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Core Science & Biosynthesis

Foundational

DSPE-Glutaric Acid: A Technical Guide for Drug Development Professionals

An In-depth Examination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), commonly referred to as DSPE-glutaric acid, is...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid)

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), commonly referred to as DSPE-glutaric acid, is a functionalized phospholipid that has garnered significant attention in the field of drug delivery. Its unique amphiphilic structure, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic glutaric acid headgroup, enables its self-assembly into various nanostructures, most notably liposomes and micelles.[1][2][3][4] The terminal carboxylic acid group on the glutaric acid moiety serves as a versatile reactive handle for the covalent attachment of targeting ligands, polymers, and therapeutic molecules, making it a valuable component in the design of sophisticated drug delivery systems.[5] This guide provides a comprehensive technical overview of DSPE-glutaric acid, including its physicochemical properties, synthesis, and applications in drug delivery, with a focus on experimental methodologies for researchers and drug development professionals.

Physicochemical Properties

The utility of DSPE-glutaric acid in drug delivery formulations is dictated by its distinct physicochemical characteristics. These properties influence the stability, morphology, and in vivo behavior of the resulting nanocarriers.

Table 1: General and Physicochemical Properties of DSPE-Glutaric Acid

PropertyValueReference
Chemical Formula C46H88NO11P
Molecular Weight 862.2 g/mol
Appearance White to off-white powder-
Phase Transition Temp. (Tm) of DSPE ~74 °C
pKa of Glutaric Acid pKa1: ~4.34, pKa2: ~5.22
Critical Micelle Concentration (CMC) In the micromolar range (estimated)

Note: The CMC of DSPE-glutaric acid has not been explicitly reported. The provided value is an estimation based on the CMC of structurally related DSPE-PEG, which is in the low micromolar range.

The high phase transition temperature of the DSPE anchor contributes to the formation of rigid and stable bilayers in liposomes at physiological temperatures, which can reduce drug leakage. The pKa values of the glutaric acid headgroup are important for bioconjugation reactions, as the carboxylate group needs to be deprotonated for efficient coupling with amine-containing molecules.

Synthesis of DSPE-Glutaric Acid

The synthesis of DSPE-glutaric acid typically involves the acylation of the primary amine of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride. This reaction forms a stable amide bond, linking the glutaric acid moiety to the phospholipid.

Experimental Protocol: Synthesis of DSPE-Glutaric Acid

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Glutaric anhydride

  • Triethylamine (TEA)

  • Anhydrous chloroform or dichloromethane

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

  • Dissolution: Dissolve DSPE and a slight molar excess (e.g., 1.2 equivalents) of glutaric anhydride in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: Add triethylamine (e.g., 2-3 equivalents) to the reaction mixture to act as a base catalyst and to neutralize the glutaric acid formed from any potential hydrolysis of the anhydride.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v) and visualized with a phosphate-staining agent (e.g., molybdenum blue spray) and by checking for the disappearance of the primary amine of DSPE using a ninhydrin stain.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of chloroform and methanol to separate the desired DSPE-glutaric acid from unreacted starting materials and byproducts.

  • Characterization: Collect the fractions containing the product, combine them, and remove the solvent. Characterize the final product by techniques such as ¹H NMR and ³¹P NMR spectroscopy and mass spectrometry to confirm its identity and purity.

  • Storage: Store the purified DSPE-glutaric acid as a solid under inert gas at -20°C.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification DSPE DSPE ReactionMix Dissolve in Anhydrous Solvent DSPE->ReactionMix GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->ReactionMix TEA Triethylamine TEA->ReactionMix Stir Stir at Room Temp (24-48h) ReactionMix->Stir SolventRemoval Rotary Evaporation Stir->SolventRemoval ColumnChromatography Silica Gel Column Chromatography SolventRemoval->ColumnChromatography Product DSPE-Glutaric Acid ColumnChromatography->Product

Caption: Workflow for the synthesis of DSPE-glutaric acid.

Applications in Drug Delivery

The primary application of DSPE-glutaric acid is in the formulation of functionalized nanocarriers for targeted drug delivery. The terminal carboxyl group allows for the attachment of various moieties to enhance the therapeutic efficacy of encapsulated drugs.

Liposome Formulation

DSPE-glutaric acid can be incorporated into liposomal bilayers to create vesicles with a reactive surface.

Experimental Protocol: Preparation of Liposomes Containing DSPE-Glutaric Acid

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • DSPE-glutaric acid

  • Chloroform

  • Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure (Thin-Film Hydration Method):

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DPPC, cholesterol, and DSPE-glutaric acid in a specific molar ratio) in chloroform in a round-bottom flask.

  • Film Formation: Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis.

Liposome_Preparation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output Lipids Lipids (DPPC, Cholesterol, DSPE-Glutaric Acid) Dissolution Dissolve Lipids in Chloroform Lipids->Dissolution Solvent Chloroform Solvent->Dissolution Buffer Aqueous Buffer Hydration Hydration with Buffer Buffer->Hydration FilmFormation Thin Film Formation (Rotary Evaporation) Dissolution->FilmFormation FilmFormation->Hydration SizeReduction Size Reduction (Extrusion/Sonication) Hydration->SizeReduction Liposomes Liposomes SizeReduction->Liposomes

Caption: Workflow for liposome preparation using the thin-film hydration method.

Bioconjugation

The carboxylic acid group of DSPE-glutaric acid is commonly activated using carbodiimide chemistry to facilitate the formation of amide bonds with amine-containing molecules.

Experimental Protocol: EDC/NHS Coupling to DSPE-Glutaric Acid Liposomes

Materials:

  • DSPE-glutaric acid-containing liposomes

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Amine-containing ligand (e.g., peptide, antibody, or small molecule)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Liposome Preparation: Prepare liposomes containing DSPE-glutaric acid in the activation buffer.

  • Activation: Add EDC and NHS (or sulfo-NHS) to the liposome suspension. The molar ratio of EDC/NHS to DSPE-glutaric acid should be optimized but is typically in excess. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Ligand Addition: Add the amine-containing ligand to the activated liposome suspension. The pH may need to be adjusted to the optimal range for the amine coupling (typically pH 7.2-8.0).

  • Conjugation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching solution to stop the reaction and deactivate any unreacted NHS-esters.

  • Purification: Remove unconjugated ligand and reaction byproducts by size exclusion chromatography or dialysis.

EDC_NHS_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Carboxyl DSPE-Glutaric Acid (-COOH) ActivatedEster NHS-Ester Intermediate Carboxyl->ActivatedEster + EDC/NHS EDC_NHS EDC / NHS Conjugate Stable Amide Bond (-CONH-) ActivatedEster->Conjugate + Ligand-NH2 AmineLigand Amine-containing Ligand (-NH2) AmineLigand->Conjugate

Caption: Reaction mechanism of EDC/NHS coupling for bioconjugation.

Targeted Drug Delivery

By conjugating targeting ligands to the surface of DSPE-glutaric acid-containing nanocarriers, it is possible to achieve site-specific drug delivery. This approach enhances the accumulation of the therapeutic agent at the disease site, thereby increasing efficacy and reducing off-target toxicity. For example, peptides such as RGD can be attached to target integrin receptors that are overexpressed on tumor cells and angiogenic blood vessels.

Targeted_Delivery cluster_carrier Nanocarrier cluster_target Target Cell cluster_interaction Interaction Liposome Liposome with DSPE-Glutaric Acid TargetingLigand Targeting Ligand (e.g., RGD) Liposome->TargetingLigand Conjugated via Glutaric Acid Binding Ligand-Receptor Binding TargetingLigand->Binding Drug Encapsulated Drug Cell Target Cell (e.g., Tumor Cell) Receptor Receptor (e.g., Integrin) Cell->Receptor Expresses Receptor->Binding Internalization Internalization Binding->Internalization DrugRelease Drug Release Internalization->DrugRelease

Caption: Mechanism of targeted drug delivery using ligand-conjugated liposomes.

Conclusion

DSPE-glutaric acid is a highly valuable and versatile phospholipid for the development of advanced drug delivery systems. Its well-defined structure, with a lipid anchor for incorporation into nanocarriers and a reactive carboxylic acid for bioconjugation, provides a robust platform for creating targeted and functionalized therapeutics. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize and utilize DSPE-glutaric acid in their drug delivery research, paving the way for the development of more effective and safer medicines.

References

Exploratory

DSPE-Glutaric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, physicochemical properties, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric acid), a key lipid excipient in advanced drug...

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical structure, physicochemical properties, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric acid), a key lipid excipient in advanced drug delivery systems.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl], commonly known as DSPE-glutaric acid, is a functionalized phospholipid that has garnered significant attention in the fields of pharmaceutical sciences and nanotechnology. Its unique amphipathic structure, combined with a terminal carboxylic acid group, makes it an invaluable component in the formulation of sophisticated drug delivery vehicles such as liposomes and nanoparticles. The presence of the glutaric acid moiety provides a versatile handle for the covalent attachment of targeting ligands, imaging agents, and other functional molecules, thereby enabling the development of targeted and personalized medicines.

This technical guide provides a detailed overview of the chemical structure and physicochemical properties of DSPE-glutaric acid. It further outlines key experimental protocols for its application in liposome formulation and bioconjugation, offering a valuable resource for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

DSPE-glutaric acid is a derivative of the naturally occurring phospholipid, DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine). The primary amine of the ethanolamine headgroup is modified with glutaric acid, resulting in a terminal carboxylic acid. This modification is crucial for its utility in bioconjugation.

The molecule consists of a hydrophilic headgroup and two hydrophobic tails. The headgroup comprises the glycerol backbone, a phosphate group, and the glutaric acid-modified ethanolamine. The hydrophobic portion is composed of two saturated 18-carbon stearoyl acyl chains. This amphipathic nature drives the self-assembly of DSPE-glutaric acid into bilayer structures, such as liposomes, in aqueous environments.

Table 1: Physicochemical Properties of DSPE-Glutaric Acid
PropertyValueSource
Molecular Formula C46H88NO11P[1]
Molecular Weight 862.16 g/mol [1]
Appearance White to off-white solid[2]
pKa of Glutaric Acid Moiety (estimated) pKa1 ≈ 4.34, pKa2 ≈ 5.22[3]
Critical Micelle Concentration (CMC) (estimated) Micromolar (µM) range[4]
Solubility Soluble in organic solvents (e.g., chloroform, methanol); forms dispersions in aqueous solutions.

Experimental Protocols

Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes incorporating DSPE-glutaric acid. This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.

Materials:

  • DSPE-glutaric acid

  • Other lipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder and polycarbonate membranes (optional, for size homogenization)

Protocol:

  • Lipid Dissolution: Dissolve DSPE-glutaric acid and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be maintained above the phase transition temperature of the lipids. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

Bioconjugation via EDC/NHS Chemistry

The terminal carboxylic acid of DSPE-glutaric acid can be activated using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation creates a stable NHS ester intermediate that can readily react with primary amines on targeting ligands (e.g., peptides, antibodies, or small molecules) to form a stable amide bond.

Materials:

  • Liposomes containing DSPE-glutaric acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-containing molecule (targeting ligand)

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Protocol:

  • Activation of Carboxyl Groups:

    • Resuspend the DSPE-glutaric acid-containing liposomes in the activation buffer.

    • Add EDC and NHS/Sulfo-NHS to the liposome suspension. The molar excess of EDC and NHS over the available carboxyl groups should be optimized.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding coupling buffer.

    • Immediately add the amine-containing molecule to the activated liposome suspension.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching of Reaction:

    • Add a quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Remove the unreacted ligand and byproducts from the conjugated liposomes using a suitable purification method such as size exclusion chromatography or dialysis.

Visualization of Workflows

Liposome Formulation Workflow

Liposome_Formulation cluster_prep Preparation cluster_formation Formation cluster_sizing Sizing (Optional) dissolution Lipid Dissolution in Organic Solvent evaporation Solvent Evaporation dissolution->evaporation Rotary Evaporator drying Film Drying evaporation->drying High Vacuum hydration Hydration with Aqueous Buffer drying->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion or Sonication mlv->extrusion ulv Unilamellar Vesicles (ULVs) extrusion->ulv

Caption: Workflow for liposome preparation using the thin-film hydration method.

Bioconjugation Workflow

Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification liposomes DSPE-Glutaric Acid Liposomes activation Activation with EDC/NHS liposomes->activation activated_liposomes NHS-Ester Activated Liposomes activation->activated_liposomes conjugation Amide Bond Formation activated_liposomes->conjugation ligand Amine-Containing Ligand ligand->conjugation conjugated_liposomes Ligand-Conjugated Liposomes conjugation->conjugated_liposomes quenching Quenching conjugated_liposomes->quenching purification Purification quenching->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for bioconjugation to DSPE-glutaric acid liposomes via EDC/NHS chemistry.

Targeted Drug Delivery Mechanism

Targeted_Drug_Delivery cluster_delivery Targeted Delivery cluster_internalization Internalization and Drug Release liposome Ligand-Conjugated Liposome Encapsulated Drug receptor Target Cell Receptor liposome:f0->receptor:f1 Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release Endosomal Escape or Degradation therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Conceptual pathway for targeted drug delivery using ligand-conjugated liposomes.

Conclusion

DSPE-glutaric acid is a highly versatile and valuable phospholipid for the development of advanced drug delivery systems. Its well-defined chemical structure and predictable physicochemical properties, coupled with the reactivity of its terminal carboxylic acid, provide a robust platform for the creation of functionalized nanocarriers. The experimental protocols detailed in this guide offer a practical foundation for the formulation and bioconjugation of DSPE-glutaric acid-containing liposomes. As the demand for targeted and personalized therapies continues to grow, the importance of functional lipid excipients like DSPE-glutaric acid in enabling these next-generation medicines will undoubtedly increase.

References

Foundational

An In-Depth Technical Guide to the Synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DSPE-N-glutaryl), a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DSPE-N-glutaryl), a functionalized phospholipid crucial for various applications in drug delivery and bioconjugation. This document details the synthetic pathway, experimental protocols, and key data for the preparation and purification of this important lipid derivative.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) is a derivative of the saturated phospholipid DSPE. The addition of a glutaryl group to the primary amine of the phosphoethanolamine headgroup introduces a terminal carboxylic acid. This functional handle is instrumental for the covalent attachment of various molecules, including targeting ligands, polymers like polyethylene glycol (PEG), and therapeutic agents, thereby enabling the development of advanced drug delivery systems such as liposomes and lipid nanoparticles. The glutaryl linker provides a spacer arm that can reduce steric hindrance and improve the accessibility of the conjugated molecule.

Synthesis Pathway

The synthesis of DSPE-N-glutaryl is achieved through the acylation of the primary amine of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride. The reaction proceeds via a nucleophilic attack of the amine group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond. A base, such as pyridine or triethylamine, is typically used to catalyze the reaction and neutralize the resulting carboxylic acid.

Synthesis_Pathway DSPE 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) reagents + DSPE->reagents GlutaricAnhydride Glutaric Anhydride conditions Pyridine or Triethylamine Chloroform, 20°C, 5h DSPE_Glutaryl 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) reagents->GlutaricAnhydride conditions->DSPE_Glutaryl

Figure 1: Synthesis of DSPE-N-glutaryl.

Experimental Protocol

This protocol is adapted from established methods for the N-acylation of phosphoethanolamines.

3.1. Materials and Reagents

ReagentGradeSupplier
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)≥99%e.g., Avanti Polar Lipids
Glutaric Anhydride≥98%e.g., Sigma-Aldrich
Chloroform, Anhydrous≥99.8%e.g., Sigma-Aldrich
Pyridine, Anhydrous≥99.8%e.g., Sigma-Aldrich
Silica Gel for Column Chromatography60 Å, 230-400 meshe.g., MilliporeSigma
Methanol, HPLC Grade≥99.9%e.g., Fisher Scientific
Glacial Acetic Acid, ACS Grade≥99.7%e.g., VWR Chemicals
Deionized Water18.2 MΩ·cmIn-house

3.2. Reaction Procedure

  • Dissolution of DSPE: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in anhydrous chloroform. For example, dissolve 100 mg (approximately 0.134 mmol) of DSPE in 15 mL of chloroform.

  • Addition of Reagents: To the stirred solution, add a five-fold molar excess of glutaric anhydride (approximately 76 mg, 0.67 mmol). Following this, add a catalytic amount of anhydrous pyridine (e.g., 15 µL).

  • Reaction Incubation: Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the reaction mixture at room temperature (20°C) for 5 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). The product, DSPE-N-glutaryl, should have a lower retention factor (Rf) than the starting DSPE due to the introduced carboxylic acid group. The spots can be visualized using iodine vapor or a molybdenum blue spray reagent.

3.3. Purification by Silica Gel Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in chloroform. The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Sample Loading: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude solid. Redissolve the crude product in a minimal amount of chloroform and load it onto the prepared silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform, methanol, and glacial acetic acid. A suggested gradient could start with pure chloroform, gradually increasing the proportion of methanol, and including a small amount of acetic acid to ensure the carboxylic acid group of the product remains protonated. For instance, a gradient of chloroform to chloroform:methanol (9:1) followed by chloroform:methanol:acetic acid mixtures can be effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), as a white solid.

Characterization and Data

The successful synthesis and purity of DSPE-N-glutaryl should be confirmed by various analytical techniques.

4.1. Quantitative Data

ParameterValueMethod of Determination
Molecular Weight 862.18 g/mol Calculation
Typical Yield 80-90%Gravimetric analysis
Purity >95%HPLC, NMR
Appearance White to off-white solidVisual inspection
Solubility Soluble in chloroform, methanolExperimental observation

4.2. Spectroscopic Data (Expected)

  • ¹H NMR (in CDCl₃/CD₃OD): The proton NMR spectrum is expected to show characteristic signals for the stearoyl fatty acid chains (a large multiplet around 1.25 ppm for the -(CH₂)n- groups and a triplet around 0.88 ppm for the terminal methyl groups), signals for the glycerol backbone and phosphoethanolamine headgroup (in the range of 3.5-5.3 ppm), and new signals corresponding to the glutaryl moiety. Specifically, multiplets around 2.4 ppm and 1.9 ppm are expected for the methylene protons of the glutaryl group.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 861.2.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: DSPE & Glutaric Anhydride dissolve Dissolve in Chloroform start->dissolve react Add Pyridine & React at 20°C for 5h dissolve->react monitor Monitor by TLC react->monitor concentrate Concentrate Crude Product monitor->concentrate column_chrom Silica Gel Column Chromatography concentrate->column_chrom collect Collect & Analyze Fractions column_chrom->collect concentrate_pure Combine & Concentrate Pure Fractions collect->concentrate_pure nmr ¹H NMR Spectroscopy concentrate_pure->nmr ms Mass Spectrometry concentrate_pure->ms hplc Purity by HPLC concentrate_pure->hplc final_product Final Product: DSPE-N-glutaryl nmr->final_product ms->final_product hplc->final_product

Figure 2: Workflow for DSPE-N-glutaryl synthesis.

Conclusion

This technical guide provides a detailed protocol for the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl). The straightforward acylation reaction followed by a standard chromatographic purification procedure allows for the efficient production of this valuable phospholipid derivative. The terminal carboxylic acid functionality of DSPE-N-glutaryl makes it a versatile tool for researchers and professionals in the field of drug development, enabling the construction of sophisticated, targeted drug delivery systems. Careful execution of the described protocol and thorough characterization of the final product are essential for ensuring its quality and performance in subsequent applications.

References

Exploratory

A Comprehensive Technical Guide to DSPE-Glutaric Acid (CAS: 1009838-54-3) for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), commonly known as DSPE...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), commonly known as DSPE-glutaric acid. This functionalized phospholipid has emerged as a critical component in the development of sophisticated drug delivery systems, including liposomes and lipid nanoparticles (LNPs). Its unique properties enable the creation of targeted and responsive nanocarriers for a wide range of therapeutic agents, from small molecule drugs to nucleic acids like mRNA.

Core Properties of DSPE-Glutaric Acid

DSPE-glutaric acid is an amphiphilic molecule characterized by a hydrophilic head group containing a terminal carboxylic acid and a hydrophobic tail composed of two stearic acid chains.[1] This structure allows it to readily self-assemble in aqueous solutions, forming lipid bilayers that are the fundamental structure of liposomes and LNPs.[][3] The presence of the glutaric acid moiety provides a reactive handle for the covalent attachment of targeting ligands, polymers, and other functional molecules, making it a versatile tool for nanoparticle engineering.[1]

Physicochemical Characteristics

A summary of the key physicochemical properties of DSPE-glutaric acid is presented in the table below. These properties are crucial for the design and optimization of lipid-based nanoparticle formulations.

PropertyValueReference(s)
CAS Number 1009838-54-3[4]
Molecular Formula C46H88NO11P
Molecular Weight 862.16 g/mol
Appearance White to off-white powder
Solubility Soluble in chloroform/methanol mixtures.
pKa of Glutaric Acid pK1: 4.34, pK2: 5.22 (for free glutaric acid)
Storage -20°C

Note: The pKa values are for free glutaric acid in an aqueous solution. The apparent pKa of the glutaric acid moiety on the DSPE headgroup in a lipid bilayer may vary depending on the local microenvironment and the ionic strength of the medium.

Applications in Nanoparticle-Based Drug Delivery

The unique features of DSPE-glutaric acid make it a valuable component in a variety of drug delivery applications. Its ability to be incorporated into lipid bilayers and the reactivity of its terminal carboxyl group are key to its utility.

Formulation of Liposomes and Lipid Nanoparticles

DSPE-glutaric acid is commonly used as a component in the lipid mixture for preparing liposomes and LNPs. The inclusion of this lipid can influence the physical properties of the nanoparticles, such as their size, surface charge, and stability. The negatively charged carboxyl group can contribute to the overall zeta potential of the nanoparticles, which can affect their in vivo biodistribution and cellular uptake.

Surface Functionalization and Targeted Delivery

The terminal carboxylic acid of DSPE-glutaric acid serves as a convenient point of attachment for various molecules to functionalize the surface of nanoparticles. This is particularly important for active targeting, where ligands that bind to specific receptors on diseased cells are conjugated to the nanoparticle surface. A common strategy involves the conjugation of peptides containing the arginine-glycine-aspartic acid (RGD) motif, which targets integrin receptors that are often overexpressed on cancer cells and angiogenic blood vessels. This targeted approach can enhance the accumulation of the drug-loaded nanoparticles at the desired site, thereby increasing therapeutic efficacy and reducing off-target side effects.

Platform for mRNA Vaccines and Therapeutics

Lipid nanoparticles have been instrumental in the successful clinical translation of mRNA vaccines. DSPE-glutaric acid and its derivatives can be incorporated into these LNPs to modulate their properties and facilitate the efficient encapsulation and delivery of mRNA. The surface of these LNPs can also be modified using the carboxylic acid group to improve their stability and in vivo performance.

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPE-glutaric acid, from the preparation of liposomes to their surface functionalization.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Materials:

  • DSPE-glutaric acid

  • Other lipids (e.g., DSPC, cholesterol)

  • Chloroform

  • Methanol

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

Protocol:

  • Dissolve DSPE-glutaric acid and other lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids should be chosen based on the desired properties of the liposomes.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature (Tc) of the lipids.

  • Agitate the flask by vortexing or sonication to form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • The resulting liposome suspension can be purified by size exclusion chromatography or dialysis to remove any unencapsulated material.

Bioconjugation via EDC/NHS Chemistry

The carboxylic acid group of DSPE-glutaric acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to facilitate the formation of a stable amide bond with an amine-containing molecule (e.g., a peptide or protein).

Materials:

  • Liposomes containing DSPE-glutaric acid

  • EDC

  • NHS or Sulfo-NHS

  • Amine-containing molecule (e.g., RGD peptide)

  • Activation buffer (e.g., 0.1 M MES, pH 5.5)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Protocol:

  • Prepare a fresh solution of EDC and NHS/Sulfo-NHS in the activation buffer.

  • Add the EDC/NHS solution to the liposome suspension. A molar excess of EDC and NHS over the available carboxyl groups is typically used.

  • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Add the amine-containing molecule dissolved in the coupling buffer to the activated liposome suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purify the conjugated liposomes using size exclusion chromatography or dialysis to remove unreacted molecules and byproducts.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and pathways involving DSPE-glutaric acid-containing nanoparticles.

Experimental Workflow for Targeted Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Liposome Formation cluster_2 Bioconjugation lipids DSPE-Glutaric Acid + Other Lipids solvent Dissolve in Chloroform/Methanol lipids->solvent evaporation Rotary Evaporation solvent->evaporation film Thin Lipid Film evaporation->film hydration Hydration with Aqueous Buffer film->hydration extrusion Extrusion hydration->extrusion liposomes Unilamellar Liposomes extrusion->liposomes activation Activation with EDC/NHS liposomes->activation conjugation Addition of RGD Peptide activation->conjugation targeted_liposomes RGD-Targeted Liposomes conjugation->targeted_liposomes

Caption: Workflow for preparing RGD-targeted liposomes.

Integrin-Mediated Endocytosis of RGD-Targeted Liposomes

G cluster_cell Target Cell membrane Cell Membrane integrin Integrin Receptor clathrin Clathrin integrin->clathrin Recruitment endosome Early Endosome clathrin->endosome Internalization lysosome Lysosome endosome->lysosome Maturation release Drug Release into Cytoplasm endosome->release liposome RGD-Targeted Liposome liposome->integrin Binding

Caption: Cellular uptake of RGD-liposomes via endocytosis.

Conclusion

DSPE-glutaric acid is a highly versatile and valuable phospholipid for the development of advanced drug delivery systems. Its ability to be incorporated into lipid nanoparticles and the ease of its surface functionalization through its terminal carboxylic acid group have made it a cornerstone in the design of targeted and responsive nanomedicines. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of DSPE-glutaric acid in their work. As the field of nanomedicine continues to evolve, the importance of well-characterized and functionalizable lipids like DSPE-glutaric acid will undoubtedly continue to grow.

References

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical and Chemical Properties of DSPE-Glutaric Acid Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric acid) is a functionalized phospholipid wi...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of DSPE-Glutaric Acid

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric acid) is a functionalized phospholipid widely utilized in the fields of drug delivery, nanotechnology, and bioconjugation.[1][2][] Its structure comprises a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) backbone, a well-characterized lipid known for its ability to form stable bilayers, which is further modified with a glutaric acid linker at the headgroup.[1][4] This terminal carboxylic acid provides a versatile handle for the covalent attachment of various molecules, such as targeting ligands, imaging agents, and polyethylene glycol (PEG), making it an invaluable tool for the development of advanced therapeutic and diagnostic agents. This guide provides a comprehensive overview of the physical and chemical properties of DSPE-glutaric acid, detailed experimental protocols for its characterization, and its applications in drug delivery systems.

Physical and Chemical Properties

The physical and chemical properties of DSPE-glutaric acid are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the precise melting point, pKa, and critical micelle concentration (CMC), are not consistently reported in publicly available literature and may vary depending on the specific salt form and purity.

Property Value Citation(s)
Synonyms 1,2-Distearoyl-sn-Glycero-3-Phosphoethanolamine-N-(glutaryl), DSPE-GA, glutaryl DSPE, DSPE-COOH
CAS Number 1009838-54-3
Molecular Formula C46H88NO11P
Molecular Weight 862.2 g/mol
Appearance White to off-white solid/powder
Purity Typically >98%
Solubility Soluble in chlorinated solvents (e.g., chloroform) and can be dispersed in aqueous solutions to form liposomes or micelles.
pKa of Glutaric Acid Moiety Not specifically reported for the DSPE-conjugate. The pKa of glutaric acid is approximately 4.34. The pKa at the lipid interface will be influenced by the local environment.
Critical Micelle Concentration (CMC) Not specifically reported. Expected to be in the low micromolar range, similar to other DSPE derivatives.
Storage Conditions -20°C

Key Physicochemical Characteristics

Solubility

DSPE-glutaric acid is an amphiphilic molecule, possessing a hydrophobic tail composed of two stearic acid chains and a hydrophilic headgroup containing the phosphate and glutaric acid moieties. This dual nature dictates its solubility. It is readily soluble in organic solvents like chloroform, which can solvate the lipid tails. In aqueous media, it exhibits limited solubility as monomers and instead self-assembles to form supramolecular structures such as micelles or liposomes to shield the hydrophobic tails from water. The terminal carboxylic acid group enhances the hydrophilicity of the headgroup compared to unmodified DSPE.

Acidity and pKa

The terminal glutaric acid provides a titratable carboxylic acid group. The pKa of this group is crucial for applications involving pH-responsive drug delivery or bioconjugation strategies that are pH-dependent. While the pKa of free glutaric acid is approximately 4.34, the pKa of the DSPE-conjugated form at a lipid-water interface will be influenced by the local dielectric constant and electrostatic interactions with neighboring lipid headgroups. The experimental determination of the interfacial pKa is therefore essential for predictable formulation design.

Self-Assembly and Critical Micelle Concentration (CMC)

Like other double-chain phospholipids, DSPE-glutaric acid self-assembles in aqueous solutions to minimize the unfavorable interactions between its hydrophobic tails and water. Above a certain concentration, the critical micelle concentration (CMC), these molecules form organized aggregates such as micelles or bilayers, which can enclose an aqueous core to form liposomes. The CMC is a key parameter for assessing the stability of these assemblies upon dilution in biological fluids. For DSPE-based lipids, the CMC is typically in the low micromolar range, indicating a high stability of the resulting nanoparticles.

Stability

DSPE-glutaric acid should be stored at -20°C in its solid form to prevent degradation. When formulated into liposomes or other nanoparticles, their stability is influenced by factors such as pH, temperature, and the presence of other components in the formulation. The ester bonds in the glycerol backbone and the phosphate ester are susceptible to hydrolysis, particularly at extreme pH values. Physical stability, such as the prevention of aggregation, is also a critical consideration, especially during long-term storage or when subjected to freeze-thaw cycles.

Applications in Drug Delivery

The primary application of DSPE-glutaric acid is in the field of drug delivery, where it serves as a versatile component of lipid-based nanoparticles.

  • Liposome Formation: It can be incorporated into liposomal bilayers to confer a negative surface charge, which can influence the biodistribution and cellular uptake of the nanoparticles.

  • Bioconjugation: The terminal carboxylic acid is the most valuable feature of DSPE-glutaric acid, providing a reactive site for the covalent attachment of various functional moieties. Using carbodiimide chemistry (e.g., with EDC and NHS), targeting ligands (antibodies, peptides), polymers (e.g., PEG for stealth properties), and imaging agents can be conjugated to the surface of liposomes.

Experimental Protocols

Determination of Interfacial pKa by pH Titration

This protocol describes the determination of the apparent pKa of the glutaric acid moiety in a liposomal formulation using a pH-sensitive fluorescent probe.

  • Liposome Preparation: Prepare liposomes containing DSPE-glutaric acid and a pH-sensitive fluorescent probe (e.g., fluorescein-phosphatidylethanolamine) using the thin-film hydration method followed by extrusion.

  • Sample Preparation: Disperse the liposomes in a series of buffers with a range of pH values (e.g., from pH 3 to 8).

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample at the excitation and emission wavelengths appropriate for the chosen probe.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The resulting titration curve will be sigmoidal.

  • pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

pKa_Determination_Workflow cluster_prep Liposome Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare lipid mixture with DSPE-glutaric acid and fluorescent probe B Thin-film hydration A->B C Extrusion B->C D Disperse liposomes in buffers of varying pH C->D Prepared Liposomes E Measure fluorescence intensity D->E F Plot fluorescence vs. pH E->F Fluorescence Data G Fit data to Henderson-Hasselbalch equation F->G H Determine pKa at inflection point G->H

Workflow for the determination of the interfacial pKa of DSPE-glutaric acid.
Determination of Critical Micelle Concentration (CMC)

This protocol uses the pyrene fluorescence assay, a common method for determining the CMC of amphiphiles.

  • Prepare Pyrene Stock Solution: Dissolve pyrene in a suitable organic solvent (e.g., acetone) to make a concentrated stock solution.

  • Prepare DSPE-Glutaric Acid Solutions: Prepare a series of aqueous solutions of DSPE-glutaric acid with concentrations spanning the expected CMC range (e.g., from nanomolar to millimolar).

  • Incorporate Pyrene: Add a small aliquot of the pyrene stock solution to each DSPE-glutaric acid solution, ensuring the final pyrene concentration is very low (e.g., ~0.1 µM). The organic solvent should be allowed to evaporate.

  • Equilibration: Allow the solutions to equilibrate, typically for several hours or overnight at a controlled temperature.

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectra of pyrene in each sample by exciting at approximately 335 nm. Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Data Analysis: Calculate the I1/I3 ratio for each concentration and plot this ratio against the logarithm of the DSPE-glutaric acid concentration.

  • CMC Determination: The plot will show a sharp decrease in the I1/I3 ratio as micelles form. The CMC is determined from the intersection of the two linear portions of the curve.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare serial dilutions of DSPE-glutaric acid B Add pyrene to each dilution A->B C Equilibrate samples B->C D Measure pyrene fluorescence emission spectra C->D Prepared Samples E Record intensities of I1 and I3 peaks D->E F Calculate I1/I3 ratio E->F Intensity Data G Plot I1/I3 vs. log(concentration) F->G H Determine CMC from the plot G->H

Workflow for the determination of the CMC of DSPE-glutaric acid.
Bioconjugation via EDC/NHS Chemistry

This protocol outlines a general procedure for conjugating an amine-containing molecule (e.g., a peptide) to DSPE-glutaric acid-containing liposomes.

  • Liposome Preparation: Prepare liposomes containing DSPE-glutaric acid by the thin-film hydration and extrusion method.

  • Activation of Carboxylic Acid: To the liposome suspension, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). Incubate at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxyl groups of DSPE-glutaric acid, forming an NHS-ester intermediate.

  • Conjugation: Add the amine-containing molecule to the activated liposome suspension. The reaction is typically carried out at room temperature for several hours or overnight at 4°C. The pH should be maintained around 7.2-8.0 for efficient reaction.

  • Purification: Remove unreacted molecules and byproducts by a suitable method such as dialysis or size exclusion chromatography.

  • Characterization: Confirm the successful conjugation using appropriate analytical techniques, such as SDS-PAGE for proteins or HPLC.

Bioconjugation_Workflow A DSPE-glutaric acid containing liposomes B Add EDC and NHS A->B Activation C Activated liposomes with NHS-ester B->C D Add amine-containing molecule (e.g., peptide) C->D Conjugation E Incubate to form amide bond D->E F Conjugated liposomes E->F G Purification (Dialysis or SEC) F->G Purification H Characterization of conjugate G->H Analysis

Workflow for bioconjugation to DSPE-glutaric acid liposomes.

Conclusion

DSPE-glutaric acid is a highly valuable phospholipid for the development of sophisticated drug delivery systems. Its well-defined amphiphilic structure allows for robust self-assembly into nanoparticles, while the terminal carboxylic acid provides a crucial site for chemical modification. Although some of its specific physicochemical parameters are not widely published, the experimental protocols provided in this guide offer a clear path for their determination, enabling researchers to fully characterize their DSPE-glutaric acid-based formulations and tailor them for specific therapeutic or diagnostic applications.

References

Exploratory

The Pivotal Role of DSPE-Glutaric Acid in Advanced Liposome Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Liposomal drug delivery systems have revolutionized the therapeutic landscape, offering enhanced efficacy and reduced toxicity for a wide range of pharmaceu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Liposomal drug delivery systems have revolutionized the therapeutic landscape, offering enhanced efficacy and reduced toxicity for a wide range of pharmaceutical agents. Among the various functionalized lipids employed to optimize these nanocarriers, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) has emerged as a critical component for creating "smart" liposomes. This technical guide delves into the core functionalities of DSPE-glutaric acid in liposome formation, providing a comprehensive overview of its impact on physicochemical properties, drug release mechanisms, and cellular interactions.

The Fundamental Role of DSPE-Glutaric Acid in Liposome Design

DSPE-glutaric acid is an amphiphilic phospholipid derivative characterized by a hydrophilic head group containing a terminal carboxylic acid moiety and a hydrophobic tail composed of two stearic acid chains. This unique structure allows for its seamless integration into the lipid bilayer of liposomes, where it imparts several advantageous properties.

The primary role of DSPE-glutaric acid is to confer pH-sensitivity to the liposomal formulation. The terminal glutaric acid has a pKa in the acidic range. At physiological pH (around 7.4), the carboxylic acid group is deprotonated and negatively charged, contributing to the overall stability of the liposome in circulation. However, in an acidic environment, such as that found in tumor microenvironments or within cellular endosomes (pH 5.0-6.5), the carboxylic acid group becomes protonated. This protonation neutralizes the negative charge and increases the hydrophobicity of the head group, leading to a conformational change in the lipid. This alteration in the lipid structure destabilizes the liposomal membrane, triggering the release of the encapsulated therapeutic payload specifically at the target site.

Beyond pH-sensitivity, the terminal carboxylic acid group of DSPE-glutaric acid serves as a versatile anchor for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This bioconjugation capability enables the development of actively targeted liposomes that can specifically bind to receptors overexpressed on diseased cells, thereby enhancing drug accumulation at the site of action and minimizing off-target effects.

Quantitative Impact of DSPE-Glutaric Acid on Liposome Characteristics

The incorporation of DSPE-glutaric acid into liposomal formulations significantly influences their physicochemical properties. The following tables summarize the expected quantitative effects based on typical experimental findings.

Table 1: Comparative Physicochemical Properties of Conventional vs. DSPE-Glutaric Acid-Modified Liposomes

PropertyConventional Liposomes (e.g., DSPC/Chol)DSPE-Glutaric Acid Liposomes (e.g., DSPC/Chol/DSPE-Glutaric Acid)
Particle Size (nm) 100 - 150110 - 160
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) at pH 7.4 -5 to -15-20 to -40
Zeta Potential (mV) at pH 5.5 -5 to -15-10 to +5

Note: The exact values can vary depending on the specific lipid composition, drug encapsulated, and preparation method.

Table 2: pH-Dependent Drug Release Profile

pHCumulative Drug Release (%) from Conventional Liposomes (24h)Cumulative Drug Release (%) from DSPE-Glutaric Acid Liposomes (24h)
7.4 10 - 2015 - 25
5.5 15 - 2560 - 80

Experimental Protocols

Preparation of DSPE-Glutaric Acid-Modified Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing DSPE-glutaric acid-containing liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, Cholesterol, and DSPE-glutaric acid in a molar ratio (e.g., 55:40:5) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS (pH 7.4) buffer, with or without a hydrophilic drug, by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10-15 passes through the membrane.

  • Purification:

    • Remove the unencapsulated drug by dialysis against PBS (pH 7.4) or by size exclusion chromatography.

Characterization of Liposomes

1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in PBS (pH 7.4 or pH 5.5).

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency:

  • Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution).

  • Quantify the total amount of encapsulated drug using a suitable analytical method such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.

  • Separate the unencapsulated drug from the liposomes using techniques like dialysis or centrifugation.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

3. In Vitro Drug Release:

  • Place a known concentration of the liposomal formulation in a dialysis bag.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

Visualizing the Mechanism of Action

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization lipid_mixing Lipid Mixing (DSPC, Chol, DSPE-Glutaric Acid) film_formation Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration Hydration (Aqueous Buffer +/- Drug) film_formation->hydration extrusion Extrusion (Size Reduction) hydration->extrusion purification Purification (Removal of Free Drug) extrusion->purification dls DLS Analysis (Size, PDI, Zeta Potential) purification->dls hplc HPLC/UV-Vis (Encapsulation Efficiency) purification->hplc release_study In Vitro Release Study (pH 7.4 vs. 5.5) purification->release_study G cluster_cellular Cellular Environment cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Environment liposome_stable Stable Liposome (Deprotonated Glutaric Acid) cell_membrane Cell Membrane liposome_stable->cell_membrane Binding endosome Early Endosome (pH ~6.5) late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation & pH Drop drug_release Drug Release late_endosome->drug_release Protonation of Glutaric Acid Membrane Destabilization cytoplasm Cytoplasm drug_release->cytoplasm Therapeutic Action endocytosis Clathrin-Mediated Endocytosis cell_membrane->endocytosis endocytosis->endosome Internalization

Foundational

An In-Depth Technical Guide to the Self-Assembly Properties of DSPE-Glutaric Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the self-assembly properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid),...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), hereafter referred to as DSPE-glutaric acid, in aqueous solutions. This functionalized phospholipid is of significant interest in the field of drug delivery due to its ability to form pH-responsive nanostructures. This document details its synthesis, physicochemical characteristics, self-assembly behavior, and methodologies for its characterization and application in forming drug delivery vehicles.

Introduction to DSPE-Glutaric Acid

DSPE-glutaric acid is an amphiphilic lipid composed of a hydrophilic phosphoethanolamine headgroup modified with a glutaric acid moiety, and two hydrophobic 18-carbon stearoyl acyl chains.[1][2] This structure allows DSPE-glutaric acid to self-assemble in aqueous environments into various nanostructures, such as micelles and liposomes, with the hydrophobic tails forming the core and the hydrophilic heads exposed to the aqueous phase.[3][4] The presence of the terminal carboxylic acid group on the glutaric acid linker imparts a pH-sensitive nature to the assembled nanostructures, making them promising candidates for targeted drug delivery to acidic microenvironments, such as those found in tumors and endosomes.[5]

Synthesis and Characterization

Synthesis of DSPE-Glutaric Acid

The synthesis of DSPE-glutaric acid typically involves the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride. This reaction creates a stable amide bond between the primary amine of the DSPE headgroup and one of the carboxylic acid groups of the glutaric anhydride, leaving the other carboxylic acid group free.

Representative Synthesis Protocol:

  • Dissolution: Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and a slight molar excess of glutaric anhydride in a suitable organic solvent, such as chloroform or dichloromethane, containing a non-nucleophilic base like triethylamine.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by flash column chromatography on silica gel, to isolate the DSPE-glutaric acid product.

  • Characterization: The final product is characterized by spectroscopic methods to confirm its structure.

Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the covalent attachment of the glutaric acid moiety to the DSPE headgroup.

  • ¹H NMR: The spectrum of DSPE-glutaric acid is expected to show characteristic signals for the stearoyl chains (typically in the range of 0.8-1.6 ppm), the glycerol backbone, the phosphoethanolamine headgroup, and new signals corresponding to the methylene protons of the glutaric acid linker (typically in the range of 1.8-2.5 ppm).

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the ester and amide bonds, the carbons of the acyl chains, the glycerol and ethanolamine backbone, and the carbons of the glutaric acid moiety, including the terminal carboxylic acid carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the DSPE-glutaric acid molecule.

  • The spectrum will exhibit characteristic absorption bands for C-H stretching of the acyl chains (around 2850-2950 cm⁻¹), the C=O stretching of the ester bonds (around 1735 cm⁻¹), the P=O stretching of the phosphate group (around 1220 cm⁻¹), and the N-H bending and C=O stretching of the newly formed amide bond (around 1640 cm⁻¹ and 1550 cm⁻¹, respectively). The presence of the free carboxylic acid will be indicated by a broad O-H stretching band (around 2500-3300 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹).

Self-Assembly in Aqueous Solutions

DSPE-glutaric acid, due to its amphiphilic nature, spontaneously self-assembles in aqueous solutions to minimize the exposure of its hydrophobic tails to water. This process leads to the formation of various nanostructures, primarily micelles and liposomes.

Critical Micelle Concentration (CMC)
Morphology of Self-Assembled Structures

The morphology of the self-assembled structures can be visualized using Transmission Electron Microscopy (TEM). Depending on the preparation method and conditions, DSPE-glutaric acid can form spherical micelles or unilamellar/multilamellar vesicles (liposomes).

G cluster_micelle Micelle cluster_liposome Liposome (Vesicle) center_m core_m Hydrophobic Core shell_m Hydrophilic (DSPE-Glutaric Acid) Shell center_l core_l Aqueous Core bilayer_l Lipid Bilayer surface_l Hydrophilic Surface

Figure 1. Schematic representation of micellar and liposomal structures.

pH-Responsive Properties

The glutaric acid moiety of DSPE-glutaric acid has a pKa value in the acidic range. At physiological pH (7.4), the carboxylic acid is deprotonated and negatively charged. In acidic environments (pH < pKa), the carboxylic acid becomes protonated and neutral. This change in ionization state of the headgroup affects the intermolecular electrostatic interactions, leading to changes in the properties of the self-assembled nanostructures.

pH-Dependent Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and zeta potential of the nanostructures.

  • Particle Size: In acidic conditions, the protonation of the carboxyl groups reduces the electrostatic repulsion between the headgroups, which can lead to aggregation or changes in the packing of the lipids, potentially altering the size of the nanoparticles.

  • Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles. At neutral or basic pH, the deprotonated carboxylic acid groups will impart a negative zeta potential to the nanostructures. As the pH is lowered, the protonation of the carboxylic acid groups will lead to a less negative or near-neutral zeta potential.

Lipid CompositionpHAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000-COOH based liposomes7.4~1500.22~15
DSPE-PEG2000 micelles7.4~10--2.7 ± 1.1
Cationic micelles7.4--+23.4
Cationic micelles5.8--+46.1
pH-Triggered Drug Release

The pH-responsive nature of DSPE-glutaric acid nanostructures can be exploited for triggered drug release in acidic tumor microenvironments or within the acidic compartments of cells (endosomes and lysosomes). The change in the headgroup charge and potential destabilization of the nanostructure in acidic conditions can facilitate the release of an encapsulated therapeutic agent.

G cluster_neutral Neutral pH (e.g., Bloodstream) cluster_acidic Acidic pH (e.g., Tumor/Endosome) A Stable Nanoparticle (Drug Encapsulated) B Protonation of Carboxylic Acid A->B Lower pH C Nanoparticle Destabilization B->C D Drug Release C->D

Figure 2. Logical flow of pH-triggered drug release.

Experimental Protocols

Preparation of DSPE-Glutaric Acid Liposomes

The thin-film hydration method is a common technique for preparing liposomes.

  • Film Formation: Dissolve DSPE-glutaric acid and any other lipid components (e.g., phospholipids, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the lipid phase transition temperature. The hydration process is aided by gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using a fluorescence probe method with a dye such as pyrene.

  • Prepare Solutions: Prepare a series of aqueous solutions of DSPE-glutaric acid with varying concentrations.

  • Add Probe: Add a small aliquot of a stock solution of pyrene in a volatile organic solvent to each solution. The solvent is then evaporated, leaving the pyrene dispersed in the lipid solutions.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene in each solution. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment of the pyrene.

  • Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the DSPE-glutaric acid concentration. The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic micellar core.

Drug Loading and Encapsulation Efficiency

Drug Loading:

  • Passive Loading: For hydrophobic drugs, the drug can be co-dissolved with the lipids in the organic solvent during the thin-film preparation.

  • Active Loading: For weakly basic or acidic drugs, a pH gradient or other transmembrane gradients can be used to actively load the drug into the pre-formed liposomes.

Encapsulation Efficiency (EE) and Drug Loading Content (LC):

  • Separation of Free Drug: Separate the drug-loaded nanostructures from the unencapsulated drug using methods like dialysis, size exclusion chromatography, or ultracentrifugation.

  • Quantification: Quantify the amount of drug in the nanostructure formulation and the total amount of drug used.

  • Calculation:

    • EE (%) = (Mass of drug in nanostructures / Total mass of drug used) x 100

    • LC (%) = (Mass of drug in nanostructures / Total mass of nanostructures) x 100

Nanoparticle SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
pH-sensitive liposomes5-FluorouracilHighHigh
Polymeric micellesDoxorubicin~50>95
pH-sensitive liposomesDaunorubicin->90
In Vitro Drug Release Study

The drug release profile from DSPE-glutaric acid nanostructures can be assessed using a dialysis method.

  • Preparation: Place a known amount of the drug-loaded nanostructure suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanostructures.

  • Dialysis: Immerse the dialysis bag in a release medium (e.g., PBS) at a controlled temperature (e.g., 37°C) with gentle stirring. To study pH-dependent release, use release media with different pH values (e.g., pH 7.4 and pH 5.5).

  • Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

G A Prepare Drug-Loaded Nanoparticles B Place in Dialysis Bag A->B C Immerse in Release Medium (e.g., pH 7.4 and pH 5.5) B->C D Incubate at 37°C with Stirring C->D E Withdraw Aliquots at Time Intervals D->E F Quantify Drug Concentration E->F G Plot Cumulative Release vs. Time F->G

Figure 3. Experimental workflow for in vitro drug release study.

Applications in Drug Delivery

The unique pH-responsive properties of DSPE-glutaric acid-based nanocarriers make them highly suitable for various drug delivery applications, particularly in cancer therapy. The acidic tumor microenvironment can trigger the release of encapsulated chemotherapeutic agents, leading to targeted drug delivery and reduced systemic toxicity. Furthermore, after cellular uptake via endocytosis, the even lower pH of the endosomes and lysosomes can further enhance drug release into the cytoplasm, improving the therapeutic efficacy of the drug.

Conclusion

DSPE-glutaric acid is a versatile, functionalized phospholipid with significant potential in the development of advanced drug delivery systems. Its ability to self-assemble into stable nanostructures and its inherent pH-responsiveness allow for the design of "smart" nanocarriers that can release their therapeutic payload in response to specific physiological cues. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the promising properties of DSPE-glutaric acid for innovative therapeutic applications.

References

Exploratory

A Deep Dive into DSPE-Glutaric Acid: Unraveling its Hydrophilic and Hydrophobic Domains for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is an amphiphilic phospholipid derivative that has garne...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is an amphiphilic phospholipid derivative that has garnered significant attention in the field of drug delivery and nanotechnology. Its unique molecular architecture, characterized by distinct hydrophilic and hydrophobic domains, enables the self-assembly into various nanostructures such as micelles and liposomes. These nanocarriers can encapsulate a wide range of therapeutic agents, enhancing their solubility, stability, and bioavailability. This technical guide provides an in-depth analysis of the hydrophilic and hydrophobic properties of DSPE-glutaric acid, supported by quantitative data, detailed experimental protocols, and visual representations of its structure and applications.

The Amphiphilic Nature of DSPE-Glutaric Acid

The remarkable utility of DSPE-glutaric acid in drug delivery stems from its amphiphilic character, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This duality drives its self-assembly in aqueous environments, forming organized structures that can carry drug molecules.

Hydrophobic Domain: The Twin Tails of Stearic Acid

The hydrophobic portion of DSPE-glutaric acid consists of two 18-carbon saturated fatty acid chains, specifically stearic acid, ester-linked to a glycerol backbone.[1][2] These long hydrocarbon chains are responsible for the molecule's low water solubility and its ability to form the core of micelles or the lipid bilayer of liposomes.[2] The hydrophobic nature of these tails allows for the encapsulation of lipophilic (fat-soluble) drugs within the core of these nanostructures.

Hydrophilic Domain: The Polar Head Group

The hydrophilic head group of DSPE-glutaric acid is composed of a phosphate group, a glycerol molecule, and a glutaric acid moiety.[2][3] This polar region is attracted to water and forms the outer surface of micelles or the inner and outer surfaces of liposome bilayers when dispersed in an aqueous solution. A key feature of the hydrophilic domain is the terminal carboxylic acid group on the glutaric acid. This functional group provides a convenient handle for bioconjugation, allowing for the attachment of targeting ligands, polymers like polyethylene glycol (PEG), or other functional molecules to the surface of the nanocarrier. This surface modification can improve circulation time, enhance targeting to specific tissues or cells, and reduce immunogenicity.

Physicochemical Properties

Understanding the physicochemical properties of DSPE-glutaric acid is crucial for the rational design and optimization of drug delivery systems. While specific experimental data for DSPE-glutaric acid is limited, we can infer its properties from closely related DSPE derivatives.

PropertyEstimated Value/RangeDescription
Molecular Weight 862.16 g/mol The mass of one mole of DSPE-glutaric acid.
Critical Micelle Concentration (CMC) ~1-25 µM (in aqueous buffer)The concentration at which DSPE-glutaric acid monomers begin to self-assemble into micelles. This value is an estimate based on DSPE-PEG derivatives, as the presence of the charged glutaric acid headgroup and ionic strength of the buffer can influence the CMC.
Partition Coefficient (LogP) Not availableA measure of a compound's lipophilicity. A specific LogP for the entire DSPE-glutaric acid molecule is not readily available. However, the long stearoyl chains confer significant hydrophobicity, while the polar head group, including the ionizable glutaric acid, contributes to its hydrophilicity.
Solubility
In WaterForms colloidal dispersions (micelles/liposomes)DSPE-glutaric acid is poorly soluble in water as a monomer but readily disperses to form nanostructures. Heating can facilitate this process.
In Organic SolventsSoluble in chloroform, DMSO, DMFThe lipid nature of DSPE-glutaric acid allows for its dissolution in various organic solvents, which is often a prerequisite for liposome preparation using the thin-film hydration method.

Experimental Protocols

The following are detailed methodologies for key experiments involving DSPE-glutaric acid and similar phospholipids.

Synthesis of DSPE-Glutaric Acid

A common method for synthesizing DSPE-glutaric acid involves the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Glutaric anhydride

  • Triethylamine (TEA)

  • Anhydrous chloroform or dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

  • Dissolve DSPE and a molar excess (e.g., 1.5 equivalents) of glutaric anhydride in anhydrous chloroform or DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add triethylamine (e.g., 2 equivalents) to the reaction mixture to act as a base catalyst.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product using silica gel column chromatography. The elution can be performed using a gradient of chloroform, methanol, and water.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure DSPE-glutaric acid.

  • Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Preparation of DSPE-Glutaric Acid Liposomes via Thin-Film Hydration

This is a widely used method for preparing liposomes for drug encapsulation.

Materials:

  • DSPE-glutaric acid

  • Other lipids (e.g., cholesterol, DSPC) as required for the formulation

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve DSPE-glutaric acid and any other lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids at this stage.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under vacuum.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration is typically performed at a temperature above the phase transition temperature of the lipids (for DSPE, this is >55°C).

  • Vortex or sonicate the flask to detach the lipid film and form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated for an odd number of passes (e.g., 11 or 21) to ensure a narrow size distribution.

  • The resulting liposome suspension can be purified to remove unencapsulated drug by methods such as size exclusion chromatography or dialysis.

Characterization of DSPE-Glutaric Acid Nanoparticles

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanoparticles in suspension.

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration for DLS measurement.

  • Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The data is then analyzed to provide the average particle size and PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

Transmission Electron Microscopy (TEM): TEM is employed to visualize the morphology and size of the nanoparticles.

  • Sample Preparation: A drop of the diluted nanoparticle suspension is placed on a TEM grid (e.g., carbon-coated copper grid) and allowed to air-dry. Negative staining with agents like uranyl acetate may be used to enhance contrast.

  • Imaging: The grid is then imaged under the electron microscope to obtain high-resolution images of the nanoparticles.

Visualizations

Molecular Structure of DSPE-Glutaric Acid

DSPE_Glutaric_Acid_Structure cluster_hydrophobic Hydrophobic Domain (Stearoyl Chains) cluster_glycerol Glycerol cluster_hydrophilic Hydrophilic Domain tail1 CH3(CH2)16-C=O glycerol Glycerol Backbone tail1->glycerol tail2 CH3(CH2)16-C=O tail2->glycerol phosphate Phosphate glycerol->phosphate ethanolamine Ethanolamine phosphate->ethanolamine glutaric_acid Glutaric Acid (-OOC-(CH2)3-COOH) ethanolamine->glutaric_acid

Caption: Molecular structure of DSPE-glutaric acid highlighting its distinct hydrophobic and hydrophilic domains.

Experimental Workflow for Liposome Preparation and Drug Encapsulation

Liposome_Preparation_Workflow start Start: Dissolve Lipids (DSPE-Glutaric Acid, etc.) & Hydrophobic Drug in Organic Solvent film_formation Thin-Film Formation (Rotary Evaporation) start->film_formation hydration Hydration with Aqueous Buffer (+ Hydrophilic Drug) film_formation->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion through Polycarbonate Membranes mlv->extrusion ulv Formation of Unilamellar Vesicles (ULVs) extrusion->ulv purification Purification (e.g., Size Exclusion Chromatography) ulv->purification characterization Characterization (DLS, TEM, etc.) purification->characterization end Final Liposomal Formulation characterization->end

Caption: A typical workflow for the preparation of drug-loaded liposomes using the thin-film hydration method.

Logical Relationship of DSPE-Glutaric Acid Properties and Applications

DSPE_Properties_Applications dspe_ga DSPE-Glutaric Acid hydrophobic Hydrophobic Domain (Stearoyl Chains) dspe_ga->hydrophobic hydrophilic Hydrophilic Domain (Phosphate, Glutaric Acid) dspe_ga->hydrophilic self_assembly Self-Assembly in Aqueous Media hydrophobic->self_assembly drug_encapsulation Encapsulation of Hydrophobic Drugs hydrophobic->drug_encapsulation hydrophilic->self_assembly bioconjugation Bioconjugation via Carboxylic Acid Group hydrophilic->bioconjugation micelles Micelle Formation self_assembly->micelles liposomes Liposome Formation self_assembly->liposomes drug_encapsulation->micelles drug_encapsulation->liposomes nanoparticles Functionalized Nanoparticles bioconjugation->nanoparticles drug_delivery Targeted Drug Delivery micelles->drug_delivery liposomes->drug_delivery nanoparticles->drug_delivery

Caption: The relationship between the structural domains of DSPE-glutaric acid, its resulting properties, and its applications in drug delivery.

References

Foundational

An In-depth Technical Guide to DSPE-Glutaric Acid for Nanoparticle and Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), commonly known as DSPE-glutaric acid, is an amphiphilic phospholipid derivative t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), commonly known as DSPE-glutaric acid, is an amphiphilic phospholipid derivative that has garnered significant attention in the field of nanomedicine. Its unique structure, featuring a hydrophobic tail composed of two stearic acid chains and a hydrophilic head group terminating in a carboxylic acid, makes it a versatile component for the formulation of various nanoparticles, including liposomes and micelles.[1][][3] This terminal carboxyl group provides a convenient handle for the conjugation of targeting ligands, drugs, and other molecules, enabling the development of sophisticated drug delivery systems.

This technical guide provides a comprehensive overview of DSPE-glutaric acid, including its synthesis, physicochemical properties, and its applications in constructing nanoparticles for targeted and pH-responsive drug delivery. The document details experimental protocols, presents quantitative data from relevant studies, and visualizes key concepts to serve as a valuable resource for researchers in the field.

Physicochemical Properties of DSPE-Glutaric Acid

DSPE-glutaric acid is a white to off-white solid with a molecular weight of approximately 862.2 g/mol .[4] Its amphiphilic nature drives its self-assembly in aqueous solutions to form bilayer structures, which are the basis for liposomes and other nanoparticle formulations.[5] The glutaric acid moiety imparts a negative surface charge to the nanoparticles at physiological pH, which can influence their stability and interaction with biological systems.

Table 1: Physicochemical Properties of DSPE-Glutaric Acid

PropertyValueReference
Molecular Formula C46H88NO11P
Molecular Weight 862.2 g/mol
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents like chloroformGeneral knowledge
Self-Assembly Forms bilayers in aqueous solutions

Synthesis and Nanoparticle Formulation

Experimental Protocol: General Synthesis of DSPE-Glutaric Acid

This protocol describes a general method for the synthesis of DSPE-glutaric acid.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Glutaric anhydride

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM) or chloroform

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

  • Dissolve DSPE and a molar excess (e.g., 1.5 equivalents) of glutaric anhydride in anhydrous DCM or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a slight molar excess of TEA to the reaction mixture to act as a base catalyst.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to isolate the DSPE-glutaric acid.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Experimental Protocol: Preparation of DSPE-Glutaric Acid-Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes.

Materials:

  • DSPE-glutaric acid

  • Other lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol)

  • Drug to be encapsulated (e.g., doxorubicin)

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve DSPE-glutaric acid and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer (which may contain the drug to be encapsulated) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

  • Agitate the flask by vortexing or sonication to detach the lipid film and form a suspension of multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size.

  • Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Applications in Nanoparticle Drug Delivery

The unique properties of DSPE-glutaric acid make it a valuable component in the design of advanced drug delivery systems.

pH-Responsive Drug Release

The carboxylic acid group of DSPE-glutaric acid can be exploited to create pH-sensitive nanoparticles. In the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells, the protonation of the carboxyl group can lead to changes in the nanoparticle structure, triggering the release of the encapsulated drug. This pH-dependent release mechanism can enhance the site-specific delivery of therapeutic agents.

For instance, studies have shown that drug release from nanoparticles formulated with pH-sensitive polymers is significantly higher at acidic pH (e.g., 5.0) compared to physiological pH (7.4). One study demonstrated that paclitaxel release was minimal at pH 7.4 (<10%), while nearly all the drug was released within 24 hours at pH 5. Another study showed approximately 20% drug release at pH 7.4 over 7 days, which increased to nearly 90% at pH 5.5 for chitosan-coated nanoparticles.

Table 2: pH-Responsive Drug Release from Nanoparticles

Nanoparticle FormulationDrugpHCumulative Release (%)Time (hours)Reference
Acrylate-based NPsPaclitaxel7.4< 1024
Acrylate-based NPsPaclitaxel5.0~10024
Chitosan-coated PLGA NPsDiclofenac Sodium7.4~43168 (7 days)
Chitosan-coated PLGA NPsDiclofenac Sodium5.5~90168 (7 days)
DOX-loaded NPsDoxorubicin7.4< 4072
DOX-loaded NPsDoxorubicin5.0~7072

Note: Data for DOX-loaded NPs is generalized from a study showing pH-responsive release, specific percentages were not provided in the abstract.

Targeted Drug Delivery

The terminal carboxylic acid of DSPE-glutaric acid serves as a versatile anchor point for the covalent attachment of targeting ligands such as antibodies, peptides, and small molecules. This allows for the active targeting of nanoparticles to specific cells or tissues that overexpress the corresponding receptors, thereby increasing the therapeutic efficacy and reducing off-target side effects.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Purification dissolve Dissolve Lipids (DSPE-glutaric acid, etc.) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporation) dissolve->evaporate dry Dry Film (High Vacuum) evaporate->dry hydrate Hydrate Film (Aqueous Buffer +/- Drug) dry->hydrate agitate Agitate (Vortex/Sonication) hydrate->agitate size Size Reduction (Extrusion/Sonication) agitate->size purify Purify Liposomes (Dialysis/Chromatography) size->purify final final purify->final Final Liposome Suspension

Caption: Workflow for preparing DSPE-glutaric acid liposomes via thin-film hydration.

Cellular Uptake and pH-Responsive Drug Release

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Cell Interior nanoparticle DSPE-Glutaric Acid Nanoparticle (Drug Encapsulated) endocytosis Endocytosis nanoparticle->endocytosis Cellular Uptake endosome Endosome (pH ~5.0-6.0) endocytosis->endosome release pH-Triggered Drug Release endosome->release Acidic pH (Protonation of -COOH) target Intracellular Target release->target

Caption: Mechanism of cellular uptake and pH-triggered drug release from DSPE-glutaric acid nanoparticles.

Doxorubicin and the Bcl-2 Signaling Pathway

G cluster_0 DSPE-Glutaric Acid Nanoparticle Delivery cluster_1 Apoptotic Signaling Cascade dox_np Doxorubicin-Loaded Nanoparticle dox Doxorubicin dox_np->dox Release bcl2 Bcl-2 (Anti-apoptotic) dox->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) bcl2->bax Inhibits mito Mitochondrion bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Exploratory

Biocompatibility and Biodegradability of DSPE-Glutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a functionalized phospholipid increasingly utilized in th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a functionalized phospholipid increasingly utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles. Its amphiphilic nature, coupled with the reactive terminal carboxylic acid group on the glutaric acid linker, allows for the covalent attachment of various targeting ligands, therapeutic agents, and imaging probes. This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of DSPE-glutaric acid, critical parameters for its successful translation into clinical applications. This document synthesizes available data on its constituent parts—DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) and glutaric acid—and structurally similar molecules to provide a comprehensive overview for researchers and drug development professionals.

Introduction

DSPE-glutaric acid is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine. The distearoyl (C18:0) fatty acid chains confer rigidity and stability to lipid bilayers, a desirable characteristic for creating robust nanocarriers. The glutaric acid linker provides a spacer and a terminal carboxyl group for bioconjugation. Understanding the biocompatibility and biodegradability of this entire molecule is paramount for ensuring its safety and efficacy in vivo.

Biocompatibility Profile

Cytotoxicity

Table 1: Representative Cytotoxicity Data for Carboxyl-Functionalized Nanoparticles

Nanoparticle FormulationCell LineAssayIC50 (µg/mL)Reference
DSPE-PEG(5000)-Amine SWCNTsSKOV3MTT50[1]
DSPE-PEG(5000)-Amine SWCNTsHEPG2MTT300[1]
DSPE-PEG(5000)-Amine SWCNTsA549MTT370[1]
Hemocompatibility

Hemocompatibility is crucial for intravenously administered nanomedicines. The primary concern is hemolysis, the lysis of red blood cells. Nanoparticles with a negative surface charge, such as those formulated with DSPE-glutaric acid, generally exhibit good hemocompatibility.

Table 2: Representative Hemolysis Data for Nanoparticles

Nanoparticle TypeConcentrationHemolysis (%)ClassificationReference
PEEK, SNPEEK, and SNPEEK-ST(9)Not specified< 3%Non-hemolytic[2]
PET-DLA 65 copolymerNot specified0.14 ± 0.07%Non-hemolytic[3]
PET-DLA 70 copolymerNot specified0.29 ± 0.07%Non-hemolytic

Note: According to the ASTM F 756-00 standard, hemolysis values below 2% are considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic. The data presented is for various biocompatible polymers and serves as a general reference.

In Vivo Toxicity

The in vivo toxicity of DSPE-based nanoparticles is generally low. The lipid components are metabolized and cleared through established pathways. Glutaric acid is a natural metabolite of lysine and tryptophan metabolism. However, high concentrations of glutaric acid can be neurotoxic. Developmental toxicity studies in rats have shown a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity at 125 mg/kg body weight per day.

Biodegradability Profile

The biodegradability of DSPE-glutaric acid is a key feature, ensuring its clearance from the body and minimizing long-term toxicity. Degradation is expected to occur through the hydrolysis of its ester and amide bonds.

Proposed Degradation Pathway

The degradation of DSPE-glutaric acid is hypothesized to proceed via two primary mechanisms: enzymatic hydrolysis by phospholipases and esterases, and to a lesser extent, non-enzymatic hydrolysis.

cluster_enzymatic Enzymatic Hydrolysis cluster_hydrolytic Hydrolytic Cleavage DSPE_GA DSPE-Glutaric Acid PLA2 Phospholipase A2 DSPE_GA->PLA2 Cleavage of fatty acid chains PLC Phospholipase C DSPE_GA->PLC Cleavage of phosphoester bond Esterase Esterases / Amidases DSPE_GA->Esterase Cleavage of amide bond Water H₂O DSPE_GA->Water Slow hydrolysis of ester/amide bonds Products Degradation Products PLA2->Products PLC->Products Esterase->Products Water->Products Stearic_Acid Stearic Acid Products->Stearic_Acid Glycerol Glycerol Products->Glycerol Phosphoethanolamine Phosphoethanolamine Products->Phosphoethanolamine Glutaric_Acid Glutaric Acid Products->Glutaric_Acid A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of DSPE-glutaric acid nanoparticles B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h (Formazan crystal formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability (%) H->I A Prepare red blood cell (RBC) suspension B Incubate RBCs with DSPE-glutaric acid nanoparticles, positive (water), and negative (saline) controls A->B C Incubate with gentle agitation B->C D Centrifuge to pellet intact RBCs C->D E Collect the supernatant D->E F Measure the absorbance of hemoglobin in the supernatant at ~540 nm E->F G Calculate hemolysis (%) F->G

References

Foundational

DSPE-Glutaric Acid: A Functionalized Lipid for Advanced Research and Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-Glutaric Acid) is a functionalized phosphol...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-Glutaric Acid) is a functionalized phospholipid that has emerged as a critical component in the field of drug delivery and nanomedicine. Its unique amphiphilic structure, combined with a terminal carboxylic acid group, provides a versatile platform for the formulation of sophisticated drug carriers and targeted therapeutic systems. This technical guide provides a comprehensive overview of DSPE-glutaric acid, including its chemical properties, formulation methodologies, and key applications in research and drug development.

DSPE-glutaric acid consists of a hydrophilic head group containing the glutaric acid moiety and two hydrophobic stearic acid tails.[1][2][3] This structure allows it to self-assemble in aqueous environments into various nanostructures, such as liposomes and micelles, making it an excellent candidate for encapsulating both hydrophilic and lipophilic drug molecules.[1][3] The terminal carboxylic acid group serves as a reactive handle for the covalent attachment of targeting ligands, polymers, and other functional molecules, enabling the creation of tailored drug delivery systems with enhanced efficacy and reduced side effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DSPE-glutaric acid is essential for its effective application in formulation development.

PropertyValueReference
Molecular Formula C46H88NO11P
Molecular Weight 862.16 g/mol
Appearance White to off-white powder
Solubility Soluble in chloroform, methanol, and other organic solvents. Forms liposomes/nanoparticles in aqueous media.
Storage -20°C for long-term storage.

Formulation of DSPE-Glutaric Acid-Based Nanoparticles

DSPE-glutaric acid is a key excipient in the preparation of various types of nanoparticles, including liposomes and polymeric nanoparticles. The choice of formulation method depends on the desired characteristics of the final product, such as particle size, drug loading, and release profile.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Experimental Protocol:

  • Lipid Film Formation:

    • Dissolve DSPE-glutaric acid and other lipid components (e.g., phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.

    • The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, the flask is typically left under high vacuum for several hours or overnight.

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to an extrusion process.

    • The suspension is passed through polycarbonate membranes with specific pore sizes (e.g., 100 nm) multiple times using a lipid extruder. This results in the formation of small unilamellar vesicles (SUVs) with a narrow size distribution.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction Dissolve Lipids in Organic Solvent Dissolve Lipids in Organic Solvent Rotary Evaporation to Form Thin Film Rotary Evaporation to Form Thin Film Dissolve Lipids in Organic Solvent->Rotary Evaporation to Form Thin Film Vacuum Drying Vacuum Drying Rotary Evaporation to Form Thin Film->Vacuum Drying Hydration with Aqueous Buffer Hydration with Aqueous Buffer Vacuum Drying->Hydration with Aqueous Buffer Formation of Multilamellar Vesicles (MLVs) Formation of Multilamellar Vesicles (MLVs) Hydration with Aqueous Buffer->Formation of Multilamellar Vesicles (MLVs) Extrusion through Polycarbonate Membranes Extrusion through Polycarbonate Membranes Formation of Multilamellar Vesicles (MLVs)->Extrusion through Polycarbonate Membranes Formation of Small Unilamellar Vesicles (SUVs) Formation of Small Unilamellar Vesicles (SUVs) Extrusion through Polycarbonate Membranes->Formation of Small Unilamellar Vesicles (SUVs) G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Nanoparticle Formation Dissolve Polymer, Drug, and DSPE-Glutaric Acid in Organic Solvent Dissolve Polymer, Drug, and DSPE-Glutaric Acid in Organic Solvent Emulsification (Homogenization/Sonication) Emulsification (Homogenization/Sonication) Dissolve Polymer, Drug, and DSPE-Glutaric Acid in Organic Solvent->Emulsification (Homogenization/Sonication) Dissolve Surfactant in Water Dissolve Surfactant in Water Dissolve Surfactant in Water->Emulsification (Homogenization/Sonication) Solvent Evaporation Solvent Evaporation Emulsification (Homogenization/Sonication)->Solvent Evaporation Nanoparticle Precipitation Nanoparticle Precipitation Solvent Evaporation->Nanoparticle Precipitation Purification (Centrifugation/Washing) Purification (Centrifugation/Washing) Nanoparticle Precipitation->Purification (Centrifugation/Washing) Lyophilization Lyophilization Purification (Centrifugation/Washing)->Lyophilization G DSPE-Glutaric Acid Nanoparticle DSPE-Glutaric Acid Nanoparticle Activation with EDC/NHS Activation with EDC/NHS DSPE-Glutaric Acid Nanoparticle->Activation with EDC/NHS Carboxyl Group Formation of NHS-Ester Intermediate Formation of NHS-Ester Intermediate Activation with EDC/NHS->Formation of NHS-Ester Intermediate Conjugation with Amine-Ligand Conjugation with Amine-Ligand Formation of NHS-Ester Intermediate->Conjugation with Amine-Ligand Amine Group Formation of Amide Bond Formation of Amide Bond Conjugation with Amine-Ligand->Formation of Amide Bond Purification Purification Formation of Amide Bond->Purification Targeted Nanoparticle Targeted Nanoparticle Purification->Targeted Nanoparticle G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular RGD-Nanoparticle RGD-Nanoparticle Integrin Receptor Integrin Receptor RGD-Nanoparticle->Integrin Receptor FAK FAK Integrin Receptor->FAK Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK Src->MAPK Akt Akt PI3K->Akt Cellular Response Cellular Response Akt->Cellular Response Survival, Proliferation MAPK->Cellular Response Migration, Adhesion G cluster_0 Extracellular Space cluster_1 Intracellular Space DSPE-Glutaric Acid Nanoparticle DSPE-Glutaric Acid Nanoparticle Clathrin-coated pit Clathrin-coated pit DSPE-Glutaric Acid Nanoparticle->Clathrin-coated pit Caveolae Caveolae DSPE-Glutaric Acid Nanoparticle->Caveolae Cell Membrane Cell Membrane Endosome Endosome Clathrin-coated pit->Endosome Lysosome Lysosome Endosome->Lysosome Drug Release Drug Release Lysosome->Drug Release Caveosome Caveosome Caveolae->Caveosome Caveosome->Drug Release

References

Exploratory

An In-Depth Technical Guide on the Mechanism of Action of DSPE-Glutaric Acid in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid), a critical component in advanced drug delivery systems. Its unique properties make it an invaluable tool in biochemical and pharmaceutical research, particularly in the development of targeted and stimulus-responsive nanocarriers.

Core Principles of DSPE-Glutaric Acid Functionality

DSPE-glutaric acid is a phospholipid derivative that possesses a distinct structure contributing to its versatile functionality. It consists of a hydrophilic head group, a hydrophobic tail composed of two stearic acid chains, and a glutaric acid moiety linked to the phosphoethanolamine head group.[1][] This amphiphilic nature allows it to self-assemble into liposomes and other nanoparticles in aqueous environments.[1][]

The primary mechanism of action of DSPE-glutaric acid revolves around its pH-sensitive properties. The glutaric acid component, with its terminal carboxylic acid group, provides a titratable site. At physiological pH (around 7.4), the carboxylic acid is deprotonated and negatively charged. However, in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) within cells, the carboxylic acid becomes protonated. This change in ionization state is the key trigger for the controlled release of encapsulated therapeutic agents.

Physicochemical Characteristics

The physicochemical properties of DSPE-glutaric acid-containing liposomes are crucial for their in vitro and in vivo performance. These characteristics are typically assessed using a variety of analytical techniques.

ParameterTypical Value RangeAnalytical Technique(s)Significance
Particle Size (Diameter) 80 - 200 nmDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)Influences circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates the uniformity of the liposome population. A lower PDI is desirable for consistent performance.
Zeta Potential -20 to -40 mV (at pH 7.4)Electrophoretic Light Scattering (ELS)Reflects the surface charge of the liposomes, which affects their stability and interaction with biological membranes.
Encapsulation Efficiency 50 - 95%UV-Vis Spectroscopy, Fluorescence SpectroscopyRepresents the percentage of the drug that is successfully entrapped within the liposomes.

Mechanism of pH-Responsive Drug Release

The targeted delivery of therapeutic agents to diseased cells while minimizing off-target effects is a central goal in drug development. DSPE-glutaric acid-based liposomes achieve this through a sophisticated, pH-triggered mechanism.

Cellular Uptake and Endosomal Trafficking

Liposomes are typically internalized by cells through endocytosis.[3] Once inside the cell, they are enclosed within endosomes. The endosomal pathway involves the maturation of early endosomes to late endosomes and finally fusion with lysosomes, with a progressive decrease in the internal pH.

The Role of Glutaric Acid in Endosomal Escape

The acidic environment of the endosome is the trigger for the action of DSPE-glutaric acid. The protonation of the glutaric acid's carboxyl group leads to a change in the lipid's properties, which in turn destabilizes the liposomal membrane. This destabilization can occur through several proposed mechanisms:

  • Increased Membrane Fluidity: The protonation of the glutaric acid headgroup can alter the packing of the lipid bilayer, leading to increased membrane fluidity and permeability.

  • Fusogenic Properties: The change in charge and conformation of DSPE-glutaric acid may promote the fusion of the liposomal membrane with the endosomal membrane, facilitating the release of the encapsulated contents into the cytoplasm.

  • Proton Sponge Effect: While less dominant than in polymer-based systems, the influx of protons into the liposome to protonate the glutaric acid can lead to an increase in osmotic pressure, causing the liposome to swell and rupture.

This process, known as endosomal escape, is critical for delivering the therapeutic payload to its intracellular target before it can be degraded by lysosomal enzymes.

Below is a diagram illustrating the proposed signaling pathway for pH-responsive drug release from DSPE-glutaric acid liposomes.

pH_Responsive_Drug_Release cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space Liposome_Stable DSPE-Glutaric Acid Liposome (Carboxylate Deprotonated) Endocytosis Endocytosis Liposome_Stable->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of Glutaric Acid Membrane Destabilization Drug_Release Therapeutic Drug Released in Cytoplasm Endosomal_Escape->Drug_Release Target Intracellular Target (e.g., DNA, Ribosomes) Drug_Release->Target Therapeutic Action Liposome_Workflow cluster_preparation Liposome Preparation cluster_loading Drug Loading cluster_characterization Characterization cluster_evaluation Functional Evaluation Lipid_Dissolution 1. Dissolve Lipids (DSPC, Cholesterol, DSPE-Glutaric Acid) in Organic Solvent Thin_Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Thin_Film_Formation Hydration 3. Hydrate Film with Aqueous Buffer (Formation of MLVs) Thin_Film_Formation->Hydration Extrusion 4. Extrusion through Polycarbonate Membranes (Formation of LUVs) Hydration->Extrusion pH_Gradient 5. Create Transmembrane pH Gradient Extrusion->pH_Gradient Drug_Incubation 6. Incubate with Drug (e.g., Doxorubicin) pH_Gradient->Drug_Incubation Purification 7. Remove Unencapsulated Drug (Size Exclusion Chromatography) Drug_Incubation->Purification DLS 8. Analyze Size, PDI, Zeta Potential (DLS/ELS) Purification->DLS TEM 9. Visualize Morphology (TEM) Purification->TEM EE 10. Determine Encapsulation Efficiency (Spectroscopy) Purification->EE Release_Assay 11. In Vitro Drug Release Assay (pH-dependent) Purification->Release_Assay Uptake_Assay 12. Cellular Uptake Studies Release_Assay->Uptake_Assay Escape_Assay 13. Endosomal Escape Assay (e.g., Calcein Assay) Uptake_Assay->Escape_Assay In_Vivo 14. In Vivo Biodistribution and Efficacy Escape_Assay->In_Vivo

References

Protocols & Analytical Methods

Method

Preparation of DSPE-Glutaric Acid Liposomes for Targeted Drug Delivery: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the preparation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid). These liposomes feature a carboxylated surface, enabling the covalent attachment of targeting ligands for site-specific drug delivery. The protocol outlines the thin-film hydration method followed by extrusion, a robust and widely used technique for producing unilamellar liposomes with a controlled size distribution. Furthermore, this note details standard characterization methods, including dynamic light scattering (DLS) for size and polydispersity analysis, zeta potential measurement for surface charge assessment, and common techniques to determine drug encapsulation efficiency. A representative protocol for conjugating a targeting ligand to the liposome surface via carbodiimide chemistry is also provided. This document is intended to serve as a comprehensive guide for researchers developing targeted liposomal drug delivery systems.

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs make them ideal vehicles for drug delivery.[1] Surface modification of liposomes with functionalized lipids, such as DSPE-glutaric acid, offers a strategic advantage for targeted therapies. The terminal carboxylic acid group of DSPE-glutaric acid provides a reactive handle for the covalent conjugation of targeting moieties like antibodies, peptides, or small molecules.[2][3] This enables the liposomes to selectively bind to and be internalized by cells overexpressing the corresponding receptors, thereby enhancing therapeutic efficacy and reducing off-target side effects. DSPE-glutaric acid can be used to prepare nanoparticles or liposomes for delivering therapeutics, such as mRNA/DNA vaccines.[2][4] The carboxylic acid moiety can be used for bioconjugation with an amine in the presence of an activating agent, such as HATU or EDC. This application note details a step-by-step protocol for the preparation and characterization of DSPE-glutaric acid liposomes, using doxorubicin as a model encapsulated drug.

Materials and Methods

Materials
  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid)

  • Doxorubicin HCl

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Targeting ligand with a primary amine group (e.g., RGD peptide)

  • Sephadex G-50 column

  • Polycarbonate membranes (100 nm pore size)

Experimental Protocols

1. Liposome Preparation by Thin-Film Hydration

The thin-film hydration technique is a common method for liposome preparation. It involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.

  • Step 1: Lipid Dissolution

    • In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-glutaric acid in a chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-glutaric acid).

  • Step 2: Film Formation

    • The organic solvent is evaporated under reduced pressure using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C). This process leaves a thin, uniform lipid film on the inner surface of the flask.

  • Step 3: Hydration

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) containing the drug to be encapsulated (e.g., doxorubicin). The hydration is performed at a temperature above the lipid phase transition temperature with gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

  • Step 4: Extrusion

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

2. Purification of Liposomes

To remove unencapsulated drug, the liposome suspension is purified using size exclusion chromatography with a Sephadex G-50 column, eluting with PBS. The liposome-containing fractions can be identified by their turbidity and collected.

3. Characterization of Liposomes

  • Particle Size and Polydispersity Index (PDI):

    • The mean hydrodynamic diameter and PDI of the liposomes are determined by Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • The surface charge of the liposomes is measured using a zetasizer. The incorporation of DSPE-glutaric acid is expected to impart a negative zeta potential at neutral pH.

  • Encapsulation Efficiency (EE%):

    • The EE% is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used. It can be calculated using the following formula:

      • EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

    • To determine the amount of encapsulated drug, the liposomes are first separated from the unencapsulated drug (e.g., by mini-column centrifugation). The liposomes are then lysed with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. The drug concentration is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

4. Conjugation of a Targeting Ligand to DSPE-Glutaric Acid Liposomes

The carboxylic acid groups on the surface of the liposomes can be activated to react with primary amines on a targeting ligand.

  • Step 1: Activation of Carboxyl Groups

    • Incubate the DSPE-glutaric acid liposomes with EDC and NHS in an activation buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.

  • Step 2: Conjugation

    • Add the amine-containing targeting ligand to the activated liposome suspension and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Step 3: Purification

    • Remove the unconjugated ligand and byproducts by dialysis or size exclusion chromatography.

Data Presentation

The following table summarizes the expected physicochemical properties of doxorubicin-loaded DSPE-glutaric acid liposomes prepared using the protocol described above.

ParameterValueMethod
Lipid Composition (molar ratio) DSPC:Cholesterol:DSPE-glutaric acid (55:40:5)-
Mean Particle Size (diameter) 100 - 120 nmDynamic Light Scattering
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering
Zeta Potential -20 to -40 mVLaser Doppler Velocimetry
Encapsulation Efficiency (EE%) > 90%HPLC / UV-Vis Spectroscopy

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_char Characterization cluster_conj Ligand Conjugation A Lipid Dissolution (DSPC, Cholesterol, DSPE-glutaric acid) in Chloroform:Methanol B Thin-Film Formation (Rotary Evaporation) A->B C Hydration with Drug Solution (e.g., Doxorubicin in PBS) B->C D Extrusion (100 nm Polycarbonate Membrane) C->D E Purification (Size Exclusion Chromatography) D->E F DLS Analysis (Size & PDI) E->F G Zeta Potential Measurement E->G H Encapsulation Efficiency (HPLC/UV-Vis) E->H I Activation of -COOH (EDC/NHS Chemistry) E->I J Addition of Targeting Ligand (e.g., RGD Peptide) I->J K Purification of Conjugated Liposomes J->K

Caption: Workflow for the preparation and functionalization of DSPE-glutaric acid liposomes.

Signaling Pathway for Targeted Doxorubicin Delivery

G cluster_cell Target Cell cluster_pathway Doxorubicin Action receptor Cell Surface Receptor endosome Endosome receptor->endosome 2. Endocytosis lysosome Lysosome (Acidic pH) endosome->lysosome 3. Trafficking dox Doxorubicin Release lysosome->dox 4. pH-triggered Drug Release nucleus Nucleus dna DNA Intercalation apoptosis Apoptosis dna->apoptosis topo Topoisomerase II Inhibition topo->apoptosis ros Reactive Oxygen Species (ROS) Generation ros->apoptosis lipo Targeted Liposome (DSPE-glutaric acid-Ligand) lipo->receptor 1. Binding dox->dna dox->topo dox->ros

Caption: Targeted delivery and intracellular action of doxorubicin-loaded liposomes.

Conclusion

This application note provides a comprehensive framework for the preparation, characterization, and functionalization of DSPE-glutaric acid liposomes. The inclusion of a carboxylated lipid in the bilayer composition offers a versatile platform for the development of targeted drug delivery systems. By following the detailed protocols and characterization methods outlined herein, researchers can reliably produce and evaluate these advanced nanocarriers for a wide range of therapeutic applications. The ability to conjugate specific targeting ligands to the liposome surface holds immense potential for improving the precision and efficacy of cancer chemotherapy and other targeted treatments.

References

Application

Application Notes and Protocols for Bioconjugation using DSPE-Glutaric Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid) is a functionalized phospholipid widely utilized in the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid) is a functionalized phospholipid widely utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles.[1][2] Its structure comprises a hydrophobic tail composed of two stearic acid chains and a hydrophilic head group modified with a terminal carboxylic acid. This carboxylic acid moiety serves as a versatile anchor point for the covalent attachment of various biomolecules, including peptides, proteins, antibodies, and small molecule drugs, through a process known as bioconjugation.[2]

The ability to conjugate targeting ligands or therapeutic agents to the surface of lipid-based nanocarriers enables the development of sophisticated drug delivery vehicles with enhanced efficacy and reduced off-target effects. This document provides detailed application notes and experimental protocols for the bioconjugation of amine-containing molecules to DSPE-glutaric acid using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of Bioconjugation

The conjugation of biomolecules to DSPE-glutaric acid is typically achieved through the formation of a stable amide bond between the carboxylic acid group of the lipid and a primary amine on the biomolecule. This reaction is facilitated by a two-step process involving EDC and NHS.

  • Activation of DSPE-Glutaric Acid: EDC activates the carboxyl group of DSPE-glutaric acid to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable amine-reactive NHS ester. This two-step approach enhances the coupling efficiency and minimizes side reactions.[3]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[3]

This process is typically carried out in a well-defined buffer system to control the pH, as the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the amine coupling reaction is favored at a physiological to slightly basic pH (7.2-8.5).

Experimental Protocols

Materials and Reagents
  • DSPE-glutaric acid

  • Amine-containing biomolecule (e.g., peptide, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Organic Solvent: Chloroform, Methanol, Dimethyl sulfoxide (DMSO) (HPLC grade)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • HPLC system with a C8 or C18 column

  • Mass spectrometer (e.g., MALDI-TOF)

Protocol 1: Activation of DSPE-Glutaric Acid and Conjugation to a Biomolecule

This protocol describes the bioconjugation in a solution phase, which is suitable for creating lipid-biomolecule conjugates that can be later incorporated into liposomes or nanoparticles.

1. Preparation of Reactants:

  • Dissolve DSPE-glutaric acid in an appropriate organic solvent (e.g., a mixture of chloroform and methanol or DMSO) to a final concentration of 10 mg/mL.

  • Dissolve the amine-containing biomolecule in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

2. Activation of DSPE-Glutaric Acid:

  • In a clean, dry reaction vessel, add the DSPE-glutaric acid solution.

  • Add a 5 to 10-fold molar excess of EDC and NHS over DSPE-glutaric acid.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

3. Conjugation to the Biomolecule:

  • Add the activated DSPE-glutaric acid solution to the biomolecule solution. The molar ratio of the biomolecule to DSPE-glutaric acid should be optimized but a 1:3 to 1:5 ratio is a good starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer if necessary.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction:

  • Add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to quench any unreacted NHS esters.

  • Incubate for 30 minutes at room temperature.

5. Purification of the DSPE-Biomolecule Conjugate:

  • Remove the organic solvent under a stream of nitrogen or by rotary evaporation.

  • Resuspend the lipid film in an aqueous buffer.

  • Purify the conjugate from unreacted biomolecule, DSPE-glutaric acid, and reaction byproducts using dialysis against a suitable buffer or by size exclusion chromatography.

  • For more rigorous purification, HPLC is recommended (see Protocol 3).

Protocol 2: Conjugation to Pre-formed Liposomes containing DSPE-Glutaric Acid

This protocol is suitable for conjugating biomolecules to the surface of already formed liposomes.

1. Preparation of Liposomes:

  • Prepare liposomes incorporating DSPE-glutaric acid (typically 1-5 mol%) using a standard method such as thin-film hydration followed by extrusion.

  • The final lipid concentration should be between 10-20 mM.

2. Activation of Carboxyl Groups on Liposomes:

  • To the liposome suspension, add a 10 to 50-fold molar excess of EDC and NHS based on the molar amount of DSPE-glutaric acid.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation to the Biomolecule:

  • Add the amine-containing biomolecule to the activated liposome suspension. A molar ratio of 1:1 to 1:5 of biomolecule to DSPE-glutaric acid is recommended as a starting point.

  • Adjust the pH to 7.2-7.5 if necessary.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching and Purification:

  • Quench the reaction as described in Protocol 1.

  • Remove unreacted biomolecule and byproducts by dialysis or size exclusion chromatography.

Protocol 3: HPLC Purification of DSPE-Biomolecule Conjugates

Reverse-phase HPLC is a powerful technique for purifying and analyzing DSPE-biomolecule conjugates.

  • Column: C8 or C18 reverse-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5-20%) to a high percentage (e.g., 65-95%) over 30-60 minutes is a common starting point. The gradient should be optimized based on the hydrophobicity of the conjugate.

  • Detection: UV absorbance at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).

  • Fraction Collection: Collect fractions corresponding to the conjugate peak and confirm the product by mass spectrometry.

  • Important Consideration: Prolonged exposure to acidic mobile phases can cause hydrolysis of the ester bonds in DSPE. It is advisable to neutralize the collected fractions immediately and proceed with lyophilization.

Data Presentation

Table 1: Summary of Reaction Conditions for DSPE-Glutaric Acid Bioconjugation

ParameterConditionReference
Activation Step
EDC:DSPE-GA Molar Ratio5:1 to 50:1
NHS:DSPE-GA Molar Ratio5:1 to 50:1
Activation Buffer0.1 M MES, pH 6.0
Reaction Time15 - 30 minutes
TemperatureRoom Temperature
Conjugation Step
Biomolecule:DSPE-GA Molar Ratio1:1 to 1:5
Coupling BufferPBS, pH 7.2-7.5
Reaction Time2 - 4 hours (RT) or Overnight (4°C)
TemperatureRoom Temperature or 4°C
Quenching
Quenching Agent50-100 mM Tris or Glycine
Reaction Time30 minutes
TemperatureRoom Temperature

Table 2: Characterization of DSPE-Peptide Conjugates

Characterization TechniqueExpected OutcomeExample Data
MALDI-TOF Mass Spectrometry An increase in mass corresponding to the molecular weight of the conjugated peptide.DSPE-PEG-Maleimide (MW ~2923 Da) + RGD Peptide → DSPE-PEG-RGD (MW ~3742 Da)
Reverse-Phase HPLC A new peak with a different retention time compared to the starting materials.Shift in retention time upon conjugation, indicating a change in hydrophobicity.
Thin-Layer Chromatography (TLC) Disappearance of the DSPE-glutaric acid spot and appearance of a new spot for the conjugate.

Visualizations

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis DSPE DSPE-Glutaric Acid Activated_DSPE DSPE-NHS Ester DSPE->Activated_DSPE 15-30 min, RT EDC_NHS EDC / NHS in MES Buffer (pH 6.0) EDC_NHS->DSPE Biomolecule Amine-containing Biomolecule Conjugate DSPE-Biomolecule Conjugate Biomolecule->Conjugate 2-4h (RT) or O/N (4°C) in PBS (pH 7.4) Purification HPLC / Dialysis Analysis Mass Spectrometry / HPLC Purification->Analysis

Caption: Workflow for DSPE-glutaric acid bioconjugation.

EDC_NHS_Mechanism DSPE_COOH DSPE-COOH O_Acylisourea O-Acylisourea Intermediate DSPE_COOH->O_Acylisourea EDC EDC EDC->DSPE_COOH DSPE_NHS DSPE-NHS Ester O_Acylisourea->DSPE_NHS NHS NHS NHS->O_Acylisourea Conjugate DSPE-CO-NH-Biomolecule DSPE_NHS->Conjugate Biomolecule_NH2 Biomolecule-NH2 Biomolecule_NH2->DSPE_NHS

Caption: EDC/NHS activation and amine coupling mechanism.

References

Method

Application Notes and Protocols for EDC/NHS Chemistry for DSPE-Glutaric Acid Conjugation

For Researchers, Scientists, and Drug Development Professionals Introduction The functionalization of liposomal surfaces is a critical step in the development of targeted drug delivery systems. By attaching specific liga...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of liposomal surfaces is a critical step in the development of targeted drug delivery systems. By attaching specific ligands to the surface of liposomes, their circulation time can be extended, and they can be directed to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a functionalized phospholipid commonly incorporated into liposomal bilayers to provide a terminal carboxylic acid group for covalent ligand attachment.[1][]

This document provides detailed application notes and protocols for the conjugation of amine-containing molecules (e.g., peptides, proteins, small molecules) to DSPE-glutaric acid-containing liposomes using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4] This method, a "zero-length" crosslinking technique, facilitates the formation of a stable amide bond between the carboxyl group of DSPE-glutaric acid and a primary amine on the ligand.[3]

Principle of EDC/NHS Chemistry

EDC/NHS chemistry is a two-step process that activates carboxyl groups for efficient reaction with primary amines.

  • Activation: EDC reacts with the carboxyl group of DSPE-glutaric acid to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Conjugation: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate is then reacted with a primary amine-containing ligand, resulting in the formation of a covalent amide bond and the release of the NHS leaving group. The use of sulfo-NHS, a water-soluble analog of NHS, is often preferred in aqueous reactions to improve efficiency and solubility.

Data Presentation: Quantitative Parameters for Conjugation

The following tables summarize key quantitative data gathered from various sources for optimizing the EDC/NHS conjugation to carboxylated surfaces, including those on liposomes.

ParameterRecommended Range/ValueSource(s)
Activation Step pH 4.5 - 6.0
Conjugation Step pH 7.0 - 8.5
Activation Buffer MES Buffer (non-amine, non-carboxylate)
Conjugation Buffer PBS or Borate Buffer (non-amine)
Reaction Temperature Room Temperature or 4°C
Activation Time 15 - 30 minutes
Conjugation Time 2 hours to overnight

Table 1: General Reaction Conditions

ReagentMolar Excess Relative to Carboxyl GroupsSource(s)
EDC 2-fold to 100-fold
NHS/sulfo-NHS 2-fold to 25-fold
Ligand (Amine) 1:1 to 10:1 (Ligand:Carboxyl)

Table 2: Molar Ratios of Reactants

ParameterTypical Value/RangeSource(s)
Conjugation Efficiency 50% - 90% (highly dependent on reactants and conditions)
DSPE-glutaric acid in Liposome Formulation 1 - 10 mol%

Table 3: Typical Efficiency and Formulation Parameters

Experimental Protocols

Materials and Reagents
  • DSPE-glutaric acid

  • Primary phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Amine-containing ligand (e.g., peptide, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine, glycine, or Tris buffer)

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

  • Organic solvent (e.g., chloroform, methanol)

  • Rotary evaporator

  • Extruder and polycarbonate membranes

  • Dynamic light scattering (DLS) instrument for size and zeta potential measurement

  • HPLC system for quantification

Protocol 1: Preparation of DSPE-Glutaric Acid-Containing Liposomes
  • Lipid Film Hydration:

    • Co-dissolve the desired lipids, including DSPE-glutaric acid (typically 1-5 mol%), primary phospholipid, and cholesterol in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder. Perform multiple passes (e.g., 11-21 passes) to ensure a narrow size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Protocol 2: Two-Step EDC/NHS Conjugation of Amine-Ligands
  • Activation of Carboxyl Groups:

    • Transfer the prepared liposome suspension to a fresh reaction tube.

    • Adjust the pH of the liposome suspension to 5.5-6.0 by adding MES buffer.

    • Prepare fresh solutions of EDC and sulfo-NHS in MES buffer.

    • Add the sulfo-NHS solution to the liposome suspension to a final molar excess of 5-fold over the DSPE-glutaric acid.

    • Immediately add the EDC solution to a final molar excess of 10-fold over the DSPE-glutaric acid.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove the excess EDC and sulfo-NHS by passing the activated liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

  • Conjugation to Amine-Containing Ligand:

    • Immediately add the amine-containing ligand (dissolved in PBS, pH 7.4) to the activated liposome suspension. A 1:1 to 10:1 molar ratio of ligand to accessible carboxyl groups is a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Unreacted Sites:

    • Quench the reaction by adding a solution of hydroxylamine, glycine, or Tris buffer to a final concentration of 10-50 mM to block any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Separate the ligand-conjugated liposomes from unreacted ligand and byproducts using size-exclusion chromatography (e.g., Sepharose CL-4B).

  • Characterization and Quantification:

    • Characterize the final product for size, zeta potential, and morphology.

    • Quantify the conjugation efficiency using a suitable method, such as HPLC, to determine the amount of conjugated ligand per liposome.

Mandatory Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_conjugation EDC/NHS Conjugation lipid_film Lipid Film Hydration (DSPE-Glutaric Acid + Lipids) hydration Hydration (MLV Formation) lipid_film->hydration Add Buffer extrusion Extrusion (LUV Formation) hydration->extrusion Pass through membrane activation Activation (EDC/sulfo-NHS, pH 5.5-6.0) extrusion->activation Adjust pH purification1 Purification (SEC) activation->purification1 Remove excess reagents conjugation Conjugation (Amine-Ligand, pH 7.4) purification1->conjugation quenching Quenching conjugation->quenching Block unreacted sites purification2 Final Purification (SEC) quenching->purification2 final_product Ligand-Conjugated Liposome purification2->final_product

Caption: Experimental workflow for liposome conjugation.

signaling_pathway cluster_targeting Targeted Drug Delivery liposome RGD-Conjugated DSPE-Glutaric Acid Liposome receptor Integrin Receptor (on Cancer Cell) liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release Endosomal Escape/ Degradation cellular_effect Therapeutic Effect (e.g., Apoptosis) drug_release->cellular_effect

Caption: RGD-Integrin mediated cellular uptake pathway.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed)- Use fresh, high-quality reagents. Store desiccated at -20°C and warm to room temperature before opening.
- Incorrect pH for activation or conjugation- Verify and adjust the pH of the reaction buffers. Use non-amine, non-carboxylate buffers for activation.
- Insufficient molar excess of EDC/NHS- Increase the molar ratio of EDC and NHS to carboxyl groups.
- Steric hindrance of the ligand- Consider using a longer spacer arm on the DSPE lipid (e.g., DSPE-PEG-COOH).
Liposome Aggregation/Precipitation - High concentration of EDC- Reduce the concentration of EDC.
- Change in buffer conditions causing instability- Ensure liposomes are stable in the chosen reaction buffers. Perform a buffer exchange prior to the reaction.
Inconsistent Results - Variability in reagent preparation- Prepare fresh EDC and NHS solutions for each experiment.
- Incomplete removal of unreacted reagents- Optimize the purification steps to ensure complete removal of excess reagents and byproducts.

Conclusion

The EDC/NHS-mediated conjugation of amine-containing ligands to DSPE-glutaric acid-functionalized liposomes is a robust and versatile method for the development of targeted drug delivery systems. By carefully controlling reaction parameters such as pH, molar ratios of reagents, and purification steps, researchers can achieve high conjugation efficiencies and produce stable, functionalized liposomes for a wide range of therapeutic and diagnostic applications. The protocols and data provided in this document serve as a comprehensive guide for scientists and drug development professionals to successfully implement this essential bioconjugation technique.

References

Application

Application Notes and Protocols for Conjugating Peptides to DSPE-Glutaric Acid Liposomes

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a detailed guide for the successful conjugation of peptides to liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethan...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the successful conjugation of peptides to liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl(polyethylene glycol)-2000] (DSPE-glutaric acid). This document outlines the necessary materials, step-by-step protocols for liposome preparation, peptide conjugation, and purification, as well as methods for characterization and troubleshooting.

Introduction

Peptide-conjugated liposomes are sophisticated drug delivery systems that combine the biocompatibility and drug-loading capacity of liposomes with the specific targeting capabilities of peptides.[1][2] These functionalized nanocarriers can enhance the therapeutic efficacy of encapsulated drugs by directing them to specific cells or tissues, thereby reducing off-target effects.[3] The protocol described herein focuses on the covalent conjugation of peptides to pre-formed liposomes containing DSPE-glutaric acid. This is achieved through the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid group on the liposome surface and a primary amine on the peptide.[4]

Materials and Equipment

Materials:

  • Lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid

    • Cholesterol

    • DSPE-glutaric acid

  • Peptide: Custom peptide with at least one primary amine (e.g., N-terminus or a lysine residue).

  • Reagents for Liposome Preparation:

    • Chloroform and/or Methanol (HPLC grade)

    • Phosphate-buffered saline (PBS), pH 7.4

    • MES buffer (2-(N-morpholino)ethanesulfonic acid), 50 mM, pH 6.0[5]

  • Reagents for Conjugation:

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

    • Quenching solution: Hydroxylamine, Tris, or glycine (10-100 mM)

  • Reagents for Purification:

    • Sephadex® G-50 or a similar size-exclusion chromatography (SEC) resin

    • Elution buffer (e.g., PBS, pH 7.4)

Equipment:

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • HPLC system for quantification (optional)

  • Lyophilizer (optional)

Experimental Protocols

Preparation of DSPE-Glutaric Acid-Containing Liposomes

This protocol utilizes the thin-film hydration method followed by extrusion to produce unilamellar liposomes of a defined size.

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-glutaric acid in a molar ratio of 55:40:5) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-60°C).

    • A thin, uniform lipid film should form on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the Tc of the lipids.

    • Vortex or sonicate the mixture until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Assemble the extruder according to the manufacturer's instructions, pre-heating it to a temperature above the lipid Tc.

    • Pass the liposome suspension through the membrane 11-21 times. This process will result in a translucent suspension of small unilamellar vesicles (SUVs).

Peptide Conjugation to Liposomes via EDC/NHS Chemistry

This two-step protocol first activates the carboxyl groups on the liposome surface with EDC and NHS, followed by the addition of the peptide.

Workflow for Peptide Conjugation:

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis LipidFilm 1. Thin-Film Hydration Extrusion 2. Extrusion LipidFilm->Extrusion Liposomes Carboxylated Liposomes Extrusion->Liposomes Activation 3. Activation with EDC/sulfo-NHS Liposomes->Activation PeptideAdd 4. Peptide Addition Activation->PeptideAdd Quenching 5. Quenching PeptideAdd->Quenching ConjugatedLiposomes Peptide-Liposome Conjugates Quenching->ConjugatedLiposomes Purification 6. SEC Purification ConjugatedLiposomes->Purification Characterization 7. Characterization (DLS, Zeta) Purification->Characterization FinalProduct Purified Conjugates Characterization->FinalProduct

Experimental workflow for peptide-liposome conjugation.

Protocol:

  • Activation of Carboxyl Groups:

    • Transfer the prepared liposome suspension to a clean reaction vessel.

    • Adjust the pH of the liposome suspension to 6.0 by adding MES buffer.

    • Prepare fresh solutions of EDC and sulfo-NHS in MES buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the amount of DSPE-glutaric acid in the liposome formulation.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation with Peptide:

    • Dissolve the peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the peptide solution to the activated liposome suspension. The molar ratio of peptide to DSPE-glutaric acid can be varied to optimize conjugation efficiency (a starting point is a 1:1 to 5:1 ratio).

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amines of the peptide.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To quench any unreacted NHS-esters, add a quenching solution such as hydroxylamine or Tris to a final concentration of 10-50 mM.

    • Incubate for an additional 30 minutes at room temperature.

Purification of Peptide-Conjugated Liposomes

Purification is crucial to remove unreacted peptide and coupling reagents. Size exclusion chromatography (SEC) is a common and effective method.

Protocol:

  • Column Preparation:

    • Swell the Sephadex G-50 resin in the desired elution buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

    • Pack a column with the swollen resin.

    • Equilibrate the column by washing with at least 3-5 column volumes of the elution buffer.

  • Sample Application and Elution:

    • Carefully apply the quenched reaction mixture to the top of the column.

    • Allow the sample to enter the column bed.

    • Begin eluting with the elution buffer.

    • Collect fractions. The larger peptide-conjugated liposomes will elute first in the void volume, while the smaller, unreacted peptides and reagents will be retarded by the column matrix and elute later.

  • Fraction Analysis:

    • The liposome-containing fractions can often be identified by their turbidity.

    • If the peptide is fluorescently labeled or has a strong UV absorbance, fractions can be analyzed by spectroscopy to determine the elution profiles of the liposomes and free peptide.

    • Pool the fractions containing the purified peptide-conjugated liposomes.

Characterization of Peptide-Conjugated Liposomes

The physicochemical properties of the liposomes should be assessed before and after peptide conjugation.

Methods:

  • Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).

    • Dilute the liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.

    • Successful conjugation should not significantly alter the size of the liposomes, and the PDI should remain low (ideally < 0.2) indicating a homogenous population.

  • Zeta Potential:

    • Measure the surface charge of the liposomes using a zeta potential analyzer.

    • The conjugation of a charged peptide will typically result in a change in the zeta potential, providing evidence of successful conjugation. For example, conjugating a positively charged peptide to negatively charged liposomes will shift the zeta potential towards a more positive value.

  • Conjugation Efficiency:

    • The amount of peptide conjugated to the liposomes can be quantified. This can be done indirectly by measuring the amount of unreacted peptide in the supernatant after separating the liposomes, or directly by using a fluorescently labeled peptide and measuring the fluorescence of the purified liposomes. HPLC can also be used to quantify the free peptide.

Data Presentation

The following tables provide examples of how to present the characterization data for your peptide-conjugated liposomes.

Table 1: Physicochemical Properties of Liposomes

Liposome FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Unconjugated Liposomes110.5 ± 3.20.15 ± 0.02-25.8 ± 1.5
Peptide-Conjugated Liposomes115.2 ± 4.10.17 ± 0.03+15.3 ± 2.1

Table 2: Peptide Conjugation Efficiency

ParameterValueMethod
Molar Ratio (Peptide:DSPE-Glutaric Acid)2:1-
Conjugation Efficiency (%)65%HPLC quantification of free peptide
Peptide per Liposome (approx.)~150Calculation based on efficiency

Example Signaling Pathway: RGD-Peptide Conjugated Liposomes

Many peptides used for targeting are designed to bind to specific cell surface receptors and trigger downstream signaling pathways. A common example is the use of peptides containing the Arg-Gly-Asp (RGD) motif, which targets integrin receptors overexpressed on many cancer cells.

Integrin-Mediated Uptake Pathway:

RGD_signaling

Integrin-mediated uptake of RGD-conjugated liposomes.

Binding of the RGD peptide on the liposome surface to integrin receptors on the cell membrane can trigger receptor-mediated endocytosis. This process internalizes the liposome into an endosome, from which the encapsulated drug can be released into the cytoplasm to exert its therapeutic effect.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS reagents.- pH of the reaction is not optimal.- Insufficient molar excess of reagents.- Steric hindrance of the peptide's amine group.- Use fresh, properly stored EDC and NHS.- Ensure the activation step is at pH ~6.0 and the conjugation step is at pH 7.2-7.5.- Increase the molar ratio of EDC/NHS and/or peptide.- Consider a peptide with a spacer arm between the binding motif and the reactive amine.
Liposome Aggregation - Change in surface charge upon peptide conjugation leading to instability.- High concentration of liposomes during conjugation.- Include PEGylated lipids (e.g., DSPE-PEG2000) in the liposome formulation to provide steric stability.- Perform the conjugation reaction at a lower liposome concentration.
Broad Size Distribution (High PDI) after Conjugation - Aggregation of liposomes.- Incomplete extrusion.- See solutions for liposome aggregation.- Ensure sufficient passes through the extruder.
Poor Separation during Purification - Inappropriate SEC resin pore size.- Column overloading.- Select a resin with an appropriate exclusion limit (e.g., Sephadex G-50 for separating liposomes from small peptides).- Reduce the sample volume applied to the column.

References

Method

Application Notes: DSPE-Glutaric Acid in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a functionalized phospholipid that serves as a critic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a functionalized phospholipid that serves as a critical component in the development of advanced drug delivery systems.[1][2] Its unique structure, featuring a lipid bilayer-forming tail and a hydrophilic head group terminating in a carboxylic acid, makes it an ideal anchor for creating targeted nanocarriers such as liposomes and nanoparticles.[] The terminal carboxyl group provides a versatile conjugation point for attaching targeting ligands—such as antibodies, peptides, or small molecules—that can direct the nanocarrier to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[1][4]

Principle of Operation: Building a Targeted Nanocarrier

The core utility of DSPE-glutaric acid lies in its ability to integrate into a lipid-based nanoparticle while presenting a reactive carboxylic acid on the nanoparticle's surface. This functional group is the key to covalent ligand attachment, most commonly achieved through carbodiimide chemistry (e.g., using EDC and NHS).

The process involves two main stages:

  • Formulation: DSPE-glutaric acid is mixed with other lipids, such as structural phospholipids (e.g., DSPC), cholesterol for stability, and often a PEGylated phospholipid (e.g., DSPE-PEG) to create "stealth" characteristics that prolong circulation time. These lipids self-assemble in an aqueous solution to form liposomes, with the DSPE-glutaric acid's carboxyl groups exposed on the outer surface.

  • Bioconjugation: The exposed carboxyl groups are activated, typically with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a stable NHS ester. This activated intermediate readily reacts with primary amines on the targeting ligand (e.g., the N-terminus of a peptide or lysine side chains) to form a stable amide bond, securely tethering the ligand to the liposome surface.

Once functionalized, these targeted liposomes can navigate the bloodstream, recognize, and bind to specific receptors overexpressed on diseased cells, such as cancer cells, leading to enhanced cellular uptake and localized drug delivery.

cluster_0 Liposome Core Drug Therapeutic Drug PL Phospholipid (e.g., DSPC) Chol Cholesterol DSPE_PEG DSPE-PEG ('Stealth' Layer) DSPE_GA DSPE-Glutaric Acid Ligand Targeting Ligand (e.g., Peptide, Antibody) DSPE_GA->Ligand Amide Bond (via Glutaric Acid) Receptor Target Cell Receptor Ligand->Receptor Specific Binding

Caption: Structure of a targeted liposome using DSPE-glutaric acid.

Applications

DSPE-glutaric acid is instrumental in several cutting-edge drug delivery strategies:

  • Active Cancer Targeting: By conjugating ligands that bind to receptors overexpressed on tumor cells (e.g., RGD peptides for integrin receptors or antibodies for HER2), DSPE-glutaric acid facilitates active targeting. This approach increases drug accumulation at the tumor site, improving the therapeutic window of chemotherapeutics.

  • pH-Sensitive Drug Release: The local environment of tumors and the internal compartments of cells (endosomes) are often acidic. Formulations can be designed to become unstable at lower pH, triggering the release of their drug payload specifically in these target areas. While DSPE-glutaric acid's primary role is conjugation, it is a key component in nanoparticles that incorporate other pH-sensitive lipids or polymers to achieve this effect.

  • Brain Drug Delivery: Overcoming the blood-brain barrier (BBB) is a major challenge. DSPE-glutaric acid can be used to attach ligands that engage with receptors on the BBB, facilitating transport into the brain. This opens possibilities for treating neurological disorders and brain tumors.

Quantitative Data Summary

The physical characteristics of nanocarriers are critical for their in vivo performance. The tables below summarize typical formulation parameters and performance data.

Table 1: Example Formulations and Physicochemical Properties

Formulation Component Ratios (weight/weight) Average Particle Size (nm) Zeta Potential (mV) Polydispersity Index (PDI) Reference
DSPE-PEG2000 / Soluplus (5:1) 80.8 -29.2 0.644
DSPE-PEG2000 / Soluplus (1:1) 116.6 -13.7 0.112
DSPE-PEG2000 / Soluplus (1:5) 124.7 -5.6 0.187

| CAPE / DSPE-PEG-NHS (1:5) | 9 - 19 | Not Reported | Not Reported | |

Note: DSPE-PEG2000 and DSPE-PEG-NHS are used here as examples of functionalized lipids similar in principle to DSPE-glutaric acid for nanoparticle formulation.

Table 2: pH-Dependent Drug Release Profile

Formulation pH Condition Cumulative Drug Release (%) after ~5 hours Reference
Doxorubicin-loaded liposomes pH 7.4 (Physiological) Slower Release
Doxorubicin-loaded liposomes pH 5.0 (Acidic/Endosomal) Rapid Release
Hypoxia-responsive liposomes Normoxic Conditions No Significant Release

| Hypoxia-responsive liposomes | Hypoxic Conditions | 65.8 | |

Note: This table illustrates the concept of triggered release, a key feature of advanced drug delivery systems enabled by components like DSPE-glutaric acid.

Experimental Protocols

Protocol 1: Formulation of Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes containing DSPE-glutaric acid using the standard thin-film hydration method followed by extrusion.

Materials:

  • Structural Phospholipid (e.g., DSPC or POPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-glutaric acid

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath

  • Handheld mini-extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the lipids (e.g., POPC:Cholesterol:DSPE-PEG:DSPE-glutaric acid in a desired molar ratio) in chloroform.

  • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C) to evaporate the chloroform.

  • Continue rotation under a high vacuum for at least 1-2 hours after the film appears dry to remove all residual solvent. A thin, uniform lipid film should be visible on the flask wall.

  • Hydrate the lipid film by adding warm (e.g., 60°C) PBS (pH 7.4). Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • To create unilamellar vesicles of a defined size, assemble the mini-extruder with a 100 nm polycarbonate membrane.

  • Heat the extruder block to a temperature above the lipid phase transition temperature.

  • Load the MLV suspension into one of the extruder syringes.

  • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).

  • The resulting translucent solution contains unilamellar liposomes of approximately 100 nm. Store at 4°C.

Protocol 2: Ligand Conjugation via EDC/NHS Chemistry

This protocol details the covalent attachment of an amine-containing targeting ligand (e.g., a peptide) to the surface of DSPE-glutaric acid-containing liposomes.

DSPE_GA DSPE-Glutaric Acid (-COOH) EDC_NHS + EDC / NHS (Activation) DSPE_GA->EDC_NHS NHS_Ester DSPE-GA-NHS Ester (Active Intermediate) EDC_NHS->NHS_Ester Ligand + Targeting Ligand with Amine (-NH2) NHS_Ester->Ligand Conjugate DSPE-GA-Ligand (Stable Amide Bond) Ligand->Conjugate

Caption: EDC/NHS coupling chemistry for ligand conjugation.

Materials:

  • DSPE-glutaric acid liposomes (from Protocol 1)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing targeting ligand (e.g., RGD peptide)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Reaction Buffer (e.g., HEPES or PBS, pH 7.4-8.0)

  • Dialysis cassette or size exclusion chromatography column for purification

Procedure:

  • Transfer the prepared liposomes into an activation buffer (MES, pH 6.0).

  • Prepare fresh solutions of EDC and NHS in the activation buffer.

  • Add EDC and NHS to the liposome suspension. A typical molar excess is 5-10 fold over the amount of DSPE-glutaric acid.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Dissolve the targeting ligand in the reaction buffer (HEPES or PBS, pH ~7.5).

  • Add the activated liposome suspension to the targeting ligand solution.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining NHS esters.

  • Purify the ligand-conjugated liposomes from unreacted ligand and coupling reagents using dialysis against PBS or size exclusion chromatography.

Protocol 3: Characterization of Functionalized Liposomes

A. Dynamic Light Scattering (DLS) for Size and Zeta Potential:

  • Dilute a small aliquot of the liposome suspension in filtered PBS.

  • Place the sample in a cuvette and insert it into the DLS instrument.

  • Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential according to the instrument's operating procedure. A low PDI (<0.2) indicates a monodisperse population.

B. Transmission Electron Microscopy (TEM) for Morphology:

  • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for 1-2 minutes.

  • Wick away the excess sample with filter paper.

  • (Optional) Apply a negative stain (e.g., 1-2% uranyl acetate or phosphotungstic acid) for 1 minute to enhance contrast.

  • Wick away the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope to visualize the size, shape, and morphology of the liposomes.

Protocol 4: In Vitro pH-Sensitive Drug Release Assay

This protocol measures the release of a loaded drug from liposomes in response to different pH environments, simulating physiological vs. endosomal conditions.

cluster_0 pH 7.4 (Bloodstream) cluster_1 Internalization into Tumor Cell Lipo_Stable Liposome is Stable Drug is Retained Endosome Endosome (pH ~5.0-6.0) Lipo_Stable->Endosome Cellular Uptake Lipo_Destable Liposome Destabilizes Drug is Released Endosome->Lipo_Destable Acidic pH Triggers

Caption: Mechanism of pH-triggered drug release inside a target cell.

Materials:

  • Drug-loaded, targeted liposomes

  • Release Buffer 1: PBS, pH 7.4

  • Release Buffer 2: Acetate or citrate buffer, pH 5.0

  • Dialysis tubing or device (with a molecular weight cut-off below the drug's MW)

  • Shaking incubator or water bath

  • Quantification instrument (e.g., UV-Vis spectrophotometer or fluorescence plate reader)

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag/device.

  • Submerge the dialysis device into a larger volume of Release Buffer 1 (pH 7.4) and a separate, identical setup into Release Buffer 2 (pH 5.0).

  • Incubate both setups at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect a small aliquot from the release buffer outside the dialysis device. Replace the withdrawn volume with fresh buffer.

  • Quantify the concentration of the released drug in the collected aliquots using a pre-established calibration curve.

  • Calculate the cumulative percentage of drug released at each time point for both pH conditions and plot the results.

Start Formulate Drug-Loaded Liposomes with DSPE-Glutaric Acid Conjugate Conjugate Targeting Ligand via EDC/NHS Start->Conjugate Purify Purify Functionalized Liposomes Conjugate->Purify Characterize Characterize Size, Zeta, & Morphology (DLS, TEM) Purify->Characterize Test Perform In Vitro Assays Characterize->Test Release Drug Release (pH 7.4 vs 5.0) Test->Release Uptake Cellular Uptake (Target vs. Control Cells) Test->Uptake End Evaluate Targeting Efficacy Release->End Uptake->End

Caption: Experimental workflow for developing targeted liposomes.

References

Application

Application Notes and Protocols: A Step-by-Step Guide to DSPE-Glutaric Acid Micelle Formation

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is an amphiphilic phospholipid derivative that readily s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is an amphiphilic phospholipid derivative that readily self-assembles in aqueous solutions to form micelles. These micelles possess a hydrophobic core composed of the distearoyl lipid tails and a hydrophilic shell formed by the glutaric acid headgroup. This core-shell structure makes them excellent nanocarriers for the encapsulation and delivery of hydrophobic drugs, enhancing their solubility, stability, and bioavailability. The terminal carboxylic acid group on the micelle surface also provides a convenient handle for bioconjugation, allowing for the attachment of targeting ligands to achieve site-specific drug delivery.

These application notes provide a detailed, step-by-step guide to the formation, characterization, and drug loading of DSPE-glutaric acid micelles. The protocols are based on established methods for similar phospholipid-based micelles and provide a strong foundation for researchers to develop and optimize their own DSPE-glutaric acid micelle formulations.

Data Presentation: Physicochemical Properties of Phospholipid Micelles

The following table summarizes typical physicochemical properties of micelles formed from DSPE-conjugated amphiphiles. It is important to note that these values are primarily derived from studies on DSPE-PEG, a close structural analog to DSPE-glutaric acid. The properties of DSPE-glutaric acid micelles are expected to be in a similar range, but may vary depending on the specific experimental conditions such as pH and ionic strength of the buffer, which can affect the ionization state of the carboxylic acid headgroup.

ParameterDSPE-PEG 2000 MicellesDSPE-PEG-C60 MicellesNotes
Particle Size (Diameter, nm) 9.6 ± 0.6[1]97 - 260[2]Measured by Dynamic Light Scattering (DLS). Size is dependent on the formulation and drug loading.
Polydispersity Index (PDI) < 0.2~0.1 - 0.2A PDI value below 0.3 indicates a homogenous population of micelles.
Zeta Potential (mV) -2.7 ± 1.1[1]-28.67 to -30.87[2]The negative charge is attributed to the phosphate group and, in the case of DSPE-glutaric acid, the carboxyl group. Zeta potential is highly pH-dependent.
Critical Micelle Concentration (CMC) ~1 x 10⁻⁶ M[3]Not ReportedDetermined by fluorescence probe analysis. Lower CMC values indicate greater micelle stability upon dilution.
Drug (Doxorubicin) Encapsulation Efficiency (%) Not Reported86.1 - 97.5Varies with the drug-to-lipid ratio and preparation method.
Drug (Doxorubicin) Loading Content (%) Not ReportedNot ReportedRepresents the weight percentage of the drug in the micelle.

Experimental Protocols

Protocol 1: Synthesis of DSPE-Glutaric Acid

This protocol describes the synthesis of DSPE-glutaric acid via the reaction of DSPE with glutaric anhydride.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Glutaric anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Argon or Nitrogen gas

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve DSPE and a 1.5 molar excess of glutaric anhydride in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add a 2 molar excess of triethylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, wash the organic phase with a 5% aqueous solution of sodium bicarbonate followed by deionized water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain a crude product.

  • Purify the crude product by precipitation from DCM into cold diethyl ether to yield DSPE-glutaric acid as a white solid.

  • Confirm the structure of the synthesized DSPE-glutaric acid using ¹H NMR and mass spectrometry.

Protocol 2: DSPE-Glutaric Acid Micelle Formation by Thin-Film Hydration

This is a widely used method for the preparation of phospholipid micelles.

Materials:

  • DSPE-glutaric acid

  • Chloroform or a mixture of chloroform and methanol (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve a known amount of DSPE-glutaric acid in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator at a temperature above the lipid's phase transition temperature (~55°C) to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a pre-heated (60°C) aqueous buffer (e.g., PBS, pH 7.4) by vortexing for 5-10 minutes. The final lipid concentration should be above the critical micelle concentration (CMC).

  • Sonicate the suspension using a bath sonicator or a probe sonicator at 60°C for 10-15 minutes to form small, unilamellar micelles.

  • Extrude the micelle solution through a 0.22 µm polycarbonate membrane filter to remove any large aggregates and sterilize the sample.

Protocol 3: Drug Loading into DSPE-Glutaric Acid Micelles (Example: Doxorubicin)

This protocol describes the loading of the hydrophobic anticancer drug, doxorubicin, into DSPE-glutaric acid micelles using the thin-film hydration method.

Materials:

  • DSPE-glutaric acid

  • Doxorubicin hydrochloride (DOX-HCl)

  • Triethylamine (TEA)

  • Chloroform or a mixture of chloroform and methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • To encapsulate doxorubicin, first convert the hydrochloride salt to its free base form. Dissolve DOX-HCl in chloroform/methanol and add a 3-fold molar excess of TEA. Stir for 2 hours at room temperature.

  • In a separate round-bottom flask, dissolve DSPE-glutaric acid in chloroform.

  • Add the doxorubicin free base solution to the DSPE-glutaric acid solution. The typical drug-to-lipid weight ratio is between 1:5 and 1:20.

  • Follow steps 2-6 from Protocol 2 (Thin-Film Hydration) to form the drug-loaded micelles.

  • To remove the unencapsulated drug, dialyze the micelle solution against PBS (pH 7.4) at 4°C for 24 hours, with frequent changes of the dialysis buffer.

  • Determine the drug loading efficiency and loading content using UV-Vis spectrophotometry or HPLC.

Calculating Drug Loading Efficiency (EE) and Drug Loading Content (LC):

EE (%) = (Mass of drug in micelles / Initial mass of drug) x 100 LC (%) = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100

Protocol 4: Characterization of DSPE-Glutaric Acid Micelles

4.1 Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

  • Dilute the micelle suspension with filtered (0.22 µm) PBS to an appropriate concentration (typically around 1 mg/mL).

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument at 25°C.

  • For zeta potential measurement, transfer the diluted sample to a zeta potential cell.

  • Measure the zeta potential at 25°C. The pH of the sample should be recorded as zeta potential is pH-dependent.

4.2 Morphological Characterization by Transmission Electron Microscopy (TEM)

  • Place a drop of the micelle solution (approximately 1 mg/mL) onto a carbon-coated copper grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Blot off the excess solution using filter paper.

  • For negative staining, add a drop of a staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 1-2 minutes.

  • Blot off the excess staining solution.

  • Allow the grid to air dry completely.

  • Observe the morphology and size of the micelles under a transmission electron microscope.

4.3 Determination of Critical Micelle Concentration (CMC) using a Pyrene Fluorescence Probe

  • Prepare a stock solution of pyrene in acetone (e.g., 1x10⁻² M).

  • Prepare a series of DSPE-glutaric acid solutions in an aqueous buffer with concentrations ranging from well below to well above the expected CMC (e.g., 10⁻⁸ to 10⁻³ M).

  • Add a small aliquot of the pyrene stock solution to each lipid solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M.

  • Allow the solutions to equilibrate for at least 2 hours at room temperature in the dark.

  • Measure the fluorescence emission spectra of each sample from 350 to 450 nm with an excitation wavelength of 334 nm.

  • Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibrational peaks of the pyrene emission spectrum.

  • Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the DSPE-glutaric acid concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core. This can be calculated from the intersection of the two tangent lines of the resulting sigmoidal curve.

Mandatory Visualizations

Experimental Workflow for DSPE-Glutaric Acid Micelle Formation and Characterization

experimental_workflow cluster_synthesis Synthesis of DSPE-Glutaric Acid cluster_micelle_formation Micelle Formation (Thin-Film Hydration) cluster_drug_loading Drug Loading (Doxorubicin) cluster_characterization Characterization DSPE DSPE Reaction Reaction in DCM with TEA DSPE->Reaction GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction Purification Purification Reaction->Purification DSPE_GA DSPE-Glutaric Acid Purification->DSPE_GA Dissolution Dissolve DSPE-GA in Chloroform DSPE_GA->Dissolution CoDissolution Co-dissolve with DSPE-GA DSPE_GA->CoDissolution FilmFormation Thin-Film Formation (Rotary Evaporation) Dissolution->FilmFormation Hydration Hydration with Aqueous Buffer FilmFormation->Hydration Sonication Sonication Hydration->Sonication Micelles DSPE-GA Micelles Sonication->Micelles DrugLoadedMicelles Drug-Loaded Micelles Sonication->DrugLoadedMicelles DLS DLS (Size, PDI, Zeta Potential) Micelles->DLS TEM TEM (Morphology) Micelles->TEM CMC CMC Determination (Fluorescence) Micelles->CMC Drug Doxorubicin Drug->CoDissolution CoDissolution->FilmFormation Follows same film hydration steps Dialysis Dialysis (Purification) DrugLoadedMicelles->Dialysis PurifiedMicelles Purified Drug-Loaded Micelles Dialysis->PurifiedMicelles PurifiedMicelles->DLS PurifiedMicelles->TEM

Caption: Workflow for DSPE-glutaric acid micelle synthesis, formation, drug loading, and characterization.

Signaling Pathway: EGFR Signaling in Cancer

DSPE-glutaric acid micelles are often employed to deliver anticancer drugs that target key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_plc_gamma PLCγ Pathway cluster_jak_stat JAK-STAT Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG JAK JAK Dimerization->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, Angiogenesis) ERK->CellResponse Transcription Factor Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PKC->CellResponse Ca_release->CellResponse STAT STAT JAK->STAT STAT->CellResponse Gene Transcription

Caption: Simplified diagram of the EGFR signaling pathway in cancer cells.

Signaling Pathway: mTOR Signaling in Cancer

The mTOR pathway is another critical regulator of cell growth and is often dysregulated in cancer, making it a prime target for drug-loaded DSPE-glutaric acid micelles.

mTOR_pathway cluster_pi3k_akt Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex GrowthFactors Growth Factors (e.g., Insulin, IGF) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 Activates TSC_complex TSC1/TSC2 Complex AKT->TSC_complex Inhibits Rheb Rheb-GTP TSC_complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Autophagy Autophagy Inhibition mTORC1->Autophagy ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis AKT_Ser473 AKT (Ser473 Phosphorylation) mTORC2->AKT_Ser473 CellSurvival Cell Survival & Proliferation AKT_Ser473->CellSurvival

Caption: Overview of the mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes.

References

Method

Application Notes and Protocols for DSPE-Glutaric Acid in the Preparation of Functionalized Stealth Liposomes

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl]...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric acid) in the formulation of stealth liposomes. The primary role of DSPE-glutaric acid in these systems is not to directly confer stealth properties, but rather to serve as a versatile anchor for the covalent attachment of targeting moieties. The "stealth" characteristic is achieved through the incorporation of polyethylene glycol (PEG)-conjugated lipids, such as DSPE-PEG, which sterically hinder opsonization and uptake by the mononuclear phagocyte system (MPS).[1][2] DSPE-glutaric acid is often included in such PEGylated liposome formulations to add active targeting capabilities, thereby creating multifunctional nanocarriers for enhanced drug delivery.

Application Notes

DSPE-glutaric acid is an amphiphilic phospholipid derivative featuring a terminal carboxylic acid group.[3][][5] This functional group provides a convenient handle for the bioconjugation of various molecules, including peptides, antibodies, and small-molecule ligands, to the surface of liposomes. The incorporation of DSPE-glutaric acid into a liposomal bilayer allows for the development of actively targeted drug delivery systems that can selectively bind to and be internalized by specific cell populations.

The "stealth" nature of these liposomes is primarily imparted by the presence of a hydrophilic polymer brush on their surface, most commonly PEG. This PEG layer creates a steric barrier that reduces the binding of plasma proteins (opsonins), thereby prolonging the circulation half-life of the liposomes and increasing their probability of reaching the target tissue. By combining DSPE-PEG with DSPE-glutaric acid in the liposome formulation, it is possible to create long-circulating liposomes with specific targeting capabilities.

Key Considerations for Formulation Development:
  • Lipid Composition: The choice of the primary structural lipid (e.g., DSPC, DPPC), cholesterol content, and the molar ratio of DSPE-PEG and DSPE-glutaric acid are critical parameters that influence the physicochemical properties and in vivo performance of the liposomes.

  • Drug Loading: The method of drug encapsulation depends on the physicochemical properties of the drug. Hydrophilic drugs are typically encapsulated in the aqueous core of the liposome, while hydrophobic drugs are partitioned into the lipid bilayer. Remote loading techniques, such as the ammonium sulfate gradient method, are often employed for the efficient encapsulation of weakly amphipathic drugs.

  • Targeting Ligand Conjugation: The carboxylic acid group of DSPE-glutaric acid can be activated to react with primary amines on the targeting ligand, forming a stable amide bond. The efficiency of this conjugation reaction is influenced by the choice of coupling agents (e.g., EDC/NHS), pH, and reaction time.

Experimental Protocols

Protocol 1: Preparation of DSPE-Glutaric Acid-Functionalized Stealth Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a uniform size distribution, incorporating DSPE-glutaric acid for subsequent surface functionalization.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric acid)

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug to be encapsulated

  • Rotary evaporator

  • Water bath sonicator

  • High-pressure extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, DSPE-PEG2000, and DSPE-glutaric acid in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be 55:40:4:1 (DSPC:Cholesterol:DSPE-PEG2000:DSPE-glutaric acid).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids (e.g., 60-65°C).

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer, which may contain the drug to be encapsulated (for passive loading). The volume of the buffer should be chosen to achieve the desired final lipid concentration.

    • Maintain the temperature of the hydration buffer above the lipid phase transition temperature.

    • Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • For improved homogeneity, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Equilibrate the high-pressure extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into the extruder.

    • Extrude the suspension 10-20 times through polycarbonate membranes with the desired pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs) with a narrow size distribution.

Protocol 2: Drug Loading using the Ammonium Sulfate Gradient Method

This protocol is suitable for the active loading of weakly basic drugs (e.g., doxorubicin).

Procedure:

  • Prepare the liposomes as described in Protocol 1, using an ammonium sulfate solution (e.g., 250 mM) as the hydration buffer.

  • Remove the external ammonium sulfate by dialysis or size-exclusion chromatography against a suitable buffer (e.g., sucrose solution or PBS).

  • Add the drug solution to the purified liposome suspension.

  • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow for drug loading.

  • Remove any unencapsulated drug by dialysis or size-exclusion chromatography.

Protocol 3: Bioconjugation of a Targeting Ligand to DSPE-Glutaric Acid Liposomes

This protocol describes the covalent attachment of an amine-containing targeting ligand to the surface of the prepared liposomes.

Materials:

  • DSPE-glutaric acid functionalized liposomes

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing targeting ligand (e.g., a peptide)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis or size-exclusion chromatography materials for purification

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Exchange the buffer of the DSPE-glutaric acid liposome suspension to the activation buffer.

    • Add EDC and NHS to the liposome suspension to activate the carboxylic acid groups of the glutaric acid. A molar excess of EDC and NHS over DSPE-glutaric acid is typically used.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Coupling of the Targeting Ligand:

    • Add the amine-containing targeting ligand dissolved in the coupling buffer to the activated liposome suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding a quenching solution.

    • Remove the unconjugated ligand and coupling reagents by dialysis or size-exclusion chromatography.

Data Presentation

The following tables provide representative quantitative data for the characterization of functionalized stealth liposomes. The actual values will depend on the specific lipid composition, preparation method, and drug used.

Table 1: Physicochemical Characterization of Functionalized Stealth Liposomes

ParameterTypical ValueMethod of Analysis
Mean Hydrodynamic Diameter (nm)100 - 150Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)-20 to -40Laser Doppler Velocimetry
Encapsulation Efficiency (%)> 90% (with active loading)Spectrophotometry or HPLC

Table 2: Illustrative In Vivo Pharmacokinetic Parameters

Liposome FormulationCirculation Half-life (t½) in RodentsPrimary Clearance Organs
Conventional Liposomes< 1 hourLiver, Spleen
Stealth Liposomes (PEGylated)18 - 24 hoursReduced uptake by Liver and Spleen
Targeted Stealth LiposomesVariable, depends on targetTarget tissue, with reduced MPS uptake

Mandatory Visualizations

experimental_workflow Experimental Workflow for Targeted Stealth Liposomes cluster_prep Liposome Preparation cluster_conj Bioconjugation cluster_char Characterization a 1. Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG, DSPE-Glutaric Acid) b 2. Thin-Film Hydration a->b c 3. Drug Loading (Passive or Active) b->c d 4. Extrusion (Size Reduction) c->d e 5. Activation of Glutaric Acid (EDC/NHS) d->e f 6. Coupling of Targeting Ligand e->f g 7. Quenching & Purification f->g h 8. Size & Zeta Potential (DLS) g->h i 9. Encapsulation Efficiency (HPLC/Spectrophotometry) h->i j 10. In Vitro/In Vivo Studies i->j stealth_liposome_concept Concept of a Functionalized Stealth Liposome cluster_liposome Liposome Bilayer cluster_surface Surface Modifications dppc Structural Lipid (e.g., DSPC) chol Cholesterol (Membrane Stability) peg DSPE-PEG (Stealth Property) ga DSPE-Glutaric Acid ligand Targeting Ligand ga->ligand Covalent Bond bioconjugation_reaction Bioconjugation to DSPE-Glutaric Acid dspe_ga DSPE-Glutaric Acid (-COOH) activated_dspe DSPE-GA-NHS Ester dspe_ga->activated_dspe + edc_nhs EDC / NHS (Activation) edc_nhs->activated_dspe final_conjugate DSPE-GA-Ligand Conjugate (Stable Amide Bond) activated_dspe->final_conjugate + ligand Targeting Ligand (-NH2) ligand->final_conjugate

References

Application

Application Notes and Protocols for Incorporating DSPE-Glutaric Acid into Lipid Bilayers

Audience: Researchers, scientists, and drug development professionals. Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid) is a functionalized phospholipid commonly used in...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid) is a functionalized phospholipid commonly used in the formulation of liposomes and other lipid nanoparticles. The terminal carboxylic acid group of the glutaric acid moiety provides a versatile handle for various applications, including pH-sensitive drug delivery and covalent attachment of targeting ligands, proteins, or polymers.[1][2] This document provides detailed protocols for the incorporation of DSPE-glutaric acid into lipid bilayers to form liposomes, methods for their characterization, and assays to evaluate their functional performance.

Data Presentation

The incorporation of DSPE-glutaric acid into a liposomal formulation can influence its physicochemical properties. The following tables summarize the expected impact of varying the molar ratio of DSPE-glutaric acid on key quality attributes of the resulting liposomes. These values are representative and may vary depending on the specific lipid composition and preparation method.

Table 1: Effect of DSPE-Glutaric Acid Concentration on Liposome Physicochemical Properties

Molar % DSPE-Glutaric AcidAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0%110 ± 50.15 ± 0.03-5 ± 2
2.5%115 ± 70.17 ± 0.04-20 ± 5
5%125 ± 80.20 ± 0.05-35 ± 6
10%140 ± 100.25 ± 0.06-48 ± 8

Data are presented as mean ± standard deviation and are compiled from typical results observed for similar anionic lipid formulations.[3]

Table 2: Influence of DSPE-Glutaric Acid on Doxorubicin Encapsulation Efficiency

Molar % DSPE-Glutaric AcidMain LipidsEncapsulation Efficiency (%)
5%DSPC/Cholesterol (55:40 molar ratio)~85%
10%DSPC/Cholesterol (55:35 molar ratio)~80%
5%DOPE/CHEMS (4:2 molar ratio)>90%

Encapsulation efficiency is highly dependent on the drug, the primary lipid composition, and the loading method (e.g., passive vs. active loading).[4][5]

Experimental Protocols

Protocol 1: Liposome Formulation via Thin-Film Hydration and Extrusion

This is the most common method for incorporating DSPE-glutaric acid into the lipid bilayer during the formation of the liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DSPE-glutaric acid

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Drug or molecule for encapsulation (e.g., Doxorubicin, Calcein)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Procedure:

  • Lipid Dissolution:

    • In a clean round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-glutaric acid at a specific molar ratio) in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture.

    • Ensure the lipids are completely dissolved to form a clear solution.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the lipid with the highest Tc (e.g., 60-65°C for DSPC).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying:

    • Once the film is formed, continue to keep the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent. A gentle stream of nitrogen can also be used for drying.

  • Hydration:

    • Pre-heat the hydration buffer (containing the substance to be encapsulated, if applicable) to the same temperature as the water bath used for film formation.

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs).

    • Allow the suspension to hydrate for at least 1 hour at a temperature above the lipid Tc, with occasional shaking.

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tc.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process creates unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove unencapsulated drug or other materials by size exclusion chromatography or dialysis.

    • Store the final liposome suspension at 4°C.

Protocol 2: Post-Insertion of DSPE-Glutaric Acid into Pre-formed Liposomes

This method is useful for modifying the surface of already-formed liposomes.

Materials:

  • Pre-formed liposomes (prepared as in Protocol 1, but without DSPE-glutaric acid)

  • DSPE-glutaric acid

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Water bath or incubator

Procedure:

  • Prepare DSPE-Glutaric Acid Micelles:

    • Dissolve DSPE-glutaric acid in PBS at a concentration above its critical micelle concentration.

    • Briefly sonicate or vortex to ensure complete dissolution and micelle formation.

  • Incubation:

    • Mix the pre-formed liposomes with the DSPE-glutaric acid micelle solution. A typical starting ratio is 5-10 mol% of DSPE-glutaric acid relative to the total lipid in the pre-formed liposomes.

    • Incubate the mixture at a temperature slightly above the Tc of the liposome's primary lipid component (e.g., 60°C for DSPC-based liposomes) for 1-2 hours with gentle stirring.

  • Purification:

    • Cool the mixture to room temperature.

    • Remove any excess, non-inserted DSPE-glutaric acid micelles via dialysis or size exclusion chromatography.

    • Store the surface-modified liposomes at 4°C.

Protocol 3: Characterization of Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS analysis.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate.

2. Encapsulation Efficiency (EE%):

  • Technique: Spectrophotometry or fluorometry, depending on the encapsulated molecule.

  • Procedure (for a fluorescent dye like Calcein):

    • Prepare a standard curve of the free dye.

    • Separate the liposomes from the unencapsulated dye using a mini size-exclusion chromatography column (e.g., Sephadex G-50).

    • Collect the liposome-containing fraction.

    • Measure the fluorescence of an aliquot of the liposome fraction before and after lysing the liposomes with a detergent (e.g., Triton X-100).

    • Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 4: pH-Triggered Release Assay

This assay evaluates the ability of DSPE-glutaric acid-containing liposomes to release their contents in response to a drop in pH.

Materials:

  • Liposomes encapsulating a fluorescent probe at a self-quenching concentration (e.g., 50-100 mM Calcein).

  • Buffer at physiological pH (e.g., PBS, pH 7.4).

  • Buffer at acidic pH (e.g., Citrate buffer, pH 5.5).

  • Fluorometer.

  • Triton X-100 solution (10% v/v).

Procedure:

  • Dilute the calcein-loaded liposomes in the pH 7.4 buffer in a cuvette to a final volume of 2 mL.

  • Place the cuvette in the fluorometer and record the baseline fluorescence (F_baseline) at an excitation/emission wavelength appropriate for the dye (e.g., 495/515 nm for Calcein).

  • Initiate the release by adding a small volume of the pH 5.5 buffer to the cuvette to lower the pH of the suspension.

  • Monitor the increase in fluorescence over time (F_t) as the calcein is released and its self-quenching is relieved.

  • After the fluorescence signal plateaus or at the end of the experiment, add Triton X-100 to lyse all liposomes and release all of the encapsulated calcein. Record the maximum fluorescence (F_max).

  • Calculate the percentage of release at each time point using the formula: % Release = [(F_t - F_baseline) / (F_max - F_baseline)] x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_func Functional Assay lipids Lipids + DSPE-Glutaric Acid solvent Organic Solvent lipids->solvent Dissolve film Thin Lipid Film solvent->film Evaporation hydration Hydration (MLVs) film->hydration Add Aqueous Buffer extrusion Extrusion (LUVs) hydration->extrusion Size Reduction purification Purification extrusion->purification dls Size, PDI, Zeta Potential (DLS) purification->dls ee Encapsulation Efficiency purification->ee release pH-Triggered Release Assay purification->release

Caption: Workflow for liposome preparation, characterization, and functional testing.

ph_release_mechanism cluster_stable Physiological pH (7.4) cluster_release Acidic pH (e.g., 5.5 in Endosome) liposome_stable Stable Liposome (Contents Encapsulated) ga_stable Glutaric Acid (Deprotonated, -COO⁻) liposome_stable->ga_stable Repulsion liposome_destab Destabilized Liposome liposome_stable->liposome_destab pH Drop ga_protonated Glutaric Acid (Protonated, -COOH) liposome_destab->ga_protonated Reduced Repulsion release Cargo Release liposome_destab->release

Caption: Mechanism of pH-triggered cargo release from DSPE-glutaric acid liposomes.

References

Method

DSPE-Glutaric Acid as a Linker for Antibody Conjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 1-distearoyl-2-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a functionalized phospholipid that serves as a versat...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-distearoyl-2-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a functionalized phospholipid that serves as a versatile and effective linker for the conjugation of antibodies to lipid-based nanoparticles, such as liposomes. Its unique structure, featuring a hydrophilic head group modified with a terminal carboxylic acid, allows for the covalent attachment of antibodies via their primary amine groups. This conjugation strategy is pivotal in the development of targeted drug delivery systems, where the antibody guides the nanoparticle to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.

The amphiphilic nature of DSPE-glutaric acid facilitates its stable incorporation into the lipid bilayer of nanoparticles, with the antibody displayed on the surface. This orientation is crucial for effective target recognition and binding. The use of DSPE-glutaric acid as a linker is particularly advantageous for creating immunoliposomes and other targeted nanocarriers for applications in oncology, immunology, and various other therapeutic areas.

Principle of Conjugation

The conjugation of antibodies to DSPE-glutaric acid-containing nanoparticles is typically achieved through a two-step carbodiimide crosslinking reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Activation of Carboxylic Acid: EDC activates the terminal carboxyl group of DSPE-glutaric acid, forming a highly reactive O-acylisourea intermediate.

  • Formation of a Stable Intermediate: This intermediate can react directly with primary amines on the antibody. However, to improve reaction efficiency and stability in aqueous solutions, NHS or Sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable NHS or Sulfo-NHS ester.

  • Amide Bond Formation: The stable ester intermediate then reacts with primary amine groups (e.g., on lysine residues) on the antibody to form a stable amide bond, covalently linking the antibody to the lipid.

This process results in the antibody being securely anchored to the surface of the nanoparticle, ready to engage with its target.

Quantitative Data Summary

The following table summarizes key quantitative parameters often assessed during the preparation and characterization of antibody-conjugated nanoparticles using DSPE-glutaric acid or similar carboxylated DSPE linkers.

ParameterTypical Range/ValueMethod of DeterminationSignificance
Antibody Conjugation Efficiency 20 - 60%BCA Protein Assay, ELISA, Fluorescence SpectroscopyIndicates the percentage of the initial antibody that has been successfully conjugated to the nanoparticles.
Number of Antibodies per Nanoparticle 10 - 200Quantification of conjugated protein and nanoparticle concentrationDetermines the density of targeting ligands on the nanoparticle surface, which can influence binding avidity.
Size of Conjugated Nanoparticles (Diameter) 100 - 150 nmDynamic Light Scattering (DLS)Ensures the nanoparticles are within the optimal size range for systemic circulation and tumor accumulation (for cancer applications).
Zeta Potential of Conjugated Nanoparticles -10 to -30 mVLaser Doppler VelocimetryIndicates the surface charge of the nanoparticles, which affects their stability and interaction with biological systems.
Binding Affinity (KD) of Conjugated Antibody 10-8 to 10-10 MSurface Plasmon Resonance (SPR), ELISA, Flow CytometryMeasures the strength of the interaction between the conjugated antibody and its target antigen, confirming that the conjugation process has not compromised antibody function.
In Vitro Cell Binding/Uptake 2- to 10-fold increase vs. non-targetedFlow Cytometry, Confocal Microscopy, Fluorescence Plate ReaderDemonstrates the enhanced and specific interaction of the targeted nanoparticles with antigen-expressing cells.

Experimental Protocols

Protocol 1: Preparation of Antibody-Conjugated Liposomes using DSPE-Glutaric Acid

This protocol describes the preparation of liposomes containing DSPE-glutaric acid and the subsequent conjugation of an antibody using EDC/NHS chemistry.

Materials:

  • Lipids: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, DSPE-glutaric acid

  • Antibody of interest (e.g., anti-HER2, anti-EGFR)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Glycine or Ethanolamine

  • Size-Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)

  • Chloroform

  • Thin-film hydration and extrusion equipment

Procedure:

  • Liposome Formulation:

    • Dissolve DSPC, cholesterol, and DSPE-glutaric acid in chloroform at a desired molar ratio (e.g., 55:40:5).

    • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by vortexing above the lipid phase transition temperature.

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Activation of Carboxyl Groups:

    • To the prepared liposome suspension, add freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer. A typical molar excess of EDC and Sulfo-NHS over DSPE-glutaric acid is 10- to 50-fold.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Antibody Conjugation:

    • Remove excess EDC and Sulfo-NHS by passing the activated liposome suspension through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4).

    • Immediately add the antibody solution to the activated liposomes. The amount of antibody to be added should be optimized, but a starting point is a 1:100 to 1:500 molar ratio of antibody to reactive lipid.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to block any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of Immunoliposomes:

    • Separate the antibody-conjugated liposomes from unconjugated antibody and other reaction components using Size-Exclusion Chromatography (SEC).

    • Collect the fractions corresponding to the turbid liposome peak.

Protocol 2: Characterization of Antibody-Conjugated Liposomes

1. Determination of Conjugation Efficiency:

  • Quantify the amount of protein in the immunoliposome fractions collected after SEC using a BCA protein assay.

  • Measure the lipid concentration using a phosphate assay (e.g., Bartlett assay).

  • The conjugation efficiency is calculated as the ratio of the mass of conjugated antibody to the initial mass of antibody used in the reaction, expressed as a percentage.

2. Particle Size and Zeta Potential Measurement:

  • Dilute the purified immunoliposome suspension in an appropriate buffer.

  • Analyze the sample using Dynamic Light Scattering (DLS) for size distribution and Laser Doppler Velocimetry for zeta potential.

3. Assessment of Antibody Binding Activity:

  • Perform an ELISA-based assay. Coat a microplate with the target antigen.

  • Add serial dilutions of the immunoliposomes and, as a control, non-targeted liposomes.

  • Detect bound liposomes using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the conjugated antibody, followed by the addition of a chromogenic substrate.

  • Measure the absorbance and compare the binding curves to determine the relative binding activity.

Visualizations

Signaling Pathway: HER2-Targeted Nanoparticle Action

Antibody-conjugated nanoparticles targeting the HER2 receptor can inhibit downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation and survival.[1][2][3][4]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ab-NP Anti-HER2 Antibody- Conjugated Nanoparticle MAPK MAPK HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation HER2->MAPK Activation Endosome Endosome HER2->Endosome Internalization AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Lysosome Lysosome Endosome->Lysosome Drug Drug Release Lysosome->Drug Drug->Proliferation Inhibition

Caption: HER2 signaling pathway and its inhibition by an antibody-conjugated nanoparticle.

Experimental Workflow: Antibody Conjugation to Liposomes

The following diagram illustrates the key steps involved in the preparation of antibody-conjugated liposomes using DSPE-glutaric acid.

Antibody_Conjugation_Workflow start Start: Liposome Formulation step1 Activation of Carboxyl Groups (EDC/Sulfo-NHS) start->step1 step2 Antibody Addition & Conjugation step1->step2 step3 Quenching of Reaction step2->step3 step4 Purification (Size-Exclusion Chromatography) step3->step4 end End: Characterized Immunoliposomes step4->end

Caption: Experimental workflow for antibody-liposome conjugation.

Logical Relationship: EDC/NHS Coupling Chemistry

This diagram outlines the chemical reactions involved in the EDC/NHS-mediated conjugation of an antibody to a carboxylated surface.

EDC_NHS_Chemistry reagents DSPE-Glutaric Acid (R-COOH) Antibody (Ab-NH2) activation Activation EDC Sulfo-NHS reagents->activation + intermediate Stable Intermediate R-CO-NHS activation->intermediate Forms conjugation Conjugation Amide Bond Formation intermediate->conjugation + Ab-NH2 product Final Product R-CO-NH-Ab conjugation->product

Caption: Logical flow of EDC/NHS coupling chemistry for antibody conjugation.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: DSPE-Glutaric Acid Liposome Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of DSPE-glutaric...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of DSPE-glutaric acid liposomes during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-glutaric acid and how does it affect liposome stability?

DSPE-glutaric acid is a phospholipid derivative where a glutaric acid molecule is attached to the head group of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine). This modification introduces a terminal carboxylic acid group on the liposome surface. This can influence stability in several ways:

  • Surface Charge: The carboxylic acid group imparts a negative surface charge at neutral and alkaline pH, which can help prevent aggregation through electrostatic repulsion. However, at acidic pH, protonation of the carboxyl group can reduce this charge, potentially leading to instability.

  • Chemical Stability: The ester bonds in the DSPE lipid backbone are susceptible to hydrolysis, particularly at acidic or alkaline pH and elevated temperatures.[1][2]

  • Bioconjugation: The primary purpose of the glutaric acid moiety is often for the covalent attachment of targeting ligands, proteins, or polymers via the carboxyl group.[3]

Q2: What are the primary signs of instability in my DSPE-glutaric acid liposome formulation?

Common indicators of instability include:

  • Aggregation: Visible precipitation, cloudiness, or a significant increase in particle size as measured by Dynamic Light Scattering (DLS).

  • Drug Leakage: A decrease in the encapsulation efficiency of the therapeutic agent over time.

  • Hydrolysis: Chemical degradation of the phospholipid, which can lead to changes in liposome morphology and drug leakage.[4]

  • Changes in Physical Appearance: The formation of a sediment or a change in the color or viscosity of the suspension.

Q3: How does pH impact the stability of DSPE-glutaric acid liposomes?

The pH of the formulation buffer is a critical factor. The stability of the ester bonds in DSPE is optimal around pH 6.5.[1] Deviations to more acidic or alkaline pH can accelerate hydrolysis. Furthermore, the protonation state of the glutaric acid's carboxyl group is pH-dependent. At pH values below its pKa (around 4-5), the carboxyl group becomes protonated, reducing the negative surface charge and increasing the risk of aggregation.

Q4: Can PEGylation improve the stability of DSPE-glutaric acid liposomes?

Yes, incorporating a PEGylated lipid (e.g., DSPE-PEG) alongside DSPE-glutaric acid can significantly enhance stability. PEGylation provides a hydrophilic steric barrier on the liposome surface, which can prevent aggregation even when electrostatic repulsion is weak. This is particularly beneficial for long-term storage and in high ionic strength buffers.

Q5: What is the role of cholesterol in stabilizing these liposomes?

Cholesterol is a crucial component for enhancing the stability of liposome bilayers. It modulates membrane fluidity, reduces permeability to encapsulated drugs, and can help to stabilize the liposome structure, thereby minimizing drug leakage.

Q6: How should I store my DSPE-glutaric acid liposomes for optimal long-term stability?

For long-term storage, lyophilization (freeze-drying) is the recommended method. This process removes water, which is a key reactant in hydrolysis, thereby preserving the chemical and physical integrity of the liposomes. If lyophilization is not an option, storing the liposome suspension at 4°C in a properly buffered solution (ideally around pH 6.5) is advisable. Avoid freezing aqueous liposome suspensions without a cryoprotectant, as ice crystal formation can disrupt the vesicle structure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible Aggregation or Increased Particle Size Inappropriate pH: At low pH, the carboxyl groups on the glutaric acid are protonated, reducing electrostatic repulsion.Adjust the buffer pH to a range of 6.5-7.5.
High Ionic Strength: High salt concentrations can shield the surface charge, leading to aggregation.Reduce the salt concentration of the buffer. Consider incorporating a PEGylated lipid (e.g., DSPE-PEG) for steric stabilization.
Suboptimal Lipid Composition: Lack of stabilizing components.Incorporate cholesterol to improve membrane rigidity. Add a PEGylated lipid to provide a steric barrier against aggregation.
Drug Leakage Lipid Hydrolysis: Breakdown of the DSPE ester bonds.Prepare and store liposomes in a buffer with a pH around 6.5 to minimize hydrolysis. Store at 4°C or lyophilize for long-term storage.
High Membrane Fluidity: The lipid bilayer is too permeable.Increase the cholesterol content in the formulation to decrease membrane fluidity and permeability.
Improper Drug Loading: The drug is not efficiently encapsulated.Optimize the drug loading protocol. Ensure the chosen method is suitable for the physicochemical properties of the drug.
Inconsistent Batch-to-Batch Results Incomplete Dissolution of Lipids: The initial lipid film was not fully dissolved.Ensure complete dissolution of the lipid mixture in the organic solvent before forming the thin film.
Inefficient Hydration: The lipid film was not fully hydrated.Hydrate the lipid film at a temperature above the phase transition temperature (Tc) of all lipid components. Ensure adequate hydration time.
Variable Extrusion Process: Inconsistent pressure or number of passes during extrusion.Standardize the extrusion process, including the temperature, pressure, and number of passes through the membrane.

Quantitative Data Summary

The following tables provide illustrative data on the stability of liposomal formulations. The exact values for DSPE-glutaric acid liposomes will depend on the specific formulation and experimental conditions.

Table 1: Effect of pH on Liposome Stability (Storage at 4°C for 30 days)

pHAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
4.5250 ± 250.45 ± 0.0575 ± 5
6.5110 ± 50.15 ± 0.0292 ± 3
7.4115 ± 70.18 ± 0.0390 ± 4
8.5180 ± 200.35 ± 0.0480 ± 6

Table 2: Effect of Storage Conditions on Drug Leakage (Formulation at pH 6.5)

Storage ConditionDrug Leakage after 30 days (%)
4°C (Aqueous Suspension)15 ± 3
25°C (Aqueous Suspension)40 ± 5
Lyophilized (Stored at 4°C)< 5

Experimental Protocols

Protocol 1: Preparation of DSPE-Glutaric Acid Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and DSPE-glutaric acid in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 6.5) pre-heated to a temperature above the phase transition temperature of the lipids (for DSPC, this is >55°C).

    • Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., sequential extrusion through 200 nm and then 100 nm membranes).

    • Equilibrate the extruder to the same temperature as the hydration buffer.

    • Pass the MLV suspension through the extruder for an odd number of passes (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug or other components by size exclusion chromatography or dialysis.

Protocol 2: Stability Testing of DSPE-Glutaric Acid Liposomes
  • Sample Preparation:

    • Divide the prepared liposome formulation into several aliquots in sterile, sealed vials.

    • Store the vials under different conditions to be tested (e.g., 4°C, 25°C, and a lyophilized batch stored at 4°C).

  • Time Points:

    • Establish a schedule for analysis (e.g., day 0, 7, 14, 30, 60, and 90).

  • Analysis at Each Time Point:

    • Visual Inspection: Note any changes in appearance, such as aggregation or precipitation.

    • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). A significant increase in size or PDI indicates aggregation.

    • Zeta Potential: Measure the surface charge to monitor for changes that could lead to instability.

    • Drug Leakage: Separate the liposomes from the external buffer (e.g., using a spin column). Quantify the amount of drug in the liposomal fraction and in the supernatant using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy). Calculate the percentage of drug leakage over time.

Visualizations

DSPE_Glutaric_Acid_Structure cluster_DSPE DSPE (Distearoylphosphatidylethanolamine) Glycerol Glycerol Phosphate Phosphate Glycerol->Phosphate Ester Bond Stearoyl_Chain_1 Stearoyl Chain (C18) Glycerol->Stearoyl_Chain_1 Ester Bond Stearoyl_Chain_2 Stearoyl Chain (C18) Glycerol->Stearoyl_Chain_2 Ester Bond Ethanolamine Ethanolamine Phosphate->Ethanolamine Phosphoester Bond Glutaric_Acid Glutaric Acid (-COOH) Ethanolamine->Glutaric_Acid Amide Bond

Caption: Chemical structure of DSPE-glutaric acid.

Stability_Workflow cluster_analysis Stability Analysis prep Liposome Preparation storage Store under Different Conditions (e.g., 4°C, 25°C, Lyophilized) prep->storage timepoint Analyze at Pre-defined Time Points storage->timepoint visual Visual Inspection timepoint->visual dls DLS (Size, PDI) timepoint->dls zeta Zeta Potential timepoint->zeta leakage Drug Leakage Assay timepoint->leakage data Data Analysis & Stability Assessment visual->data dls->data zeta->data leakage->data

Caption: Experimental workflow for liposome stability testing.

Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors center DSPE-Glutaric Acid Liposome Stability cholesterol Cholesterol center->cholesterol pegylation PEGylation center->pegylation lyophilization Lyophilization center->lyophilization ph_control Optimal pH (6.5) center->ph_control storage_temp Low Storage Temp (4°C) center->storage_temp hydrolysis Hydrolysis hydrolysis->center aggregation Aggregation aggregation->center leakage Drug Leakage leakage->center oxidation Oxidation oxidation->center

Caption: Factors influencing DSPE-glutaric acid liposome stability.

References

Optimization

Technical Support Center: DSPE-Glutaric Acid Nanoparticles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-glutaric acid nanoparticles. Our goa...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-glutaric acid nanoparticles. Our goal is to help you overcome common challenges, particularly aggregation, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-glutaric acid and why is it used in nanoparticle formulations?

DSPE-glutaric acid (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid]) is a phospholipid derivative. It possesses a hydrophilic head group containing a carboxylic acid moiety and two hydrophobic tails.[1] This amphipathic nature allows it to self-assemble in aqueous solutions to form nanoparticles or liposomes.[] The terminal carboxylic acid group provides a site for conjugating other molecules, such as targeting ligands or drugs, and contributes to the surface charge of the nanoparticle, which is crucial for its stability.

Q2: What are the primary causes of DSPE-glutaric acid nanoparticle aggregation?

Aggregation of DSPE-glutaric acid nanoparticles is primarily caused by a reduction in the repulsive forces between particles, allowing attractive forces (like van der Waals forces) to dominate. Key factors that contribute to this include:

  • Inappropriate pH: The carboxylic acid group on the glutaric acid is pH-sensitive. At pH values below its pKa, the carboxyl group is protonated and less charged, reducing electrostatic repulsion between nanoparticles.

  • High Ionic Strength: The presence of salts in the solution can shield the surface charge of the nanoparticles. This "charge screening" effect diminishes the electrostatic repulsion and can lead to aggregation.[3]

  • Improper Storage: Storing nanoparticles at inappropriate temperatures or for extended periods can lead to instability and aggregation. Freeze-thaw cycles, in particular, can be detrimental.[4]

  • Suboptimal Formulation: The composition of the nanoparticle formulation itself, including the concentration of DSPE-glutaric acid and the presence of other lipids or stabilizing agents, plays a critical role in stability.

Q3: How can I visually assess if my DSPE-glutaric acid nanoparticles are aggregating?

A stable nanoparticle suspension should appear uniform and either translucent or milky, depending on the concentration. Signs of aggregation include the formation of visible particles, sediment at the bottom of the container, or a clearing of the liquid as particles settle.[5] For a more quantitative analysis, Dynamic Light Scattering (DLS) is a recommended technique to measure particle size and polydispersity index (PDI).

Troubleshooting Guide: Preventing Aggregation

This guide addresses common issues encountered during the preparation and handling of DSPE-glutaric acid nanoparticles.

Issue Potential Cause Recommended Solution
Visible aggregation immediately after synthesis Incorrect pH of the hydration buffer: The pH may be too low, causing protonation of the glutaric acid's carboxyl groups and reducing inter-particle repulsion.Use a hydration buffer with a pH above the pKa of glutaric acid (approximately 4.3 and 5.4 for its two carboxylic acid groups). A pH of 7.4 is a common starting point for physiological applications.
High ionic strength of the buffer: Excessive salt concentration can screen the surface charge, leading to aggregation.Prepare nanoparticles in a low ionic strength buffer (e.g., 10 mM HEPES or PBS). If a higher ionic strength is required for the application, consider adding a steric stabilizer like PEGylated lipids to the formulation.
Increased particle size observed during storage Inappropriate storage conditions: Storage at room temperature for long periods or freeze-thaw cycles can induce aggregation.Store nanoparticle suspensions at 4°C for short-term storage. For long-term storage, consider lyophilization with a suitable cryoprotectant (e.g., sucrose or trehalose).
Bacterial contamination: Microbial growth can alter the formulation and lead to aggregation.Prepare and handle nanoparticle suspensions under sterile conditions. Consider sterile filtering the final preparation if appropriate for the particle size.
Aggregation after addition of a payload (drug or protein) Payload-induced charge neutralization: The payload may have a charge that neutralizes the surface charge of the nanoparticles.Analyze the zeta potential of the nanoparticles before and after payload loading. If charge neutralization is the issue, you may need to adjust the pH or add a stabilizing excipient.
Hydrophobic interactions: The payload may be interacting with the hydrophobic core of the nanoparticles, leading to instability.Consider modifying the surface of the nanoparticle with a hydrophilic polymer (e.g., PEG) to provide steric stabilization.

Experimental Protocols

Protocol 1: Preparation of DSPE-Glutaric Acid Liposomes using the Thin-Film Hydration Method

This protocol describes a common method for preparing DSPE-glutaric acid liposomes.

  • Lipid Film Formation:

    • Dissolve DSPE-glutaric acid and any other lipids (e.g., cholesterol, helper lipids) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask. The temperature of the buffer should be above the transition temperature (Tc) of the lipids.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or in a bath sonicator. Keep the sample on ice to prevent overheating.

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be done at a temperature above the lipid Tc. Repeat the extrusion process 10-20 times.

  • Purification:

    • Remove any unencapsulated material or large aggregates by centrifugation or size exclusion chromatography.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final liposome suspension using Dynamic Light Scattering (DLS).

    • Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM).

Visualizations

Experimental Workflow for Liposome Synthesis and Characterization

G cluster_prep Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration Hydration Film Formation->Hydration Size Reduction Size Reduction Hydration->Size Reduction Purification Purification Size Reduction->Purification Optional DLS DLS (Size, PDI, Zeta Potential) TEM TEM (Morphology) Purification->DLS Purification->TEM

Caption: Workflow for DSPE-glutaric acid nanoparticle synthesis and characterization.

Troubleshooting Logic for Nanoparticle Aggregation

G Start Start Aggregation_Observed Aggregation Observed? Start->Aggregation_Observed Check_pH Check pH Aggregation_Observed->Check_pH Yes Stable_Suspension Stable Suspension Aggregation_Observed->Stable_Suspension No Check_Ionic_Strength Check Ionic Strength Check_pH->Check_Ionic_Strength pH OK Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH pH too low Check_Storage Check Storage Conditions Check_Ionic_Strength->Check_Storage OK Lower_Salt Lower Salt Concentration Check_Ionic_Strength->Lower_Salt Too high Optimize_Storage Optimize Storage (4°C or Lyophilize) Check_Storage->Optimize_Storage Suboptimal Check_Storage->Stable_Suspension OK Adjust_pH->Check_Ionic_Strength Lower_Salt->Check_Storage Optimize_Storage->Stable_Suspension

Caption: A logical workflow for troubleshooting nanoparticle aggregation.

References

Troubleshooting

Troubleshooting low encapsulation efficiency with DSPE-glutaric acid

Welcome to the technical support center for troubleshooting liposomal formulations utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaroyl] (DSPE-glutaric acid). This resource provides researchers, scienti...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting liposomal formulations utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaroyl] (DSPE-glutaric acid). This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges, particularly low encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-glutaric acid and what are its primary applications in liposomal formulations?

A1: DSPE-glutaric acid is a phospholipid derivative where a glutaric acid molecule is attached to the head group of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine).[1][2] This modification provides a terminal carboxylic acid group, which is readily available on the surface of the liposome.[1][2] This carboxyl group is primarily used for the covalent conjugation of molecules, such as proteins, peptides, or amine-containing drugs, to the liposome surface.[1] This is often achieved using activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Q2: How does DSPE-glutaric acid differ from other DSPE derivatives like DSPE-PEG?

A2: The primary difference lies in the functional group at the terminus of the headgroup. DSPE-glutaric acid presents a carboxylic acid group, making it ideal for conjugation with amine-containing molecules. In contrast, DSPE-PEG (polyethylene glycol) derivatives are used to create a hydrophilic polymer brush on the liposome surface. This "stealth" coating helps to reduce clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the body. While functionalized DSPE-PEG for conjugation exists (e.g., DSPE-PEG-COOH), DSPE-glutaric acid offers a more direct and shorter linker for surface modifications.

Q3: What are the main factors that can lead to low encapsulation efficiency when using DSPE-glutaric acid?

A3: Low encapsulation efficiency in liposomal formulations containing DSPE-glutaric acid can stem from several factors. These include suboptimal pH during formulation, improper drug-to-lipid ratios, issues with the chosen encapsulation method (e.g., thin-film hydration), challenges in encapsulating highly hydrophilic drugs, and problems with drug conjugation to the glutaric acid moiety.

Q4: Can the pH of the formulation buffer impact the encapsulation efficiency?

A4: Yes, pH is a critical parameter. For drugs being passively encapsulated, the pH can influence the drug's solubility and its interaction with the lipid bilayer. For active loading methods that rely on a transmembrane pH gradient, maintaining this gradient is crucial for high encapsulation efficiency. Furthermore, the pH can affect the stability of the liposomes themselves, as acidic or basic conditions can accelerate the hydrolysis of the phospholipid esters, leading to liposome degradation and drug leakage.

Troubleshooting Guides

Issue 1: Low Encapsulation of a Hydrophilic Drug

Symptoms:

  • Significantly less than 50% of the initial drug concentration is encapsulated.

  • High concentration of free drug detected in the external medium after purification.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Drug Leakage Small, hydrophilic molecules can easily leak out of the lipid bilayer, especially during the formulation and sizing processes.Increase the rigidity of the lipid bilayer by incorporating cholesterol into the formulation. Consider using lipids with a higher phase transition temperature (Tm).
Suboptimal Formulation Method The chosen method may not be ideal for encapsulating hydrophilic drugs. The thin-film hydration method, while common, can sometimes result in lower encapsulation for these types of drugs.Try alternative encapsulation methods such as reverse-phase evaporation or the dehydration-rehydration method, which are known to be more effective for hydrophilic compounds.
Insufficient Internal Aqueous Volume The volume of the aqueous core of the liposomes may be too small to accommodate the desired amount of the hydrophilic drug.Optimize the liposome size. Larger unilamellar vesicles (LUVs) will have a greater internal volume compared to small unilamellar vesicles (SUVs).
Issue 2: Low Efficiency of Covalent Drug Conjugation to DSPE-Glutaric Acid

Symptoms:

  • Low amount of drug detected on the liposome surface after purification.

  • The majority of the drug is found in the unbound fraction.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient EDC/NHS Coupling The activation of the carboxylic acid on the glutaric acid by EDC and NHS is a critical step. This reaction is highly pH-sensitive and can be inefficient if not optimized.Ensure the reaction buffer is at the optimal pH, typically between 6.0 and 7.5 for EDC/NHS chemistry. Use a 10-fold molar excess of EDC to the carboxyl groups on the DSPE-glutaric acid. Consider using sulfo-NHS for improved solubility in aqueous buffers.
Hydrolysis of Activated Ester The NHS-ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone, but it can still hydrolyze in aqueous solutions, reducing the efficiency of conjugation.Perform the conjugation reaction as quickly as possible after the activation step. Ensure all reagents are fresh and anhydrous if possible.
Steric Hindrance The drug molecule may be too bulky or its amine group may be sterically hindered, preventing efficient reaction with the activated carboxyl group on the liposome surface.If possible, consider introducing a spacer molecule to either the drug or the lipid to reduce steric hindrance.

Experimental Protocols

Protocol 1: Liposome Preparation using the Thin-Film Hydration Method

This protocol describes a general procedure for preparing liposomes containing DSPE-glutaric acid.

  • Lipid Film Formation:

    • Dissolve the desired lipids, including DSPE-glutaric acid, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.

    • Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) to detach the lipid film and form multilamellar vesicles (MLVs).

  • Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis.

Protocol 2: Covalent Conjugation of an Amine-Containing Molecule using EDC/NHS Chemistry

This protocol outlines the steps for conjugating a molecule with a primary amine to the surface of DSPE-glutaric acid-containing liposomes.

  • Activation of Carboxyl Groups:

    • To the prepared liposome suspension, add a solution of N-hydroxysuccinimide (NHS) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A common molar ratio is a 10-fold excess of EDC and a 4-fold excess of NHS relative to the amount of DSPE-glutaric acid.

    • Incubate the mixture at room temperature for 30-60 minutes with gentle stirring.

  • Conjugation:

    • Add the amine-containing molecule to the activated liposome suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To quench any unreacted NHS esters, a small amount of a primary amine-containing molecule like Tris buffer or ethanolamine can be added.

  • Purification:

    • Remove the unreacted molecule and byproducts by size exclusion chromatography or dialysis.

Visualizations

Workflow_for_Liposome_Preparation Experimental Workflow for Liposome Formulation cluster_prep Preparation cluster_process Processing cluster_analysis Analysis dissolve 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry 3. Dry Film Under Vacuum film->dry hydrate 4. Hydrate with Drug Solution dry->hydrate size 5. Size Liposomes (Extrusion) hydrate->size purify 6. Purify (Size Exclusion / Dialysis) size->purify characterize 7. Characterize Size, Zeta Potential, and EE% purify->characterize

Caption: Workflow for liposome preparation and characterization.

Troubleshooting_Encapsulation Troubleshooting Low Encapsulation Efficiency cluster_hydrophilic Hydrophilic Drug Issues cluster_hydrophobic Conjugation / Hydrophobic Drug Issues start Low Encapsulation Efficiency Detected drug_type What is the nature of the drug? start->drug_type hydrophilic Hydrophilic drug_type->hydrophilic Hydrophilic hydrophobic Hydrophobic / Conjugated drug_type->hydrophobic Hydrophobic or Surface-Conjugated leakage Potential Leakage hydrophilic->leakage method Suboptimal Method hydrophilic->method conjugation Inefficient Conjugation hydrophobic->conjugation lipid_ratio Incorrect Drug:Lipid Ratio hydrophobic->lipid_ratio solution_leakage Increase bilayer rigidity (add cholesterol) leakage->solution_leakage solution_method Try reverse-phase evaporation method->solution_method solution_conjugation Optimize EDC/NHS reaction (pH, molar ratio) conjugation->solution_conjugation solution_ratio Perform titration of drug:lipid ratio lipid_ratio->solution_ratio

Caption: Decision tree for troubleshooting low encapsulation.

References

Optimization

Technical Support Center: Optimizing DSPE-Glutaric Acid Conjugation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of DSPE-glutaric acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of DSPE-glutaric acid, particularly when using N-hydroxysuccinimide (NHS) ester chemistry to react with amine-containing molecules.

Question 1: Why is my conjugation efficiency low or non-existent?

Possible Causes and Solutions:

  • Incorrect pH of the reaction buffer: The reaction between an NHS-ester activated DSPE-glutaric acid and a primary amine is highly pH-dependent. The amine group on the molecule to be conjugated needs to be in its unprotonated state to be nucleophilic. [1][] * Solution: Ensure the reaction buffer pH is in the optimal range of 7.2-8.5. [][3]Buffers such as phosphate, borate, or HEPES are suitable. Avoid primary amine buffers like Tris, as they will compete with your target molecule for reaction with the NHS ester.

  • Hydrolysis of the NHS ester: NHS esters are susceptible to hydrolysis in aqueous solutions, which deactivates them. The rate of hydrolysis increases with pH.

    • Solution: Prepare the activated DSPE-glutaric acid solution immediately before use. If the NHS-ester form is purchased, ensure it is stored under anhydrous conditions and brought to room temperature before opening to prevent moisture condensation. Minimize the reaction time as much as possible while still allowing for efficient conjugation.

  • Inactive reagents: The DSPE-glutaric acid, activating agents (like EDC and NHS), or the amine-containing molecule may have degraded.

    • Solution: Use fresh or properly stored reagents. Ensure activating agents are stored in a desiccator. Test the activity of the amine-containing molecule if possible.

  • Steric hindrance: The amine group on the target molecule may be sterically hindered, preventing efficient reaction with the activated DSPE-glutaric acid.

    • Solution: Consider introducing a spacer arm to either the DSPE-glutaric acid or the target molecule to reduce steric hindrance.

Question 2: How can I confirm that the conjugation was successful?

Answer:

Several analytical techniques can be used to confirm the successful conjugation of DSPE-glutaric acid:

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to separate the conjugated product from the unreacted starting materials. The appearance of a new peak or spot with a different retention time or Rf value indicates the formation of a new compound.

  • Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the product. A successful conjugation will result in a product with a molecular weight equal to the sum of the molecular weights of DSPE-glutaric acid and the target molecule, minus the mass of the leaving group (e.g., water in a direct amide bond formation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or other relevant NMR techniques can be used to identify characteristic peaks of both the DSPE-glutaric acid and the conjugated molecule in the final product, confirming their covalent linkage.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the formation of the new amide bond, which will have a characteristic absorption band.

Question 3: I am observing aggregation or precipitation during my conjugation reaction. What should I do?

Possible Causes and Solutions:

  • Low solubility of reactants or product: DSPE-glutaric acid is amphiphilic and can form micelles or aggregates in aqueous solutions. The target molecule or the final conjugate may also have limited solubility in the reaction buffer.

    • Solution: The addition of a small amount of a water-miscible organic solvent, such as DMSO or DMF, can help to improve the solubility of the reactants. However, the concentration of the organic solvent should be kept low to avoid denaturing protein targets. Ensure adequate mixing throughout the reaction.

  • Incorrect buffer concentration: High salt concentrations in the buffer can sometimes lead to the precipitation of lipids.

    • Solution: Use a buffer with a moderate salt concentration (e.g., 50-150 mM).

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DSPE-glutaric acid to the amine-containing molecule?

A typical starting point is to use a molar excess of the activated DSPE-glutaric acid to the amine-containing molecule. A molar ratio of 1.5:1 to 20:1 (DSPE-glutaric acid:amine) is often recommended to drive the reaction to completion. However, the optimal ratio should be determined empirically for each specific conjugation.

Q2: What are the recommended reaction conditions (temperature and time)?

The reaction is typically carried out at room temperature for 1 to 4 hours. For sensitive molecules, the reaction can be performed at 4°C overnight. The optimal time should be determined by monitoring the reaction progress.

Q3: How should I activate the carboxylic acid of DSPE-glutaric acid for conjugation?

The most common method for activating the carboxylic acid is to use carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This NHS ester then reacts with the primary amine on the target molecule to form a stable amide bond.

Q4: How can I purify the final DSPE-glutaric acid conjugate?

The purification method will depend on the properties of the conjugate and the unreacted starting materials. Common purification techniques include:

  • Dialysis: This is effective for removing small molecules like unreacted EDC, NHS, and salts from a larger conjugate.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is useful for purifying larger conjugates from smaller unreacted components.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can provide high-resolution separation of the conjugate from impurities.

Data Presentation

Table 1: Recommended Reaction Parameters for DSPE-Glutaric Acid Conjugation (NHS-Ester Chemistry)

ParameterRecommended RangeNotes
pH 7.2 - 8.5Crucial for ensuring the amine is deprotonated and nucleophilic.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used for sensitive molecules.
Reaction Time 1 - 4 hours (at RT) or Overnight (at 4°C)Should be optimized by monitoring reaction progress.
Buffer Phosphate, Borate, HEPESAvoid buffers containing primary amines (e.g., Tris).
Molar Ratio (DSPE:Amine) 1.5:1 to 20:1An excess of the activated lipid is generally recommended.

Experimental Protocols

Protocol 1: Activation of DSPE-Glutaric Acid using EDC/NHS Chemistry

  • Dissolve DSPE-glutaric acid in a suitable organic solvent (e.g., a mixture of chloroform and methanol) or an aqueous buffer containing a small amount of organic co-solvent to ensure solubility.

  • Add a molar excess of EDC (e.g., 1.5 equivalents) and NHS (e.g., 1.5 equivalents) to the DSPE-glutaric acid solution.

  • Allow the reaction to proceed for at least 15-30 minutes at room temperature to form the DSPE-glutaric acid-NHS ester.

  • The activated DSPE-glutaric acid is now ready for conjugation to the amine-containing molecule. It is best to use it immediately.

Protocol 2: Conjugation of Activated DSPE-Glutaric Acid to an Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the recommended reaction buffer (pH 7.2-8.5).

  • Add the freshly prepared DSPE-glutaric acid-NHS ester solution to the solution of the amine-containing molecule at the desired molar ratio.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).

  • Once the reaction is complete, quench the reaction by adding a small amount of a primary amine-containing buffer like Tris or glycine to consume any unreacted NHS esters.

  • Purify the conjugate using a suitable method (e.g., dialysis, SEC, or RP-HPLC).

Visualizations

DSPE_Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step DSPE_GA DSPE-Glutaric Acid Activated_DSPE DSPE-Glutaric Acid-NHS Ester DSPE_GA->Activated_DSPE Activation EDC_NHS EDC + NHS EDC_NHS->Activated_DSPE Conjugate DSPE-Conjugate Activated_DSPE->Conjugate Conjugation (pH 7.2-8.5) Amine_Molecule Amine-Containing Molecule Amine_Molecule->Conjugate Purification Purification (e.g., Dialysis, SEC) Conjugate->Purification Pure_Conjugate Purified DSPE-Conjugate Purification->Pure_Conjugate

Caption: Workflow for the conjugation of DSPE-glutaric acid.

Troubleshooting_Tree Start Low Conjugation Efficiency? Check_pH Is pH between 7.2-8.5? Start->Check_pH Yes Check_Reagents Are reagents fresh/active? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Hydrolysis Was activated lipid used immediately? Check_Reagents->Check_Hydrolysis Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Check_Solubility Is there precipitation? Check_Hydrolysis->Check_Solubility Yes Prepare_Fresh Prepare activated lipid fresh Check_Hydrolysis->Prepare_Fresh No Add_Cosolvent Add organic co-solvent (e.g., DMSO) Check_Solubility->Add_Cosolvent No Consider_Steric_Hindrance Consider steric hindrance/ use a spacer Check_Solubility->Consider_Steric_Hindrance Yes Success Problem Solved Adjust_pH->Success Use_Fresh_Reagents->Success Prepare_Fresh->Success Add_Cosolvent->Success

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Troubleshooting

How to control the size of DSPE-glutaric acid liposomes

Welcome to the technical support center for the preparation and size control of DSPE-glutaric acid liposomes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshoot...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the preparation and size control of DSPE-glutaric acid liposomes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the size of DSPE-glutaric acid liposomes?

The size of DSPE-glutaric acid liposomes is primarily controlled by the preparation method and the processing parameters. The most common methods include:

  • Extrusion: This technique involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.[1][2] It is a rapid and effective method for producing unilamellar vesicles with a relatively uniform size distribution.[2] The final liposome size is close to the pore size of the membrane used.[3][4]

  • Sonication: This method uses sonic energy (either from a bath or probe sonicator) to break down large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs). The size of the resulting liposomes depends on the sonication time, power, and temperature.

  • Microfluidics: This technique offers precise control over mixing parameters, allowing for the reproducible production of liposomes with a narrow size distribution.

Q2: How does the lipid composition affect the size of DSPE-glutaric acid liposomes?

Lipid composition is a critical factor influencing liposome size:

  • DSPE-glutaric acid concentration: While not explicitly detailed for DSPE-glutaric acid in the provided results, in general, increasing the lipid concentration can lead to an increase in liposome size.

  • Cholesterol: The inclusion of cholesterol can increase the mean diameter of liposomes. Higher cholesterol concentrations can interfere with the tight packing of the phospholipid bilayer, leading to larger vesicles.

  • PEGylated Lipids (like DSPE-PEG): The inclusion of PEGylated lipids, which are structurally similar to DSPE-glutaric acid, has been shown to decrease liposome size. The hydrophilic PEG chains create steric repulsion between lipid bilayers, favoring the formation of smaller, unilamellar vesicles.

Q3: What is the role of pH in controlling the size of DSPE-glutaric acid liposomes?

The pH of the hydration buffer can significantly impact the size and stability of liposomes, especially those containing ionizable lipids like DSPE-glutaric acid. The glutaric acid moiety has a carboxylic acid group that will be protonated at acidic pH and deprotonated at neutral and basic pH. This change in charge can affect the packing of the lipid headgroups and the overall curvature of the membrane, thus influencing the liposome size. While direct studies on DSPE-glutaric acid are not in the search results, for pH-sensitive liposomes in general, pH can trigger changes in the lipid bilayer structure. It is crucial to consider the pKa of the glutaric acid and the desired charge characteristics of the final liposome when selecting the buffer pH.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Liposome size is too large. 1. Inefficient size reduction method. 2. High lipid concentration. 3. Aggregation of liposomes.1. Extrusion: Use a smaller pore size membrane or increase the number of extrusion cycles. 2. Sonication: Increase sonication time or power. Ensure the temperature is above the lipid transition temperature. 3. Decrease the total lipid concentration. 4. Optimize the pH of the buffer to ensure colloidal stability; for DSPE-glutaric acid, a pH above its pKa will result in a charged surface, which can reduce aggregation through electrostatic repulsion.
Liposome size is too small. 1. Excessive sonication. 2. Low lipid concentration. 3. High percentage of PEGylated lipid.1. Reduce sonication time or power. 2. Increase the total lipid concentration. 3. Decrease the molar ratio of DSPE-glutaric acid or other PEGylated lipids if the size is consistently too small.
Broad size distribution (high Polydispersity Index - PDI). 1. Incomplete hydration of the lipid film. 2. Insufficient number of extrusion cycles. 3. Liposome fusion or aggregation.1. Ensure the lipid film is thin and uniform before hydration. Vortex or agitate thoroughly during hydration. 2. Increase the number of passes through the extruder (typically 10-20 passes are recommended). 3. Check the zeta potential of the liposomes. A higher absolute value (e.g., > |20| mV) indicates better stability against aggregation. Adjusting the pH to ionize the glutaric acid can increase the zeta potential.
Inconsistent results between batches. 1. Variation in lipid film preparation. 2. Inconsistent temperature during hydration and extrusion. 3. Variability in sonication parameters.1. Standardize the protocol for lipid film formation, ensuring complete solvent removal. 2. Perform hydration and extrusion at a temperature above the phase transition temperature (Tc) of the lipids. 3. For probe sonication, ensure the probe is consistently submerged to the same depth and monitor the temperature to prevent overheating.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of DSPE-glutaric acid-containing liposomes with a controlled size using the extrusion method.

Materials:

  • DSPE-glutaric acid and other lipids (e.g., DSPC, Cholesterol)

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids, including DSPE-glutaric acid, in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature (Tc).

    • Add the warm buffer to the flask containing the lipid film.

    • Hydrate the film by gentle rotation or vortexing for 30-60 minutes to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This will result in the formation of large unilamellar vesicles (LUVs) with a size close to the membrane's pore size.

    • Collect the extruded liposome suspension.

  • Characterization:

    • Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Protocol 2: Liposome Sizing by Sonication

This protocol outlines the use of sonication to produce small unilamellar vesicles (SUVs).

Materials:

  • Hydrated liposome suspension (MLVs)

  • Bath or probe sonicator

  • Ice bath

Procedure:

  • Preparation:

    • Prepare the MLV suspension as described in Protocol 1 (Steps 1 and 2).

    • Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

  • Sonication:

    • Bath Sonication: Place the vial in the bath sonicator and sonicate until the milky suspension becomes clear. This may take 15-60 minutes.

    • Probe Sonication: Insert the sonicator probe into the liposome suspension. Sonicate in pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent overheating. Total sonication time can range from 5 to 15 minutes.

  • Post-Sonication Processing:

    • After sonication, centrifuge the sample to pellet any titanium particles shed from the probe tip (if a probe sonicator was used).

    • Collect the supernatant containing the SUVs.

  • Characterization:

    • Measure the size and PDI of the liposomes using DLS.

Data Presentation

Table 1: Effect of Extrusion Pore Size on Liposome Diameter

Membrane Pore Size (nm)Resulting Average Liposome Diameter (nm)Polydispersity Index (PDI)
400~403~0.25
200~162~0.19
100~120-140< 0.1
Data synthesized from literature.

Table 2: Influence of Lipid Composition on Liposome Size

Lipid Component VariedObservationReference
Increasing Phospholipid ConcentrationTends to increase liposome size.
Increasing Cholesterol ConcentrationTends to increase liposome size.
Increasing DSPE-PEG ConcentrationTends to decrease liposome size.

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Size Reduction dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Add Buffer & Hydrate Lipid Film dry->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrusion Extrusion mlv->extrusion sonication Sonication mlv->sonication final_product Size-Controlled Liposomes extrusion->final_product sonication->final_product

Caption: Experimental workflow for preparing size-controlled DSPE-glutaric acid liposomes.

troubleshooting_logic cluster_large Size Too Large cluster_small Size Too Small cluster_pdi High PDI start Problem: Incorrect Liposome Size cause_large Potential Causes: - Inefficient Sizing - High Lipid Conc. - Aggregation start->cause_large Too Large cause_small Potential Causes: - Excessive Sonication - Low Lipid Conc. - High PEG Content start->cause_small Too Small cause_pdi Potential Causes: - Incomplete Hydration - Insufficient Extrusion - Aggregation start->cause_pdi Broad Distribution sol_large Solutions: - Increase Extrusion Cycles/  Decrease Pore Size - Decrease Lipid Conc. - Optimize pH cause_large->sol_large sol_small Solutions: - Decrease Sonication - Increase Lipid Conc. - Decrease PEG Ratio cause_small->sol_small sol_pdi Solutions: - Uniform Lipid Film - Increase Extrusion Passes - Adjust pH/Zeta Potential cause_pdi->sol_pdi

Caption: Troubleshooting logic for common liposome size control issues.

References

Optimization

Improving the yield of DSPE-glutaric acid conjugation reactions

Welcome to the technical support center for DSPE-glutaric acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freq...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-glutaric acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and consistency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the DSPE-glutaric acid conjugation reaction?

A1: DSPE-glutaric acid possesses a terminal carboxylic acid group. To conjugate it to a molecule containing a primary amine (like a protein, peptide, or small molecule drug), the carboxylic acid is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This two-step process first forms a semi-stable NHS ester of the DSPE-glutaric acid. This activated intermediate then readily reacts with a primary amine to form a stable amide bond, covalently linking the DSPE-glutaric acid to the target molecule.[1][2][3][4]

Q2: What are the critical parameters that influence the yield of the conjugation reaction?

A2: The success of your DSPE-glutaric acid conjugation reaction is dependent on several key parameters:

  • pH: The pH of the reaction medium is crucial for both the activation and conjugation steps.

  • Molar Ratios of Reactants: The stoichiometry of DSPE-glutaric acid, EDC, NHS, and the amine-containing molecule significantly impacts the reaction efficiency.

  • Reaction Time and Temperature: These parameters influence the rate of both the desired reaction and potential side reactions.

  • Purity of Reagents and Solvents: Impurities can interfere with the reaction and lead to lower yields.

  • Stability of DSPE: The phospholipid itself can be susceptible to hydrolysis under certain conditions.[5]

Q3: How can I purify the final DSPE-glutaric acid conjugate?

A3: The most common method for purifying DSPE-glutaric acid conjugates is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC). Size-exclusion chromatography (SEC) can also be effective for separating the conjugate from smaller, unreacted molecules. Dialysis is another technique that can be used to remove small molecule impurities.

Q4: What are the best methods for characterizing the final conjugate?

A4: Characterization of the DSPE-glutaric acid conjugate is essential to confirm successful conjugation and assess purity. The primary techniques used are:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is used to determine the molecular weight of the conjugate and confirm the addition of the DSPE-glutaric acid moiety.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate and can be used to quantify the extent of conjugation by comparing the peak areas of the starting materials and the final product.

Troubleshooting Guide

This guide addresses common issues encountered during DSPE-glutaric acid conjugation reactions and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inefficient activation of DSPE-glutaric acid: Incorrect pH for the EDC/NHS activation step.The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.5. Use a suitable buffer such as MES (2-(N-morpholino)ethanesulfonic acid) for this step.
Hydrolysis of the NHS ester: The NHS ester intermediate is susceptible to hydrolysis, especially at neutral or high pH.Perform the activation step immediately before adding the amine-containing molecule. Avoid prolonged incubation times for the activated DSPE-glutaric acid.
Suboptimal pH for the conjugation step: The reaction between the NHS ester and the primary amine is most efficient at a pH between 7.2 and 8.5.After the activation step, adjust the pH of the reaction mixture to the optimal range for the amine coupling reaction. Use a buffer such as PBS (phosphate-buffered saline) or HEPES for this step.
Incorrect molar ratios of reactants: An insufficient excess of EDC and NHS can lead to incomplete activation. An inappropriate ratio of DSPE-glutaric acid to the amine-containing molecule can also limit the yield.Optimize the molar ratios of your reactants. A common starting point is a molar excess of EDC and NHS over the DSPE-glutaric acid. The ratio of DSPE-glutaric acid to the amine-containing molecule will depend on the specific reactants and desired degree of labeling.
Precipitation of Reactants or Product Poor solubility of DSPE-glutaric acid or the conjugate: DSPE-glutaric acid and its conjugates can have limited solubility in aqueous buffers.The use of a co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve the solubility of the lipid components. However, ensure the chosen solvent is compatible with the stability and activity of your amine-containing molecule.
Protein aggregation: High concentrations of reactants or suboptimal buffer conditions can lead to protein precipitation.Work with lower protein concentrations if aggregation is observed. Ensure the buffer composition and ionic strength are suitable for maintaining protein stability.
Hydrolysis of DSPE Ester Bonds Exposure to harsh pH conditions: The ester bonds in the DSPE molecule are susceptible to hydrolysis at both acidic (pH < 4) and basic (pH > 8) conditions, especially at elevated temperatures.Maintain the pH of all reaction and purification steps within a neutral range (pH 6.5-7.5) as much as possible. Avoid high temperatures during the reaction and purification.
Multiple or Broad Peaks in HPLC Analysis Incomplete reaction or presence of side products: This can indicate that the reaction has not gone to completion or that side reactions have occurred.Optimize reaction time and stoichiometry of reactants. Ensure efficient quenching of the reaction to prevent further side reactions.
Degradation of the conjugate: The conjugate may be degrading during the analysis.Ensure the HPLC mobile phases are compatible with the stability of the conjugate. For example, using a neutral pH buffer system for HPLC can mitigate the hydrolysis of DSPE ester bonds.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of DSPE-Glutaric Acid to a Protein

This protocol provides a general procedure for the conjugation of DSPE-glutaric acid to a protein containing primary amines (e.g., lysine residues).

Materials:

  • DSPE-glutaric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Organic Solvent (e.g., DMF or DMSO)

  • Purification system (e.g., HPLC with a suitable column)

Procedure:

  • Preparation of DSPE-Glutaric Acid Solution:

    • Dissolve DSPE-glutaric acid in a minimal amount of organic solvent (e.g., DMF or DMSO).

    • Add the Activation Buffer to the dissolved DSPE-glutaric acid to the desired final concentration.

  • Activation of DSPE-Glutaric Acid:

    • Add a 5 to 10-fold molar excess of EDC and NHS to the DSPE-glutaric acid solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Protein:

    • Dissolve the protein in the Coupling Buffer.

    • Add the activated DSPE-glutaric acid solution to the protein solution. The molar ratio of DSPE-glutaric acid to protein should be optimized based on the desired degree of labeling.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the DSPE-protein conjugate from unreacted reagents and byproducts using a suitable method such as HPLC or dialysis.

Protocol 2: HPLC Purification of DSPE-Conjugates

Equipment and Reagents:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0)

  • Mobile Phase B: Acetonitrile with 0.1% TFA or a neutral buffer

  • Sample from the quenched conjugation reaction

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection: Inject the reaction mixture onto the column.

  • Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector (typically at 220 nm for peptide bonds and 280 nm for aromatic amino acids).

  • Analysis of Fractions: Analyze the collected fractions using MALDI-TOF MS to identify the fraction(s) containing the desired conjugate.

  • Solvent Removal: Lyophilize the purified fractions to remove the mobile phase and obtain the purified conjugate.

Protocol 3: MALDI-TOF MS Sample Preparation for DSPE-Conjugates

Materials:

  • Purified DSPE-conjugate

  • MALDI Matrix (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides)

  • Matrix Solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA)

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of the MALDI matrix in the matrix solvent.

  • Sample-Matrix Co-crystallization (Dried Droplet Method):

    • Mix the purified conjugate solution with the matrix solution in a 1:1 to 1:10 (sample:matrix) volume ratio.

    • Spot 1-2 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mode (linear for larger molecules, reflectron for higher resolution of smaller molecules).

Data Presentation

Table 1: Effect of pH on Reaction Steps
Reaction StepRecommended pH RangeBuffer ExamplesRationale
Activation (EDC/NHS) 4.5 - 6.5MESMaximizes the formation of the amine-reactive O-acylisourea intermediate and its subsequent reaction with NHS, while minimizing hydrolysis of EDC.
Conjugation (Amine Coupling) 7.2 - 8.5PBS, HEPESThe deprotonated primary amine is more nucleophilic and reacts efficiently with the NHS ester. A slightly basic pH promotes this reaction.
Overall Reaction & Purification 6.5 - 7.5PBS, HEPESMinimizes the hydrolysis of the ester bonds within the DSPE molecule, ensuring the integrity of the lipid anchor.
Table 2: Typical Molar Ratios for Conjugation Reaction Components
ReactantMolar Ratio (relative to DSPE-glutaric acid)Purpose
EDC 2 - 10 fold excessTo ensure efficient activation of the carboxylic acid groups on DSPE-glutaric acid.
NHS 2 - 10 fold excessTo stabilize the activated intermediate by forming a more stable NHS ester, which improves the overall yield of the conjugation reaction with the amine.
Amine-containing Molecule 1:1 to 1:20 (DSPE:Amine)The optimal ratio is highly dependent on the specific molecule and the desired degree of labeling. An excess of the amine-containing molecule can drive the reaction to completion.

Visualizations

Diagram 1: DSPE-Glutaric Acid Conjugation Workflow

DSPE_Conjugation_Workflow cluster_activation Activation Step (pH 4.5-6.5) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification & Analysis DSPE_GA DSPE-Glutaric Acid Activated_DSPE DSPE-GA-NHS Ester DSPE_GA->Activated_DSPE Activation EDC_NHS EDC + NHS EDC_NHS->Activated_DSPE Conjugate DSPE-Conjugate Activated_DSPE->Conjugate Amine Coupling Amine_Molecule Amine-containing Molecule (e.g., Protein) Amine_Molecule->Conjugate Purification HPLC Purification Conjugate->Purification Analysis MALDI-TOF MS / HPLC Purification->Analysis

Caption: A workflow diagram illustrating the key stages of DSPE-glutaric acid conjugation.

Diagram 2: Chemical Reaction Pathway of DSPE-Glutaric Acid Amine Coupling

Reaction_Pathway DSPE_COOH DSPE-Glutaric Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate DSPE_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester DSPE-GA-NHS Ester O_Acylisourea->NHS_Ester + Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 NHS NHS NHS->NHS_Ester Amide_Conjugate Stable Amide Conjugate (R-CO-NH-R') NHS_Ester->Amide_Conjugate + Byproduct2 NHS NHS_Ester->Byproduct2 Amine Primary Amine (R'-NH2) Amine->Amide_Conjugate

Caption: The chemical pathway for EDC/NHS-mediated coupling of DSPE-glutaric acid to a primary amine.

References

Troubleshooting

Technical Support Center: Purification of Lipid-Based Formulations

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted DSPE-glutaric acid from lipid-based formulations. Frequently Asked Questions (FAQs) Q...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted DSPE-glutaric acid from lipid-based formulations.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted DSPE-glutaric acid from my formulation?

A1: Residual DSPE-glutaric acid can impact the stability, toxicity, and overall quality of your final product. Its presence can lead to inconsistencies in particle size and surface charge, potentially affecting the formulation's in vitro and in vivo performance.

Q2: What are the primary methods for removing unreacted DSPE-glutaric acid?

A2: The most common and effective methods for purifying lipid-based nanoparticles and removing small molecule impurities like DSPE-glutaric acid are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Dialysis.[1] Each method has its own advantages and is suitable for different scales of production and purity requirements.[1]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on factors such as your sample volume, the desired purity, processing time, and scalability.

  • Tangential Flow Filtration (TFF) is ideal for larger volumes and is highly scalable, making it suitable for process development and manufacturing.[2][3]

  • Size Exclusion Chromatography (SEC) offers high resolution and is excellent for achieving high purity in smaller, laboratory-scale preparations.[4]

  • Dialysis is a simple and cost-effective method for small-volume purification and buffer exchange, though it can be time-consuming.

Troubleshooting Guides

Tangential Flow Filtration (TFF) Troubleshooting
Problem Potential Cause Solution
Low Flux/Slow Filtration Rate Membrane Fouling: Unreacted DSPE-glutaric acid and other lipids may be forming a gel layer on the membrane surface.Optimize transmembrane pressure (TMP) and cross-flow velocity to minimize gel layer formation. Consider a pre-filtration step if high concentrations of unreacted lipids are present. Clean the membrane according to the manufacturer's protocol.
High Product Viscosity: The formulation may be too concentrated.Dilute the feed stream before processing.
Inappropriate Membrane Choice: The membrane's molecular weight cut-off (MWCO) may be too small.Select a membrane with a larger MWCO, ensuring it is still small enough to retain your nanoparticles. Regenerated cellulose (RC) membranes are often a good choice due to their low protein binding and fouling resistance.
Product Loss (Low Recovery) Nanoparticle Passage Through Membrane: The membrane's MWCO is too large, or the membrane is compromised.Use a membrane with a smaller MWCO. Perform an integrity test on the TFF cartridge before use. At pressures above 75 psi, some TFF devices may not be able to retain liposomes effectively.
Adsorption to Membrane/Tubing: The lipid formulation is adhering to the surfaces of the TFF system.Pre-condition the system by flushing with a buffer containing a low concentration of a non-ionic surfactant (e.g., Polysorbate 20) or a sacrificial protein like bovine serum albumin (BSA).
Nanoparticle Aggregation High Shear Stress: Excessive cross-flow rates or TMP can disrupt the nanoparticles.Reduce the cross-flow rate and TMP. Optimize the pump speed to provide gentle circulation. Lowering the process temperature (e.g., to 8-10°C) can also help maintain liposome integrity.
Buffer Incompatibility: The diafiltration buffer may be causing instability.Ensure the pH and ionic strength of the diafiltration buffer are compatible with your formulation.
Size Exclusion Chromatography (SEC) Troubleshooting
Problem Potential Cause Solution
Poor Separation of Nanoparticles and DSPE-Glutaric Acid Inappropriate Column Selection: The pore size of the stationary phase is not optimal for the size of your nanoparticles.Select a column with a fractionation range appropriate for your nanoparticles. For many lipid nanoparticles, columns with pore sizes in the range of 1000-4000 Å are suitable.
Suboptimal Mobile Phase: The mobile phase is causing interactions between the lipids and the column matrix.Ensure the mobile phase has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions. The pH should also be optimized for the stability of your nanoparticles.
Product Loss (Low Recovery) Lipid Adsorption to Column: Lipids, including DSPE-glutaric acid and the nanoparticles themselves, can adsorb to the stationary phase.Pre-saturate the column by injecting a sample of empty liposomes or a solution of a similar lipid before running your actual sample. This can help to block non-specific binding sites.
Peak Tailing or Broadening Column Overloading: Too much sample has been loaded onto the column.Reduce the sample injection volume or concentration. The sample volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.
Slow Mass Transfer: The flow rate is too high for efficient separation.Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.
Column Clogging/High Backpressure Particulates in Sample: The sample was not adequately filtered before injection.Centrifuge and/or filter your sample through a 0.22 µm filter before loading it onto the column.
Lipid Precipitation: The mobile phase is causing lipids to precipitate on the column.Ensure the mobile phase is compatible with all lipid components in your formulation.
Dialysis Troubleshooting
Problem Potential Cause Solution
Incomplete Removal of DSPE-Glutaric Acid Insufficient Dialysis Time: The dialysis was not allowed to proceed for a long enough duration.Increase the dialysis time. For efficient removal, multiple buffer changes are recommended over a 24-48 hour period.
Small Buffer Volume: The volume of the dialysis buffer (dialysate) is too small, leading to rapid equilibration and reduced concentration gradient.Use a large volume of dialysate, at least 100-200 times the sample volume. Change the buffer several times to maintain a steep concentration gradient.
Inappropriate Membrane MWCO: The molecular weight cut-off of the dialysis membrane is too small for efficient passage of DSPE-glutaric acid.While DSPE-glutaric acid is a relatively small molecule, using a membrane with a slightly larger MWCO (e.g., 10-20 kDa) can facilitate faster removal, provided it is significantly smaller than your nanoparticles.
Sample Dilution Osmotic Gradient: The osmolarity of the sample is higher than that of the dialysis buffer, causing water to move into the dialysis bag.Ensure the osmolarity of the dialysis buffer is similar to that of your sample. You can add excipients like sucrose or use a buffer with a similar salt concentration.
Product Loss Nanoparticle Passage Through Membrane: The MWCO of the membrane is too large.Use a dialysis membrane with a MWCO that is at least 10-20 times smaller than the molecular weight of your nanoparticles.
Adsorption to Membrane: Lipids are binding to the dialysis membrane.Pre-condition the membrane by soaking it in the dialysis buffer. Some manufacturers offer low-binding membranes.
Nanoparticle Aggregation/Precipitation Buffer Incompatibility: The pH or ionic strength of the dialysis buffer is causing instability.Optimize the dialysis buffer to ensure it maintains the stability of your nanoparticles. Perform dialysis at a lower temperature (e.g., 4°C) to reduce the risk of degradation.

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF)

This protocol provides a general guideline for removing unreacted DSPE-glutaric acid from a lipid nanoparticle formulation using TFF.

1. System Preparation:

  • Select a TFF membrane with an appropriate MWCO (e.g., 100 kDa for nanoparticles >50 nm). Regenerated cellulose membranes are often a good choice for lipid-based formulations.
  • Assemble the TFF system according to the manufacturer's instructions.
  • Flush the system with purified water to remove any storage solutions and then with the diafiltration buffer to equilibrate the system.

2. Diafiltration/Purification:

  • Dilute the initial formulation with diafiltration buffer to reduce viscosity and minimize membrane fouling.
  • Transfer the diluted formulation to the TFF reservoir.
  • Begin recirculation of the formulation through the TFF cartridge at a low cross-flow rate.
  • Gradually increase the cross-flow rate and apply transmembrane pressure (TMP) to initiate permeate flow. A lower TMP is often recommended to maintain liposome integrity.
  • Perform diafiltration by adding fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.
  • Continue diafiltration for at least 5-7 diavolumes to ensure sufficient removal of the unreacted DSPE-glutaric acid.
  • Monitor the permeate for the presence of DSPE-glutaric acid using an appropriate analytical method (e.g., HPLC) to determine the endpoint of the purification.

3. Concentration (Optional):

  • After diafiltration, stop adding fresh buffer and allow the system to concentrate the nanoparticle formulation to the desired final volume.

4. Product Recovery:

  • Once the desired concentration is reached, stop the pump and recover the purified, concentrated formulation from the reservoir and tubing.

5. System Cleaning:

  • Flush the system with a cleaning solution (e.g., 0.1 M NaOH) followed by purified water to clean the membrane for future use.

Protocol 2: Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for purifying lipid nanoparticles from unreacted DSPE-glutaric acid using SEC.

1. Column Preparation:

  • Select an SEC column with a pore size that excludes your nanoparticles while allowing the smaller DSPE-glutaric acid molecules to enter the pores (e.g., a column with a fractionation range suitable for separating macromolecules from small molecules).
  • Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.

2. Sample Preparation:

  • Centrifuge your formulation at a low speed (e.g., 2000 x g for 5 minutes) to remove any large aggregates.
  • Filter the supernatant through a 0.22 µm syringe filter.

3. Sample Injection and Elution:

  • Inject the prepared sample onto the column. The injection volume should be a small fraction of the total column volume (typically 1-2%) to ensure good resolution.
  • Continue to run the mobile phase at a constant flow rate.
  • The larger nanoparticles will be excluded from the pores of the stationary phase and will elute first, typically at the void volume of the column.
  • The smaller, unreacted DSPE-glutaric acid molecules will enter the pores and have a longer retention time, eluting later.

4. Fraction Collection:

  • Collect fractions as the components elute from the column. A UV detector can be used to monitor the elution profile.
  • The fractions containing the purified nanoparticles can be pooled.

5. Analysis:

  • Analyze the collected fractions using appropriate techniques (e.g., dynamic light scattering for particle size, and HPLC to confirm the absence of DSPE-glutaric acid) to verify the purity of the nanoparticle formulation.

Protocol 3: Dialysis

This protocol describes a general method for removing unreacted DSPE-glutaric acid using dialysis.

1. Membrane Preparation:

  • Select a dialysis membrane with a MWCO that is significantly smaller than your nanoparticles but large enough to allow the passage of DSPE-glutaric acid (e.g., 10-20 kDa).
  • Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with purified water to remove any preservatives.

2. Sample Loading:

  • Load your formulation into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.
  • Securely seal the dialysis tubing or cassette.

3. Dialysis:

  • Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) in a beaker or flask.
  • Place the beaker on a magnetic stir plate and stir the buffer gently to facilitate diffusion.
  • Perform the dialysis at a controlled temperature, typically 4°C, to maintain the stability of the formulation.

4. Buffer Exchange:

  • Change the dialysis buffer multiple times to maintain a high concentration gradient and ensure efficient removal of the unreacted DSPE-glutaric acid. A typical schedule would be to change the buffer after 2-4 hours, then again after another 4-6 hours, and then let it dialyze overnight.

5. Sample Recovery:

  • After the final dialysis period, carefully remove the dialysis bag/cassette from the buffer.
  • Recover the purified sample from the dialysis tubing or cassette.

Data Presentation

Table 1: Comparison of Purification Methods

Parameter Tangential Flow Filtration (TFF) Size Exclusion Chromatography (SEC) Dialysis
Principle Convective separation based on size through a semi-permeable membrane.Separation based on hydrodynamic volume as molecules pass through a porous stationary phase.Diffusive separation based on size across a semi-permeable membrane.
Sample Volume Milliliters to LitersMicroliters to MillilitersMicroliters to Liters
Processing Time FastModerateSlow
Resolution ModerateHighLow
Scalability ExcellentLimitedModerate
Product Dilution Minimal (can concentrate)SignificantCan be significant
Key Advantage Scalable and fast for large volumes.High purity for small volumes.Simple and cost-effective.
Key Disadvantage Potential for membrane fouling and shear stress.Potential for product adsorption and dilution.Time-consuming and potential for sample dilution.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_purification Purification Options cluster_analysis Analysis start Lipid Nanoparticle Formulation (with unreacted DSPE-glutaric acid) tff Tangential Flow Filtration (TFF) start->tff Large Volume Scalable sec Size Exclusion Chromatography (SEC) start->sec High Purity Small Volume dialysis Dialysis start->dialysis Simple Cost-Effective end Purified Lipid Nanoparticles tff->end sec->end dialysis->end

Caption: Experimental workflow for the purification of lipid nanoparticles.

troubleshooting_logic cluster_tff TFF Issues cluster_sec SEC Issues cluster_dialysis Dialysis Issues start Problem Encountered During Purification low_flux Low Flux? start->low_flux TFF poor_sep Poor Separation? start->poor_sep SEC incomplete_removal Incomplete Removal? start->incomplete_removal Dialysis product_loss_tff Product Loss? low_flux->product_loss_tff No optimize_tmp Optimize TMP/ Cross-flow low_flux->optimize_tmp Yes check_membrane Check Membrane Fouling low_flux->check_membrane Yes check_mwco_tff Check MWCO product_loss_tff->check_mwco_tff Yes precondition_system Pre-condition System product_loss_tff->precondition_system Yes product_loss_sec Product Loss? poor_sep->product_loss_sec No check_column Check Column Pore Size poor_sep->check_column Yes optimize_mobile_phase Optimize Mobile Phase poor_sep->optimize_mobile_phase Yes presaturate_column Pre-saturate Column product_loss_sec->presaturate_column Yes sample_dilution Sample Dilution? incomplete_removal->sample_dilution No increase_time Increase Dialysis Time/Buffer Changes incomplete_removal->increase_time Yes increase_buffer_vol Increase Buffer Volume incomplete_removal->increase_buffer_vol Yes match_osmolarity Match Buffer Osmolarity sample_dilution->match_osmolarity Yes

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting

Technical Support Center: Optimization of Drug Loading in DSPE-Glutaric Acid Formulations

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing drug loading in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing drug loading in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) formulations. The content is structured to address specific challenges through troubleshooting guides and frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding drug loading strategies for DSPE-glutaric acid formulations.

Q1: What are the primary methods for loading drugs into DSPE-glutaric acid-containing nanoparticles?

There are two main strategies for loading drugs into nanoparticles formulated with DSPE-glutaric acid:

  • Covalent Conjugation: This method utilizes the terminal carboxylic acid group of the glutaric acid linker to form a stable covalent bond with the drug molecule.[1][2] This is the primary application for which DSPE-glutaric acid is designed. The drug must possess a suitable functional group, typically a primary amine, to react with the activated carboxylic acid.[1]

  • Non-Covalent Encapsulation: This approach involves entrapping the drug within the core of the nanoparticle (e.g., liposome or micelle) through non-covalent interactions such as hydrophobic or electrostatic forces. This method is suitable for drugs that do not have a functional group for covalent attachment.

Q2: How does the glutaric acid moiety influence the choice of drug loading method?

The glutaric acid provides a reactive carboxyl group, making it ideal for the covalent attachment of amine-containing drugs.[1] This is particularly useful for prodrug strategies or when precise control over the drug-to-lipid ratio is required. For non-covalent encapsulation, the negatively charged carboxyl group at physiological pH can influence the encapsulation of charged drugs through electrostatic interactions.

Q3: What are the key factors to consider for optimizing non-covalent drug encapsulation?

Optimizing non-covalent drug loading involves a multi-factorial approach. Key parameters include the physicochemical properties of the drug, the formulation composition, and the preparation method.

Q4: How can I determine the amount of drug loaded into my DSPE-glutaric acid formulation?

Accurate quantification of drug loading is crucial. The two primary metrics are Drug Loading Content (DLC) and Encapsulation Efficiency (EE).

  • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Total weight of drug initially added) x 100

Common analytical techniques for quantification include:

  • High-Performance Liquid Chromatography (HPLC): A widely used and accurate method for separating and quantifying the drug.[3]

  • UV-Vis Spectroscopy: A simpler method suitable for drugs with a distinct chromophore, but can be prone to interference.

  • Fluorescence Spectroscopy: A highly sensitive method for fluorescent drugs or drugs that can be fluorescently labeled.

To determine the amount of encapsulated drug, the unencapsulated ("free") drug must be separated from the nanoparticles. This is typically achieved through techniques like dialysis, size exclusion chromatography (SEC), or centrifugation.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of drug loading in DSPE-glutaric acid formulations.

Troubleshooting Covalent Drug Conjugation (EDC/NHS Chemistry)

Issue: Low or No Drug Conjugation

Possible Cause Recommended Solution
Inefficient Carboxyl Activation Optimize the molar ratio of EDC and NHS to DSPE-glutaric acid. A common starting point is a molar excess of EDC and NHS. Ensure the pH of the reaction buffer is between 4.5 and 6.5 for optimal EDC/NHS chemistry.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis. Perform the reaction in a timely manner after activation. Minimize exposure to high humidity.
Inactive Reagents EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them under appropriate conditions (e.g., desiccated and at a low temperature).
Incompatible Buffer Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), as they will compete with the reaction. Use MES or HEPES buffer.
Drug-Related Issues Confirm the presence and reactivity of the primary amine on your drug molecule. The amine may be sterically hindered or have low nucleophilicity.

Issue: Nanoparticle Aggregation During or After Conjugation

Possible Cause Recommended Solution
Change in Surface Charge The conjugation process neutralizes the negative charge of the carboxyl groups, which can lead to a decrease in electrostatic repulsion between nanoparticles. Include a PEGylated lipid (e.g., DSPE-PEG) in the formulation to provide steric stability.
Cross-linking of Nanoparticles If the drug molecule has multiple amine groups, it could potentially link two or more nanoparticles together. Use a molar excess of the drug to the activated carboxyl groups to favor the attachment of a single drug molecule per lipid.
Inappropriate Buffer Conditions High salt concentrations can screen surface charges and lead to aggregation. Use a buffer with an appropriate ionic strength.
Troubleshooting Non-Covalent Drug Encapsulation

Issue: Low Encapsulation Efficiency (EE%)

Possible Cause Recommended Solution
Poor Drug Solubility in the Lipid Core For hydrophobic drugs, ensure the lipid composition of the core is optimized for solubilizing the drug. The inclusion of lipids like cholesterol can modulate membrane fluidity and potentially increase drug loading.
Drug-Lipid Repulsion If the drug and the lipid bilayer have the same charge, electrostatic repulsion can hinder encapsulation. Adjust the pH of the formulation buffer to modify the ionization state of the drug and/or the DSPE-glutaric acid.
Premature Drug Leakage The drug may be leaking out of the nanoparticles after formation. Optimize the lipid composition to create a more stable bilayer. For example, using lipids with longer acyl chains can increase bilayer rigidity.
Suboptimal Formulation Method The method of nanoparticle preparation can significantly impact EE%. Experiment with different techniques such as thin-film hydration, sonication, or extrusion to find the most efficient method for your specific drug and formulation.

Section 3: Data Presentation

Table 1: Factors Influencing Covalent Drug Conjugation Efficiency
Parameter Influence on Conjugation General Recommendation
Molar Ratio (EDC/NHS:DSPE-glutaric acid) Affects the degree of carboxyl group activation.Start with a 2-5 fold molar excess of EDC/NHS.
pH of Reaction Buffer Critical for EDC/NHS chemistry.Maintain pH between 4.5 and 6.5 for activation.
Reaction Time Balances conjugation with hydrolysis of the activated ester.Typically 2-4 hours at room temperature.
Temperature Affects reaction kinetics and stability of reagents.Room temperature is generally suitable.
Drug-to-Lipid Ratio Influences the final drug loading and potential for cross-linking.Varies depending on the desired loading; a molar excess of the drug can prevent cross-linking.
Table 2: Factors Influencing Non-Covalent Drug Encapsulation Efficiency
Parameter Influence on Encapsulation General Recommendation
Drug-to-Lipid Ratio Higher ratios can lead to higher loading but may also cause drug precipitation or nanoparticle instability.Optimize empirically for each drug.
Lipid Composition The choice of lipids affects the properties of the nanoparticle core and surface.Include cholesterol to modulate membrane fluidity; consider charged lipids for electrostatic interactions.
pH of Formulation Buffer Affects the ionization state of the drug and DSPE-glutaric acid, influencing electrostatic interactions.Adjust pH based on the pKa of the drug and the pKa of glutaric acid.
Preparation Method Different methods (e.g., thin-film hydration, sonication, extrusion) yield nanoparticles with varying characteristics.Compare different methods to find the one that gives the highest EE% for your drug.
Temperature of Formulation Can affect lipid bilayer fluidity and drug partitioning.For some methods, formulating above the phase transition temperature of the lipids can improve drug loading.

Section 4: Experimental Protocols

Protocol 1: Covalent Conjugation of an Amine-Containing Drug to DSPE-Glutaric Acid Liposomes using EDC/NHS Chemistry

Materials:

  • Pre-formed liposomes containing DSPE-glutaric acid

  • Amine-containing drug

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Quenching solution: Hydroxylamine or Tris buffer

  • Purification column (e.g., Sephadex G-50)

Procedure:

  • Liposome Preparation: Prepare liposomes with the desired lipid composition, including DSPE-glutaric acid, using a method such as thin-film hydration followed by extrusion.

  • Activation of Carboxyl Groups:

    • Resuspend the liposomes in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 5-fold molar excess of EDC and NHS to the liposome suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess EDC/NHS (Optional but Recommended):

    • Immediately pass the activated liposome suspension through a desalting column equilibrated with Activation Buffer to remove unreacted EDC and NHS.

  • Conjugation Reaction:

    • Dissolve the amine-containing drug in Coupling Buffer.

    • Add the drug solution to the activated liposome suspension (or the eluate from the desalting column). A 2 to 10-fold molar excess of the drug over DSPE-glutaric acid is a good starting point.

    • Adjust the pH of the reaction mixture to 7.5 with the dropwise addition of a suitable base.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to deactivate any remaining active esters.

  • Purification:

    • Separate the drug-conjugated liposomes from unreacted drug and byproducts using a desalting column or dialysis.

  • Characterization:

    • Determine the drug loading content and efficiency using a validated analytical method (e.g., HPLC).

    • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential.

Protocol 2: Quantification of Drug Loading using HPLC

Procedure:

  • Sample Preparation:

    • Take a known volume of the purified drug-loaded nanoparticle suspension.

    • Disrupt the nanoparticles to release the encapsulated or conjugated drug. This can be achieved by adding a suitable solvent that dissolves both the lipid and the drug (e.g., methanol, isopropanol, or a mixture with chloroform).

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Centrifuge the sample at high speed to pellet any insoluble material.

  • HPLC Analysis:

    • Inject a known volume of the supernatant from the previous step into a validated HPLC system.

    • The HPLC method should be optimized for the specific drug, with a suitable column, mobile phase, and detector.

  • Quantification:

    • Create a standard curve of the free drug at known concentrations.

    • Determine the concentration of the drug in the sample by comparing its peak area to the standard curve.

  • Calculation:

    • Calculate the total amount of drug in the initial volume of the nanoparticle suspension.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the formulas provided in the FAQ section.

Section 5: Visualizations

experimental_workflow_covalent cluster_prep Nanoparticle Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep Prepare Liposomes (with DSPE-Glutaric Acid) activate Activate Carboxyl Groups (EDC/NHS, pH 4.5-6.5) prep->activate Transfer to Activation Buffer conjugate Add Amine-Drug (pH 7.0-8.0) activate->conjugate Add activated liposomes quench Quench Reaction conjugate->quench purify Purify Conjugate (SEC / Dialysis) quench->purify analyze Analyze Drug Loading (HPLC, UV-Vis) purify->analyze

Caption: Workflow for covalent drug conjugation.

experimental_workflow_noncovalent cluster_prep Formulation cluster_hydration Hydration & Sizing cluster_purification Purification & Analysis mix Mix Lipids (incl. DSPE-Glutaric Acid) and Drug in Organic Solvent film Create Thin Lipid-Drug Film (Rotary Evaporation) mix->film hydrate Hydrate Film with Aqueous Buffer film->hydrate size Size Nanoparticles (Sonication / Extrusion) hydrate->size purify Remove Free Drug (SEC / Dialysis) size->purify analyze Analyze Drug Loading (HPLC, UV-Vis) purify->analyze

Caption: Workflow for non-covalent drug encapsulation.

troubleshooting_flowchart cluster_covalent Covalent Conjugation Issues cluster_noncovalent Non-Covalent Encapsulation Issues decision decision issue issue start Start Troubleshooting issue_node Low Drug Loading start->issue_node decision_method Covalent or Non-covalent? issue_node->decision_method check_activation Check EDC/NHS Activity & Reaction pH (4.5-6.5) decision_method->check_activation Covalent optimize_lipid_ratio Optimize Drug-to-Lipid Ratio decision_method->optimize_lipid_ratio Non-covalent check_buffer Ensure Buffer is Amine/Carboxylate-Free check_activation->check_buffer check_drug Verify Drug's Amine Reactivity check_buffer->check_drug adjust_ph Adjust Formulation pH (based on pKa) optimize_lipid_ratio->adjust_ph change_method Try Different Formulation Method adjust_ph->change_method

Caption: Troubleshooting flowchart for low drug loading.

References

Optimization

Characterization techniques for DSPE-glutaric acid conjugated nanoparticles

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the characterization of 1,2-distearoyl-sn-glycero-3...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DSPE-glutaric acid) conjugated nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Particle Size and Polydispersity Index (PDI)

  • Q1: My nanoparticles show a large hydrodynamic size and high PDI (>0.4) when measured by Dynamic Light Scattering (DLS). What could be the cause?

    A1: A large particle size and high PDI often indicate aggregation or instability.[1] Several factors could be responsible:

    • Insufficient Sonication: Ensure adequate energy is applied during nanoparticle formulation to achieve a uniform dispersion.

    • Inappropriate Solvent/Anti-solvent Ratio: The ratio of solvents used during nanoprecipitation is critical. Variations can lead to uncontrolled particle growth and aggregation.

    • Suboptimal DSPE-Glutaric Acid Concentration: The concentration of the DSPE-glutaric acid can influence nanoparticle self-assembly and stability.

    • pH of the Dispersion Medium: The charge of the glutaric acid moiety is pH-dependent. An inappropriate pH can reduce electrostatic repulsion between particles, leading to aggregation.

    • Ionic Strength of the Medium: High salt concentrations can screen the surface charge, reducing the repulsive forces between nanoparticles and causing aggregation.

  • Q2: The particle size of my DSPE-glutaric acid nanoparticles increases over time during storage. How can I improve their stability?

    A2: Nanoparticle stability is crucial for reproducible results. To improve stability:

    • Optimize Zeta Potential: A zeta potential greater than +25 mV or less than -25 mV generally indicates good colloidal stability due to strong electrostatic repulsion.[2]

    • PEGylation: Incorporating a PEGylated lipid like DSPE-PEG can provide steric hindrance, preventing aggregation.[3]

    • Storage Conditions: Store nanoparticle dispersions at 4°C to minimize aggregation. Avoid freezing unless a suitable cryoprotectant is used.

    • Lyophilization: For long-term storage, consider lyophilization with a cryoprotectant (e.g., trehalose, sucrose) to maintain particle integrity.

2. Zeta Potential

  • Q3: I am observing a near-neutral zeta potential (between -10 mV and +10 mV) for my DSPE-glutaric acid nanoparticles. Is this expected?

    A3: DSPE-glutaric acid possesses a terminal carboxylic acid group, which should impart a negative surface charge at neutral pH.[4] A near-neutral zeta potential might suggest:

    • Low pH: At a pH below the pKa of glutaric acid, the carboxyl groups will be protonated, reducing the negative charge.

    • Surface Contamination: Adsorption of positively charged molecules from the buffer or media can neutralize the surface charge.

    • Incomplete Conjugation: If the glutaric acid is not properly conjugated to the DSPE, the surface charge may not be as expected.

  • Q4: My zeta potential readings are inconsistent between batches. How can I improve reproducibility?

    A4: Inconsistent zeta potential can arise from several factors:

    • Variations in pH and Ionic Strength: Ensure the dispersion medium is consistent for all measurements.[5]

    • Concentration Effects: Measure samples at a consistent and appropriate nanoparticle concentration.

    • Instrument Calibration: Regularly check the calibration of the zetasizer instrument.

3. Drug Loading and Encapsulation Efficiency

  • Q5: My drug loading and encapsulation efficiency are low. How can I improve them?

    A5: Low drug loading is a common challenge. Consider the following strategies:

    • Drug-Polymer Interaction: Enhance the interaction between the drug and the nanoparticle core. For hydrophobic drugs, a more hydrophobic core can improve loading.

    • Formulation Method: The method of nanoparticle preparation significantly impacts encapsulation. For instance, in nanoprecipitation, the solvent and anti-solvent choice is critical.

    • Drug-to-Lipid Ratio: Optimizing the initial ratio of the drug to DSPE-glutaric acid can improve loading efficiency.

    • pH Adjustment: For pH-sensitive drugs, adjusting the pH of the formulation medium can enhance their partitioning into the nanoparticles.

  • Q6: How do I accurately measure the encapsulation efficiency?

    A6: Accurate determination of encapsulation efficiency requires separating the free, unencapsulated drug from the nanoparticles. Common methods include:

    • Centrifugal Ultrafiltration: This is a widely used and effective method to separate free drug from nanoparticles.

    • Dialysis: Dialysis can be used, but it's important to select a membrane with an appropriate molecular weight cut-off and to be aware that some drugs may bind to the membrane.

    • Size Exclusion Chromatography (SEC): SEC can effectively separate nanoparticles from smaller, free drug molecules.

4. Spectroscopic Characterization

  • Q7: In the FTIR spectrum of my DSPE-glutaric acid conjugated nanoparticles, I don't see distinct peaks for both components. Is this normal?

    A7: Overlapping peaks can occur. Look for characteristic peaks:

    • DSPE: Look for C-H stretching vibrations of the fatty acid chains (around 2850-2920 cm⁻¹) and the phosphate group vibrations.

    • Glutaric Acid: A key peak is the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).

    • Conjugate: The formation of an amide bond between DSPE and glutaric acid would show a characteristic amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹. The absence or shift of the carboxylic acid peak can indicate successful conjugation.

  • Q8: Can I use NMR to confirm the conjugation of glutaric acid to DSPE?

    A8: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation.

    • ¹H NMR: You can look for the appearance of new peaks corresponding to the methylene protons of the glutaric acid moiety in the DSPE spectrum.

    • ³¹P NMR: The chemical shift of the phosphorus in the DSPE headgroup may change upon conjugation.

    • HRMAS NMR: High-Resolution Magic Angle Spinning NMR can be used for a more detailed structural analysis of the nanoparticles themselves.

Experimental Protocols

1. Particle Size and Zeta Potential Measurement

  • Methodology:

    • Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration (typically to achieve a scattering intensity of 100-300 kcps).

    • Ensure the pH and ionic strength of the diluent are controlled and recorded, as they significantly influence zeta potential.

    • Vortex the sample gently before measurement to ensure homogeneity.

    • For particle size, use Dynamic Light Scattering (DLS). Equilibrate the sample at 25°C for 1-2 minutes in the instrument. Perform at least three measurements and report the Z-average diameter and Polydispersity Index (PDI).

    • For zeta potential, use Laser Doppler Velocimetry. Use a folded capillary cell (e.g., DTS1070). Perform at least three measurements and report the average zeta potential and conductivity. Nanoparticles with zeta potentials greater than +30 mV or less than -30 mV are generally considered stable.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Methodology:

    • Separate the unencapsulated drug from the nanoparticle suspension using a validated method like centrifugal ultrafiltration (e.g., Amicon Ultra filters with an appropriate MWCO).

    • Quantify the amount of free drug in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

    • To determine the total amount of drug, disrupt a known volume of the original nanoparticle suspension using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

    • Quantify the total drug concentration in the disrupted sample.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Total weight of drug used in formulation) x 100

3. In Vitro Drug Release

  • Methodology (Dialysis Method):

    • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

    • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).

    • Plot the cumulative percentage of drug released versus time.

4. Biocompatibility Assessment

  • Methodology (MTT Assay for Cytotoxicity):

    • Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the DSPE-glutaric acid nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

    • Calculate the cell viability as a percentage relative to untreated control cells.

Data Presentation

Table 1: Physicochemical Properties of DSPE-Glutaric Acid Nanoparticles

ParameterTypical Value RangeCharacterization Technique
Hydrodynamic Diameter (Z-average)50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-20 mV to -50 mV (at neutral pH)Laser Doppler Velocimetry
Encapsulation Efficiency (EE%)30% - 90% (drug-dependent)HPLC, UV-Vis after separation
Drug Loading Content (DLC%)1% - 15% (drug-dependent)HPLC, UV-Vis after separation

Table 2: Troubleshooting Guide for Physicochemical Characterization

IssuePotential CauseSuggested Solution
High PDI (>0.4) Aggregation, improper formulationOptimize sonication, solvent ratios, and component concentrations.
Particle size increases over time InstabilityOptimize zeta potential, consider PEGylation, store at 4°C.
Near-neutral zeta potential Low pH, surface contaminationAdjust pH to > pKa of glutaric acid, use high-purity water and buffers.
Low encapsulation efficiency Poor drug-polymer interactionModify nanoparticle core, optimize drug-to-lipid ratio, adjust pH.
Broad/overlapping FTIR peaks Complex nature of the sampleUse deconvolution software, compare with spectra of individual components.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_functional Functional Assays formulation DSPE-Glutaric Acid + Drug (Self-Assembly/Nanoprecipitation) dls Size & PDI (DLS) formulation->dls Initial Check zeta Zeta Potential dls->zeta tem Morphology (TEM) zeta->tem ftir_nmr Chemical Structure (FTIR/NMR) tem->ftir_nmr drug_loading Drug Loading & Encapsulation ftir_nmr->drug_loading release In Vitro Drug Release drug_loading->release stability Stability Studies release->stability biocompatibility Biocompatibility (e.g., MTT Assay) stability->biocompatibility

Caption: Experimental workflow for DSPE-glutaric acid nanoparticle characterization.

troubleshooting_logic cluster_size Size & Stability Issues cluster_loading Drug Loading Issues cluster_structure Structural Confirmation Issues start Problem Identified (e.g., High PDI) check_formulation Review Formulation Parameters (Sonication, Ratios, pH) start->check_formulation check_drug_props Analyze Drug Properties (Solubility, pKa) start->check_drug_props run_controls Analyze Individual Components (DSPE, Glutaric Acid) start->run_controls check_storage Assess Storage Conditions (Temp, Time) check_formulation->check_storage optimize_zp Optimize Zeta Potential (Adjust pH/Ionic Strength) check_storage->optimize_zp solution Problem Resolved optimize_zp->solution optimize_ratio Optimize Drug:Lipid Ratio check_drug_props->optimize_ratio change_method Modify Formulation Method optimize_ratio->change_method change_method->solution use_nmr Perform 1H and 31P NMR run_controls->use_nmr use_nmr->solution

Caption: Troubleshooting logic for common nanoparticle characterization issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to DSPE-Glutaric Acid and Other Carboxylated Lipids for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals The surface functionalization of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. Carboxylated lipids are frequently...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The surface functionalization of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. Carboxylated lipids are frequently incorporated into liposome formulations to provide a reactive handle for the covalent attachment of targeting ligands, polymers, and other moieties. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) with other commonly used carboxylated lipids, supported by experimental data and detailed protocols.

Introduction to Carboxylated Lipids

Carboxylated lipids are phospholipids that have been chemically modified to present a terminal carboxylic acid group on their hydrophilic head. This functional group is readily activated for conjugation to amine-containing molecules via amide bond formation, a cornerstone of bioconjugation chemistry. The choice of carboxylated lipid can significantly impact the physicochemical properties and in vivo performance of the resulting liposomes, including their stability, drug loading capacity, and cellular interaction.

DSPE-glutaric acid is a popular choice, featuring a short, five-carbon glutaric acid linker attached to the head group of DSPE. This provides a reactive carboxyl group for further modification. A primary alternative is DSPE-PEG-COOH , which incorporates a polyethylene glycol (PEG) spacer between the DSPE lipid anchor and the terminal carboxylic acid. The PEG spacer is known to confer "stealth" properties to liposomes, reducing their uptake by the reticulo-endothelial system (RES) and prolonging their circulation time in the bloodstream.[1]

Comparative Performance Data

While direct head-to-head comparative studies are limited, the following table summarizes representative data synthesized from multiple sources to illustrate the expected performance differences between liposomes formulated with DSPE-glutaric acid and DSPE-PEG2000-COOH. These values are for liposomes of similar lipid composition encapsulating the chemotherapeutic drug doxorubicin.

ParameterLiposomes with DSPE-Glutaric AcidLiposomes with DSPE-PEG2000-COOHReference
Vesicle Size (nm) 110 ± 5125 ± 6[2]
Polydispersity Index (PDI) < 0.15< 0.15[3]
Zeta Potential (mV) -35 ± 4-25 ± 3[1]
Doxorubicin Encapsulation Efficiency (%) ~92%>95%[4]
Stability (Drug Leakage in 50% Serum after 24h) ~15%<10%
Cellular Uptake (in Folate Receptor-positive cells, targeted) Moderately EnhancedSignificantly Enhanced

Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Liposome Preparation by Thin-Film Hydration

This method is widely used for the preparation of liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-glutaric acid or DSPE-PEG2000-COOH

  • Chloroform and Methanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Dissolve DSPC, cholesterol, and the carboxylated lipid (DSPE-glutaric acid or DSPE-PEG2000-COOH) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation.

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous solution (e.g., PBS containing the drug to be encapsulated) by gentle rotation at a temperature above the Tc for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Determination of Encapsulation Efficiency by HPLC

This protocol outlines the separation of free drug from encapsulated drug to quantify the encapsulation efficiency.

Materials:

  • Drug-loaded liposome suspension

  • Size-exclusion chromatography (SEC) column

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Mobile phase appropriate for the drug being analyzed

  • Lysis buffer (e.g., methanol or a detergent solution like Triton X-100)

Procedure:

  • Separate the unencapsulated drug from the liposomes using an SEC column. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained.

  • Collect the liposome fraction and disrupt the vesicles by adding a lysis buffer. This will release the encapsulated drug.

  • Quantify the amount of drug in the lysed liposome fraction using a validated HPLC method.

  • The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of drug in liposomes / Total initial amount of drug) x 100

In Vitro Cellular Uptake Assay by Flow Cytometry

This protocol describes how to quantify the uptake of fluorescently labeled liposomes by cells.

Materials:

  • Fluorescently labeled liposomes (e.g., containing a lipophilic dye like DiD or encapsulating a fluorescent marker).

  • Cell line of interest (e.g., a cancer cell line overexpressing a target receptor).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA solution.

  • Flow cytometer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with different concentrations of the fluorescently labeled liposome formulations for a specified period (e.g., 2-4 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove any non-internalized liposomes.

  • Detach the cells from the plate using trypsin-EDTA.

  • Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized liposomes.

  • The mean fluorescence intensity of the cell population is used to compare the uptake of different liposome formulations.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in the preparation and action of targeted liposomes, the following diagrams are provided.

Experimental Workflow for Targeted Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_func Surface Functionalization cluster_char Characterization A Lipid Dissolution (DSPC, Cholesterol, DSPE-COOH) B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Drug Solution B->C D Extrusion for Size Homogenization C->D E Activate Carboxyl Groups (EDC/NHS Chemistry) D->E F Conjugate Targeting Ligand (e.g., Folate, Antibody) E->F G Purification (e.g., Dialysis) F->G H Size & PDI (DLS) G->H I Zeta Potential G->I J Encapsulation Efficiency (HPLC) G->J K In Vitro Cellular Uptake G->K

Workflow for preparing and testing targeted liposomes.
Receptor-Mediated Endocytosis of a Targeted Liposome

G cluster_cell Target Cell Receptor Cell Surface Receptor CoatedPit Clathrin-Coated Pit Receptor->CoatedPit Clustering Endosome Early Endosome (pH drop) CoatedPit->Endosome Internalization Lysosome Lysosome (Drug Release) Endosome->Lysosome Fusion Drug Drug Payload Lysosome->Drug Release into Cytoplasm Liposome Targeted Liposome (with Ligand) Liposome->Receptor Binding

Targeted liposome uptake via receptor-mediated endocytosis.

Discussion and Conclusion

The choice between DSPE-glutaric acid and other carboxylated lipids, such as DSPE-PEG-COOH, depends on the specific application and desired therapeutic outcome.

DSPE-glutaric acid offers a straightforward approach to surface functionalization. The absence of a long polymer chain may be advantageous in scenarios where rapid cellular uptake is desired, as the PEG layer in DSPE-PEG-COOH can sometimes hinder the interaction of the targeting ligand with its receptor, a phenomenon known as the "PEG dilemma".

Conversely, DSPE-PEG-COOH provides the well-established benefits of PEGylation, including prolonged systemic circulation and reduced immunogenicity. This is often crucial for enabling liposomes to reach their target tissue, particularly in intravenous applications. The PEG spacer can also provide greater flexibility for the attached ligand, potentially improving its binding affinity to the target receptor.

References

Comparative

DSPE-Glutaric Acid in Targeted vs. Non-Targeted Liposomes: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals The strategic design of drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target effects. Liposomes, as versatile na...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target effects. Liposomes, as versatile nanocarriers, have been extensively investigated for this purpose. The incorporation of functionalized lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid), provides a crucial anchor for attaching targeting ligands, enabling the transition from passive, non-targeted delivery to active, receptor-mediated targeting. This guide provides an objective comparison of the efficacy of DSPE-glutaric acid-containing liposomes in targeted versus non-targeted formulations, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison

The following tables summarize key performance indicators for targeted and non-targeted liposomes, drawing from various studies. These values represent typical ranges and may vary based on the specific drug, targeting ligand, and cell/animal model used.

Table 1: Physicochemical Properties and Drug Loading

ParameterNon-Targeted LiposomesTargeted Liposomes (Folate-DSPE-Glutaric Acid)Reference
Particle Size (nm) 100 - 200110 - 220[1]
Zeta Potential (mV) -10 to -30-15 to -40[1]
Encapsulation Efficiency (%) 39 - 8567 - 87.6[1][2][3]
Drug Loading (%) 5 - 107 - 8

Table 2: In Vitro Efficacy

ParameterNon-Targeted LiposomesTargeted Liposomes (Folate-DSPE-Glutaric Acid)Reference
Cellular Uptake (vs. non-targeted) BaselineUp to 45-fold higher
IC50 (µM) (Doxorubicin) ~57.5~10
Cytotoxicity (vs. non-targeted) BaselineUp to 86-fold higher

Table 3: In Vivo Efficacy

ParameterNon-Targeted LiposomesTargeted LiposomesReference
Tumor Accumulation (%ID/g) ~2 - 5~5 - 10
Tumor Growth Inhibition (%) VariableSignificantly higher than non-targeted
Drug levels in ascitic tumor cells (vs. non-targeted) Baseline17-fold increase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Liposome Preparation via Thin-Film Hydration

This common method is used for the preparation of both targeted and non-targeted liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-glutaric acid, DSPE-PEG-Folate)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Dissolve the lipids (including DSPE-glutaric acid for non-targeted, or DSPE-PEG-Folate for targeted liposomes) and the lipophilic drug in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and rotating the flask above the lipid phase transition temperature (Tc). This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a set number of passes.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the liposomal formulations on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Liposomal formulations (targeted and non-targeted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of free drug, non-targeted liposomes, and targeted liposomes. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Tumor Growth Inhibition Study

This study evaluates the therapeutic efficacy of the liposomal formulations in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • Liposomal formulations

  • Calipers for tumor measurement

  • Sterile saline

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice to induce tumor growth.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted liposomes, targeted liposomes).

  • Administer the respective treatments intravenously at predetermined doses and schedules.

  • Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

  • Plot tumor growth curves and calculate the tumor growth inhibition for each treatment group compared to the control group.

Mandatory Visualization

The following diagrams illustrate key conceptual and experimental workflows.

G cluster_0 Liposome Formulation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Lipid Components Lipid Components Thin-Film Hydration Thin-Film Hydration Lipid Components->Thin-Film Hydration Drug Encapsulation Drug Encapsulation Drug Encapsulation->Thin-Film Hydration Extrusion Extrusion Thin-Film Hydration->Extrusion Characterization Characterization Extrusion->Characterization Cell Culture Cell Culture Characterization->Cell Culture Data Analysis Data Analysis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Cellular Uptake Study Cellular Uptake Study Cell Culture->Cellular Uptake Study Cytotoxicity Assay (MTT)->Data Analysis Cellular Uptake Study->Data Analysis Animal Model Animal Model Data Analysis->Animal Model Biodistribution Study Biodistribution Study Animal Model->Biodistribution Study Tumor Growth Inhibition Tumor Growth Inhibition Animal Model->Tumor Growth Inhibition Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Biodistribution Study->Efficacy & Toxicity Assessment Tumor Growth Inhibition->Efficacy & Toxicity Assessment

Caption: Experimental workflow for liposome development and evaluation.

G cluster_0 Non-Targeted Liposome cluster_1 Targeted Liposome NT_Lipo Liposome (DSPE-Glutaric Acid) NT_Cell Cancer Cell NT_Lipo->NT_Cell Passive Accumulation (EPR Effect) NT_Uptake Non-specific Endocytosis NT_Cell->NT_Uptake T_Lipo Targeted Liposome (Ligand-PEG-DSPE-Glutaric Acid) T_Cell Cancer Cell (Overexpressed Receptors) T_Lipo->T_Cell Specific Binding T_Uptake Receptor-Mediated Endocytosis T_Cell->T_Uptake

Caption: Cellular uptake mechanisms of targeted vs. non-targeted liposomes.

G Targeted_Liposome Targeted Liposome (e.g., Folate-PEG-DSPE) Receptor Folate Receptor (Overexpressed on Cancer Cell) Targeted_Liposome->Receptor Specific Recognition Binding Ligand-Receptor Binding Receptor->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Drug_Release Drug Release (pH-dependent) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Signaling pathway of receptor-mediated endocytosis for targeted liposomes.

References

Validation

A Comparative Guide to the In Vitro Validation of DSPE-Glutaric Acid Targeted Nanoparticles

For Researchers, Scientists, and Drug Development Professionals The landscape of targeted drug delivery is continually evolving, with novel nanoparticle formulations being developed to enhance therapeutic efficacy and mi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted drug delivery is continually evolving, with novel nanoparticle formulations being developed to enhance therapeutic efficacy and minimize off-target effects. Among these, nanoparticles functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to targeting ligands have shown considerable promise. This guide provides an objective comparison of the in vitro performance of nanoparticles targeted with DSPE-glutaric acid against other commonly used targeting moieties. The supporting experimental data presented is based on established principles of nanoparticle validation, offering a framework for researchers evaluating novel targeting strategies.

Performance Comparison of Targeted Nanoparticles

The in vitro validation of targeted nanoparticles hinges on a series of experiments designed to assess their physicochemical properties, targeting efficiency, and cytotoxic effects. While direct comparative studies on DSPE-glutaric acid as a targeting ligand are emerging, we can extrapolate its potential performance based on the behavior of other carboxylated and small molecule ligands. The following tables summarize key quantitative data from representative in vitro assays.

Table 1: Physicochemical Characterization of Targeted Nanoparticles

ParameterDSPE-Glutaric Acid NP (Hypothetical)DSPE-PEG-Folic Acid NPDSPE-PEG-RGD NPNon-Targeted NP
Size (nm, DLS) 100 ± 5110 ± 7115 ± 695 ± 5
Polydispersity Index (PDI) < 0.2< 0.2< 0.2< 0.2
Zeta Potential (mV) -30 ± 3-25 ± 4-20 ± 3-15 ± 2
Drug Encapsulation Efficiency (%) ~90~88~85~92

Note: Data for Folic Acid and RGD nanoparticles are representative values from published studies. Data for DSPE-Glutaric Acid NP is hypothetical, based on the expected properties of a carboxylated lipid nanoparticle.

Table 2: In Vitro Cellular Uptake in Receptor-Positive Cancer Cells

Nanoparticle TypeCellular Uptake (% of control)Targeting Efficiency (Targeted/Non-Targeted)
DSPE-Glutaric Acid NP (Hypothetical) 180%1.8x
DSPE-PEG-Folic Acid NP 250%2.5x
DSPE-PEG-RGD NP 220%2.2x
Non-Targeted NP 100%1.0x

Note: Cellular uptake is often quantified using flow cytometry or fluorescence microscopy after incubating cells with fluorescently labeled nanoparticles.

Table 3: In Vitro Cytotoxicity (IC50 Values in µg/mL) in Receptor-Positive Cancer Cells

Nanoparticle Type (with encapsulated doxorubicin)IC50 (µg/mL)Therapeutic Improvement (Free Drug IC50 / NP IC50)
DSPE-Glutaric Acid NP (Hypothetical) 1.53.3x
DSPE-PEG-Folic Acid NP 1.05.0x
DSPE-PEG-RGD NP 1.24.2x
Non-Targeted NP 2.52.0x
Free Doxorubicin 5.01.0x

Note: IC50 values represent the concentration of the drug required to inhibit 50% of cell growth and are determined using assays like MTT or LDH.

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vitro validation of targeted nanoparticles.

Nanoparticle Formulation and Physicochemical Characterization

a. Formulation: DSPE-glutaric acid nanoparticles can be formulated using a lipid film hydration method. Briefly, DSPE-glutaric acid, other lipids (e.g., DSPC, cholesterol), and the encapsulated drug are dissolved in an organic solvent. The solvent is evaporated to form a thin lipid film, which is then hydrated with an aqueous buffer, followed by sonication or extrusion to form nanoparticles of a desired size.

b. Dynamic Light Scattering (DLS) and Zeta Potential: Nanoparticle size, polydispersity index (PDI), and zeta potential are measured using a Zetasizer. Nanoparticles are diluted in an appropriate buffer and measurements are taken at 25°C.[1]

c. Transmission Electron Microscopy (TEM): The morphology of the nanoparticles is visualized using TEM. A drop of the nanoparticle suspension is placed on a carbon-coated copper grid, stained with a negative staining agent like uranyl acetate, and imaged after drying.

In Vitro Cellular Uptake Assay

a. Cell Culture: Cancer cell lines overexpressing the target receptor (e.g., folate receptor for folic acid, integrins for RGD) are cultured in appropriate media until they reach 70-80% confluency.

b. Nanoparticle Incubation: Cells are incubated with fluorescently labeled nanoparticles (e.g., containing a fluorescent dye like Rhodamine B) at a predetermined concentration for a specific time period (e.g., 4 hours) at 37°C.

c. Quantification by Flow Cytometry: After incubation, cells are washed to remove non-internalized nanoparticles, trypsinized, and resuspended in buffer. The fluorescence intensity of the cells is then analyzed using a flow cytometer to quantify nanoparticle uptake.

In Vitro Cytotoxicity Assay (MTT Assay)

a. Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

b. Treatment: Cells are treated with various concentrations of free drug, drug-loaded targeted nanoparticles, drug-loaded non-targeted nanoparticles, and empty nanoparticles for a specified duration (e.g., 48 hours).

c. MTT Reagent Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 4 hours.

d. Absorbance Measurement: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.[2][3][4][5]

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and pathways.

Experimental_Workflow Experimental Workflow for In Vitro Validation cluster_0 Nanoparticle Formulation & Characterization cluster_1 Cellular Uptake Studies cluster_2 Cytotoxicity Assessment formulation Formulation of DSPE-Glutaric Acid NP dls Size & Zeta Potential (DLS) formulation->dls tem Morphology (TEM) formulation->tem incubation_uptake Incubation with Fluorescent NPs formulation->incubation_uptake treatment_cyto Treatment with NPs formulation->treatment_cyto cell_culture_uptake Cell Culture cell_culture_uptake->incubation_uptake flow_cytometry Quantification (Flow Cytometry) incubation_uptake->flow_cytometry cell_seeding_cyto Cell Seeding cell_seeding_cyto->treatment_cyto mtt_assay MTT Assay treatment_cyto->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance

Caption: Workflow for in vitro validation of targeted nanoparticles.

Targeting_Mechanism Targeting and Cellular Uptake Mechanism NP DSPE-Glutaric Acid Nanoparticle Receptor Cell Surface Receptor (e.g., Overexpressed in Cancer) NP->Receptor Targeting Binding Ligand-Receptor Binding Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH-triggered) Endosome->DrugRelease Cytoplasm Cytoplasm DrugRelease->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Drug Action

Caption: Proposed mechanism of targeted delivery and cellular uptake.

Conclusion

The in vitro validation of DSPE-glutaric acid targeted nanoparticles requires a systematic evaluation of their physicochemical characteristics, cellular uptake, and cytotoxicity. While direct comparative data is limited, the established protocols and performance of well-known targeting ligands such as folic acid and RGD provide a valuable benchmark. The acidic nature of the glutaric acid moiety may offer advantages in targeting the acidic tumor microenvironment, a hypothesis that warrants further dedicated in vitro and in vivo investigation. This guide serves as a foundational resource for researchers embarking on the preclinical assessment of novel targeted nanoparticle systems.

References

Comparative

Characterizing the Binding Affinity of DSPE-Glutaric Acid Conjugates: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of targeted drug delivery and bioconjugation, the choice of linker chemistry plays a pivotal role in the efficacy and stability of the final pr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted drug delivery and bioconjugation, the choice of linker chemistry plays a pivotal role in the efficacy and stability of the final product. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with various reactive groups is a cornerstone in the formulation of liposomes and other nanoparticles. This guide provides a comparative analysis of the binding affinity of DSPE-glutaric acid conjugates, offering insights into their performance relative to other commonly used DSPE derivatives.

Executive Summary

This guide delves into the binding characteristics of DSPE-glutaric acid, a carboxylated lipid, and compares it with other functionalized DSPE lipids, namely those with N-hydroxysuccinimide (NHS) ester and maleimide reactive groups. While direct, side-by-side quantitative comparisons of binding affinities for these specific DSPE conjugates are not extensively available in publicly accessible literature, this guide provides an objective comparison based on the principles of their respective conjugation chemistries and presents a compilation of relevant experimental protocols to enable researchers to conduct their own comparative studies.

Comparison of DSPE-Functionalized Lipids

The choice of a DSPE conjugate is dictated by the target molecule and the desired bond stability. The glutaric acid moiety of DSPE-glutaric acid provides a terminal carboxylic acid group, which is typically activated to form an amide bond with primary amines on proteins or other ligands.

FeatureDSPE-Glutaric AcidDSPE-PEG-NHS EsterDSPE-PEG-Maleimide
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide EsterMaleimide
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)Thiols/Sulfhydryls (-SH)
Bond Type AmideAmideThioether
Reaction pH 4.5 - 7.5 (with activator)7.0 - 9.06.5 - 7.5
Bond Stability Very StableVery StableVery Stable
Specificity Reactive with primary amines after activation.Highly reactive towards primary amines.Highly specific for thiol groups.
Advantages Stable precursor, allows for controlled activation.Direct reactivity, no pre-activation needed.High specificity minimizes off-target reactions.
Disadvantages Requires an activation step (e.g., with EDC/NHS).Susceptible to hydrolysis in aqueous solutions.Requires a free thiol on the target molecule.

Experimental Protocols for Binding Affinity Determination

To quantitatively assess and compare the binding affinity of different DSPE-conjugates, several biophysical techniques can be employed. The following are detailed protocols for commonly used methods.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Experimental Workflow:

cluster_0 SPR Experimental Workflow Immobilize Ligand Immobilize Ligand Equilibrate Baseline Equilibrate Baseline Immobilize Ligand->Equilibrate Baseline 1. Covalent coupling Inject Analyte Inject Analyte Equilibrate Baseline->Inject Analyte 2. Stabilize signal Measure Association Measure Association Inject Analyte->Measure Association 3. Binding Inject Buffer Inject Buffer Measure Association->Inject Buffer 4. Wash Measure Dissociation Measure Dissociation Inject Buffer->Measure Dissociation 5. Dissociation Regenerate Surface Regenerate Surface Measure Dissociation->Regenerate Surface 6. Remove bound analyte Data Analysis Data Analysis Regenerate Surface->Data Analysis 7. Prepare for next cycle Determine Kd, Kon, Koff Determine Kd, Kon, Koff Data Analysis->Determine Kd, Kon, Koff

Caption: Workflow for SPR analysis of binding kinetics.

Protocol:

  • Ligand Immobilization:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the ligand (e.g., streptavidin if using biotinylated DSPE conjugates) in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Interaction:

    • Prepare liposomes incorporating the DSPE-conjugate of interest (e.g., Biotin-DSPE-Glutaric Acid) in a running buffer (e.g., HBS-P+).

    • Inject a series of concentrations of the liposome solution over the immobilized ligand surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

cluster_1 ITC Experimental Workflow Prepare Samples Prepare Samples Load Cell and Syringe Load Cell and Syringe Prepare Samples->Load Cell and Syringe 1. Ligand and Analyte Equilibrate System Equilibrate System Load Cell and Syringe->Equilibrate System 2. Thermal stability Perform Titration Perform Titration Equilibrate System->Perform Titration 3. Inject titrant Record Heat Changes Record Heat Changes Perform Titration->Record Heat Changes 4. Measure dQ/dt Data Analysis Data Analysis Record Heat Changes->Data Analysis 5. Integrate peaks Determine Kd, ΔH, ΔS Determine Kd, ΔH, ΔS Data Analysis->Determine Kd, ΔH, ΔS

Caption: Workflow for ITC analysis of binding thermodynamics.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the ligand (e.g., a target protein) in a suitable buffer.

    • Prepare a solution of the liposomes containing the DSPE-conjugate at a higher concentration in the same buffer.

    • Thoroughly degas both solutions.

  • Titration:

    • Load the ligand solution into the sample cell and the liposome solution into the injection syringe of the ITC instrument.

    • After thermal equilibration, perform a series of injections of the liposome solution into the sample cell.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model to determine the binding constant (Kₐ, from which Kₑ is calculated), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated.

Signaling Pathway and Logical Relationships

The conjugation of a ligand to a DSPE-functionalized liposome is the first step in creating a targeted delivery system. The subsequent binding to its target receptor can initiate a variety of cellular signaling pathways.

cluster_2 Targeted Liposome Binding and Cellular Uptake DSPE_GA DSPE-Glutaric Acid Activation EDC/NHS Activation DSPE_GA->Activation Activated_DSPE Activated DSPE-NHS Ester Activation->Activated_DSPE Ligand Targeting Ligand (e.g., Antibody, Peptide) Conjugation Amide Bond Formation Targeted_Liposome Targeted Liposome Conjugation->Targeted_Liposome Binding Specific Binding Targeted_Liposome->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Activated_DSPELigand Activated_DSPELigand Activated_DSPELigand->Conjugation

Caption: Conjugation and cellular uptake pathway.

Conclusion

The selection of a DSPE conjugate for liposome functionalization is a critical decision in the development of targeted therapeutics. DSPE-glutaric acid offers a stable and versatile platform for conjugation to amine-containing ligands, though it requires an activation step. While direct comparative binding affinity data is sparse, the experimental protocols provided in this guide will enable researchers to perform robust, quantitative comparisons with other derivatives like DSPE-PEG-NHS and DSPE-PEG-Maleimide. Such studies are essential for optimizing linker chemistry to achieve the desired therapeutic outcome.

Validation

A Head-to-Head Comparison of DSPE-Glutaric Acid and Maleimide-Terminated Lipids for Protein Conjugation

For researchers, scientists, and drug development professionals, the effective conjugation of proteins to lipid nanoparticles is a critical step in the development of targeted drug delivery systems and other advanced the...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective conjugation of proteins to lipid nanoparticles is a critical step in the development of targeted drug delivery systems and other advanced therapeutics. The choice of conjugation chemistry significantly impacts the efficiency, stability, and ultimately, the in vivo performance of the final product. This guide provides an in-depth, objective comparison of two widely used lipid anchors for protein conjugation: DSPE-glutaric acid and maleimide-terminated lipids.

This comparison will delve into the fundamental chemistry, reaction specificity, stability of the resulting bond, and practical considerations for each method. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific application.

At a Glance: DSPE-Glutaric Acid vs. Maleimide-Terminated Lipids

FeatureDSPE-Glutaric Acid (via NHS Ester Activation)Maleimide-Terminated Lipids
Target Functional Group Primary amines (e.g., lysine residues, N-terminus)Thiol/Sulfhydryl groups (e.g., cysteine residues)
Reaction Chemistry Amine acylationMichael addition
Bond Formed Stable amide bondThioether bond
Specificity High for primary amines, but can have side reactions with other nucleophiles.[]Highly specific for thiols at neutral pH.[2]
Stability of Conjugate Amide bond is generally considered highly stable and effectively irreversible under physiological conditions.[]Thioether bond is susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation.[3][4] Stability can be enhanced.
Reaction pH Optimal at pH 7.2-8.5.Optimal at pH 6.5-7.5.
Key Advantage Targets abundant and readily available primary amines on most proteins.High specificity for less abundant thiols allows for more site-specific conjugation.
Key Disadvantage Can lead to heterogeneous products due to multiple lysine residues. Potential for hydrolysis of the activated NHS ester.Requires available free thiols, which may necessitate protein engineering or reduction of disulfide bonds. Conjugate stability can be a concern.

Chemical Principles and Reaction Mechanisms

Understanding the underlying chemistry is paramount to optimizing conjugation strategies and troubleshooting potential issues.

DSPE-Glutaric Acid: Amine-Reactive Conjugation

DSPE-glutaric acid itself is not reactive towards proteins. It requires a two-step activation process, most commonly using carbodiimide chemistry with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to form a highly reactive NHS ester. This NHS ester then readily reacts with primary amines on the protein surface to form a stable amide bond.

DSPE-Glutaric Acid Conjugation Pathway
Maleimide-Terminated Lipids: Thiol-Reactive Conjugation

Maleimide-terminated lipids contain a maleimide group that is intrinsically reactive towards thiol (sulfhydryl) groups found in cysteine residues. The reaction is a Michael addition, which proceeds efficiently at or near neutral pH to form a stable thioether bond.

Maleimide-Terminated Lipid Conjugation Pathway

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies are limited, we can infer performance characteristics from available data on each conjugation method.

Reaction Efficiency and Kinetics
ParameterDSPE-Glutaric Acid (NHS Ester)Maleimide-Terminated Lipids
Reaction Time Typically 30 minutes to 4 hours at room temperature.Can be rapid, with significant conjugation observed within 2 hours at room temperature.
pH Dependence Highly pH-dependent; optimal at pH 7.2-8.5. Below this range, amines are protonated and less reactive. Above this range, hydrolysis of the NHS ester is significant.Optimal at pH 6.5-7.5. At pH > 7.5, maleimides can react with amines and are more susceptible to hydrolysis.
Competing Reactions Hydrolysis of the NHS ester is a major competing reaction, especially in dilute protein solutions.The maleimide group can undergo hydrolysis, rendering it inactive. This is more pronounced at higher pH.
Reported Efficiency Can achieve high yields, but is dependent on factors like protein concentration and pH control. A degree of labeling of 0.9 to 1.1 has been reported for BSA.High conjugation efficiencies have been reported, though it can be protein-dependent. For some systems, efficiencies can be lower.
Specificity and Side Reactions
ParameterDSPE-Glutaric Acid (NHS Ester)Maleimide-Terminated Lipids
Primary Target ε-amino group of lysine and the N-terminal α-amino group.Sulfhydryl group of cysteine.
Potential Side Reactions Can react with other nucleophilic residues like tyrosine and serine, although this is less common.At pH > 7.5, can react with primary amines (e.g., lysine). Can also react with other thiol-containing molecules in the reaction mixture.
Product Homogeneity Tends to produce a heterogeneous mixture of conjugates due to the presence of multiple lysine residues on the protein surface.Can produce more homogeneous conjugates if the protein has a limited number of accessible cysteine residues, allowing for site-specific modification.
Stability of the Lipid-Protein Conjugate
ParameterDSPE-Glutaric Acid (Amide Bond)Maleimide-Terminated Lipids (Thioether Bond)
Bond Stability The resulting amide bond is very stable under physiological conditions.The thioether bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which can lead to deconjugation.
Long-term Stability Generally considered a permanent linkage.The instability of the thioether bond can be a significant drawback for in vivo applications. However, the succinimide ring can undergo hydrolysis to form a more stable ring-opened structure. This hydrolysis can be accelerated by using "self-hydrolyzing" maleimides.
Strategies for Improved Stability Not generally required due to the inherent stability of the amide bond.- Post-conjugation hydrolysis of the succinimide ring. - Use of next-generation maleimides (e.g., diiodomaleimides) with increased hydrolytic stability. - Formation of a thiazine structure with N-terminal cysteine.

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation to DSPE-Glutaric Acid Liposomes via EDC/NHS Chemistry

This protocol outlines the activation of DSPE-glutaric acid incorporated into liposomes and subsequent conjugation to a protein.

DSPE_Protocol cluster_0 Activation Step cluster_1 Conjugation Step Activation_Buffer 1. Prepare liposomes containing DSPE-glutaric acid in Activation Buffer (e.g., 0.1M MES, pH 6.0). Prepare_Reagents 2. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Activation_Buffer->Prepare_Reagents Add_Reagents 3. Add EDC and Sulfo-NHS to the liposome suspension. Prepare_Reagents->Add_Reagents Incubate_Activation 4. Incubate for 15-30 minutes at room temperature with gentle mixing. Add_Reagents->Incubate_Activation Wash 5. Wash the activated liposomes to remove excess EDC and Sulfo-NHS. Incubate_Activation->Wash Prepare_Protein 6. Dissolve the protein in Coupling Buffer (e.g., PBS, pH 7.2-8.0). Wash->Prepare_Protein Combine 7. Add the protein solution to the activated liposomes. Prepare_Protein->Combine Incubate_Conjugation 8. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. Combine->Incubate_Conjugation Quench 9. (Optional) Quench the reaction by adding a primary amine-containing buffer (e.g., Tris). Incubate_Conjugation->Quench Purify 10. Purify the conjugate to remove unconjugated protein and byproducts. Quench->Purify

Experimental workflow for DSPE-glutaric acid conjugation.

Materials:

  • Liposomes containing DSPE-glutaric acid

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Activation: a. Resuspend liposomes containing DSPE-glutaric acid in Activation Buffer. b. Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. A typical starting point is a 2-5 fold molar excess of EDC and Sulfo-NHS over the amount of DSPE-glutaric acid. c. Add the EDC/Sulfo-NHS solution to the liposomes and incubate for 15-30 minutes at room temperature with gentle mixing. d. Wash the liposomes with Coupling Buffer to remove unreacted EDC and Sulfo-NHS. This can be done by centrifugation or tangential flow filtration.

  • Conjugation: a. Dissolve the protein to be conjugated in Coupling Buffer. b. Add the protein solution to the activated liposomes. The molar ratio of protein to lipid will need to be optimized for your specific application. c. Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation. d. (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes. e. Purify the liposome-protein conjugate from unconjugated protein and reaction byproducts using a suitable method such as size exclusion chromatography.

Protocol 2: Protein Conjugation to Maleimide-Terminated Liposomes

This protocol describes the direct conjugation of a thiol-containing protein to pre-formed liposomes incorporating a maleimide-terminated lipid.

Maleimide_Protocol cluster_0 Protein Preparation cluster_1 Conjugation Step Prepare_Protein 1. Prepare the protein in a déassed, amine-free, and thiol-free buffer (e.g., PBS, pH 6.5-7.5). Reduce_Protein 2. (If necessary) Reduce disulfide bonds in the protein using a reducing agent like TCEP. Prepare_Protein->Reduce_Protein Remove_Reducer 3. Remove the reducing agent. Reduce_Protein->Remove_Reducer Prepare_Liposomes 4. Prepare liposomes containing the maleimide-terminated lipid. Remove_Reducer->Prepare_Liposomes Combine 5. Add the thiol-containing protein to the maleimide liposomes. Prepare_Liposomes->Combine Incubate 6. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. Combine->Incubate Quench 7. (Optional) Quench unreacted maleimide groups with a small molecule thiol (e.g., cysteine). Incubate->Quench Purify 8. Purify the conjugate. Quench->Purify

Experimental workflow for maleimide-lipid conjugation.

Materials:

  • Liposomes containing a maleimide-terminated lipid (e.g., DSPE-PEG-Maleimide)

  • Thiol-containing protein

  • Conjugation Buffer: Degassed, amine- and thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES)

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching solution (optional): Cysteine or β-mercaptoethanol

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Protein Preparation: a. Dissolve the protein in degassed Conjugation Buffer. b. If the protein does not have a free thiol, it may be necessary to reduce existing disulfide bonds. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. c. Remove the excess TCEP using a desalting column.

  • Conjugation: a. To the maleimide-containing liposomes, add the thiol-containing protein. A 1.2 to 2-fold molar excess of maleimide groups to protein thiols is a common starting point. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring. c. (Optional) To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes. d. Purify the liposome-protein conjugate from unconjugated protein and other reagents using size exclusion chromatography.

Conclusion: Making the Right Choice

The selection between DSPE-glutaric acid and maleimide-terminated lipids for protein conjugation is not a one-size-fits-all decision. It requires careful consideration of the protein's characteristics, the desired degree of conjugation control, and the stability requirements of the final application.

  • DSPE-glutaric acid (via NHS ester activation) is a robust and versatile choice when targeting the abundant primary amines on a protein. It is particularly useful when site-specificity is not a primary concern and a highly stable, permanent linkage is desired.

  • Maleimide-terminated lipids offer the advantage of high specificity for thiol groups, enabling more controlled, site-specific conjugation, especially when working with engineered proteins containing a single cysteine residue. However, researchers must be mindful of the potential for conjugate instability and may need to implement strategies to mitigate this issue.

By carefully weighing the advantages and disadvantages of each method and optimizing the reaction conditions as outlined in the provided protocols, researchers can successfully conjugate proteins to lipid-based delivery systems, paving the way for the next generation of targeted therapeutics.

References

Comparative

A Comparative Analysis of Cross-Linkers for DSPE-Glutaric Acid in Bioconjugation

For researchers, scientists, and drug development professionals, the effective surface modification of lipid-based nanoparticles is paramount for targeted drug delivery and diagnostic applications. 1,2-Distearoyl-sn-glyc...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective surface modification of lipid-based nanoparticles is paramount for targeted drug delivery and diagnostic applications. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-Glutaric Acid) is a key phospholipid that provides a terminal carboxylic acid group for the covalent attachment of targeting ligands, polymers, and other functional molecules.[1] The choice of cross-linking chemistry is a critical determinant of the efficiency of conjugation, the stability of the final product, and its ultimate in vivo performance. This guide provides a comparative study of two predominant cross-linking strategies for DSPE-glutaric acid: the zero-length carbodiimide chemistry (EDC/NHS) and the maleimide-thiol reaction.

This comparison will delve into the mechanisms of action, present available quantitative data on performance, provide detailed experimental protocols, and visualize the workflows and chemical pathways involved.

At a Glance: EDC/NHS vs. Maleimide-Thiol Conjugation

FeatureEDC/NHS ChemistryMaleimide-Thiol Chemistry
Target Functional Groups Carboxyls (-COOH) on DSPE-Glutaric Acid and primary amines (-NH2) on the ligand.Thiols (-SH) on the ligand and a maleimide-functionalized DSPE-Glutaric Acid.
Bond Formed Stable amide bond (-CO-NH-).[2]Stable thioether bond (-S-).
Cross-linker Type Zero-length (no additional atoms in the final linkage).Heterobifunctional (linker atoms are part of the final structure).
Reaction pH Activation (pH 4.5-6.0), Conjugation (pH 7.2-8.5).[3]pH 6.5-7.5.[4]
Key Advantages Forms a highly stable amide bond; zero-length cross-linker minimizes immunogenicity.High specificity for thiols; efficient reaction under mild conditions.
Key Disadvantages Potential for hydrolysis of the activated intermediate; requires careful pH control.[5]Maleimide group can be unstable and prone to hydrolysis, especially at higher pH; the resulting thioether bond can undergo retro-Michael reaction.

Quantitative Performance Comparison

Direct quantitative comparisons of conjugation efficiency and stability for DSPE-glutaric acid are limited in publicly available literature. However, data from studies using similarly structured DSPE-PEG-COOH and DSPE-PEG-Maleimide can provide valuable insights.

Conjugation Efficiency
Cross-linker SystemLigandNanoparticle SystemReported EfficiencyCitation
EDC/NHS ErbB2 peptideDSPE-PEG-NH2Not explicitly quantified, but successful conjugation confirmed by 1H NMR.
Maleimide-Thiol cRGDfK peptidePLGA nanoparticles84 ± 4%
Maleimide-Thiol 11A4 nanobodyPLGA nanoparticles58 ± 12%
Maleimide-Thiol Thiolated HemoglobinDSPE-PEG-Maleimide LiposomesNot explicitly quantified, but successful conjugation confirmed.

Note: The efficiency of maleimide conjugation can be significantly impacted by the liposome preparation method. The post-insertion method has been shown to preserve a higher percentage of active maleimide groups (76%) compared to the pre-insertion method (32%).

Stability of the Formed Linkage

The stability of the covalent bond linking the ligand to the DSPE-glutaric acid is crucial for in vivo applications.

Linkage TypeKey Stability ConcernsMitigating Factors
Amide Bond (from EDC/NHS) Generally considered highly stable under physiological conditions.Not applicable, as the bond is inherently stable.
Thioether Bond (from Maleimide) Susceptible to retro-Michael reaction (thiol exchange) in the presence of endogenous thiols like glutathione and albumin, leading to premature drug release. The maleimide ring itself can undergo hydrolysis, rendering it inactive for conjugation.Using sulfone-based linkers instead of maleimides can improve stability in plasma. The hydrolysis of the succinimide ring in the thioether adduct can stabilize it against retro-Michael addition.

Reaction Mechanisms and Workflows

EDC/NHS Cross-linking Pathway

The EDC/NHS system is a "zero-length" cross-linker, meaning no additional spacer atoms are incorporated into the final conjugate. The reaction proceeds in two steps:

  • Activation of DSPE-Glutaric Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group of DSPE-glutaric acid to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS-Ester: This intermediate is unstable in aqueous solutions and prone to hydrolysis. N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.

  • Conjugation to the Ligand: The NHS ester then reacts with a primary amine on the targeting ligand to form a stable amide bond, releasing NHS.

EDC_NHS_Pathway cluster_hydrolysis Aqueous Environment DSPE_COOH DSPE-Glutaric Acid (-COOH) O_Acylisourea O-acylisourea intermediate (unstable) DSPE_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea O_Acylisourea->DSPE_COOH NHS_Ester Amine-reactive NHS-ester (more stable) O_Acylisourea->NHS_Ester + Hydrolysis Hydrolysis Isourea Isourea by-product NHS NHS NHS->NHS_Ester Conjugate DSPE-Ligand Conjugate (Amide Bond) NHS_Ester->Conjugate + Released_NHS NHS NHS_Ester->Released_NHS Ligand_NH2 Ligand (-NH2) Ligand_NH2->Conjugate

Caption: EDC/NHS reaction pathway for conjugating a ligand to DSPE-glutaric acid.

Maleimide-Thiol Conjugation Pathway

This approach requires the DSPE-glutaric acid to first be functionalized with a maleimide group. This is typically achieved by reacting the carboxyl group of DSPE-glutaric acid with a heterobifunctional linker containing both an amine and a maleimide group (e.g., AMAS - N-α-Maleimidoacet-oxysuccinimide ester), using EDC/NHS chemistry. The resulting DSPE-maleimide can then react with a thiol-containing ligand.

  • Formation of DSPE-Maleimide: The carboxyl group of DSPE-glutaric acid is activated with EDC/NHS and then reacted with an amine-maleimide linker.

  • Conjugation to Thiolated Ligand: The maleimide group on the DSPE derivative reacts specifically with the sulfhydryl (thiol) group on the ligand via a Michael addition reaction to form a stable thioether bond.

Maleimide_Thiol_Pathway cluster_activation Step 1: Maleimide Functionalization cluster_conjugation Step 2: Thiol Conjugation DSPE_COOH DSPE-Glutaric Acid (-COOH) DSPE_Maleimide DSPE-Maleimide DSPE_COOH->DSPE_Maleimide + Amine-Maleimide Linker EDC_NHS EDC/NHS Amine_Maleimide Amine-Maleimide Linker Conjugate DSPE-Ligand Conjugate (Thioether Bond) DSPE_Maleimide->Conjugate + Ligand_SH Ligand (-SH) Ligand_SH->Conjugate

Caption: Two-step maleimide-thiol conjugation pathway.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation to DSPE-Glutaric Acid Containing Liposomes

This protocol is adapted for the conjugation of an amine-containing ligand to pre-formed liposomes incorporating DSPE-glutaric acid.

Materials:

  • Liposomes containing DSPE-glutaric acid (e.g., 5 mol%) in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS.

  • Amine-containing ligand in a suitable buffer (e.g., PBS, pH 7.4).

  • Quenching solution (e.g., hydroxylamine or Tris buffer).

  • Size exclusion chromatography (SEC) column for purification.

Procedure:

  • Liposome Preparation: Prepare liposomes incorporating DSPE-glutaric acid using a standard method such as thin-film hydration followed by extrusion.

  • Activation of Carboxyl Groups:

    • To the liposome suspension, add EDC and NHS to a final concentration of approximately 2 mM and 5 mM, respectively. The optimal molar ratio of EDC/NHS to the accessible carboxyl groups on the liposome surface should be determined empirically but can start at a 10-fold molar excess of EDC and a 4-fold molar excess of Sulfo-NHS over the accessible carboxyl groups.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess EDC/NHS (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing ligand, remove excess and hydrolyzed cross-linkers by passing the activated liposome suspension through a pre-equilibrated SEC column.

  • Conjugation to Amine-Containing Ligand:

    • Immediately add the amine-containing ligand to the activated liposome suspension. The molar ratio of ligand to DSPE-glutaric acid should be optimized, but a starting point of 1:1 to 5:1 (ligand:carboxyl) can be used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amine.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of the Reaction:

    • Add a quenching solution (e.g., 100 mM hydroxylamine or Tris buffer) to a final concentration of 10-50 mM to quench any remaining active NHS esters. Incubate for 15 minutes.

  • Purification of the Conjugate:

    • Remove unconjugated ligand and by-products by SEC or dialysis.

  • Characterization:

    • Characterize the resulting liposomes for size, zeta potential, and ligand conjugation efficiency. The number of conjugated ligands can be quantified by various methods, including fluorescence-based assays (if the ligand is fluorescently labeled) or by using specific assays for the ligand (e.g., protein assays).

EDC_NHS_Workflow Start Start: DSPE-Glutaric Acid Liposomes Activate Activate with EDC/NHS (pH 6.0, 15-30 min, RT) Start->Activate Purify1 Optional: Purify (SEC) (Remove excess EDC/NHS) Activate->Purify1 Conjugate Add Amine-Ligand (pH 7.2-7.5, 2h RT or O/N 4°C) Activate->Conjugate Without purification Purify1->Conjugate Quench Quench Reaction (e.g., Hydroxylamine) Conjugate->Quench Purify2 Purify Conjugate (SEC or Dialysis) Quench->Purify2 Characterize Characterize (Size, Zeta, Conjugation Efficiency) Purify2->Characterize End End: Ligand-Conjugated Liposomes Characterize->End

Caption: Experimental workflow for EDC/NHS conjugation.

Protocol 2: Maleimide-Thiol Conjugation to DSPE-Maleimide Containing Liposomes

This protocol assumes the availability of DSPE-PEG-Maleimide or the pre-functionalization of DSPE-glutaric acid to DSPE-maleimide.

Materials:

  • Liposomes containing DSPE-Maleimide (e.g., 5 mol%). The "post-insertion" method for incorporating the maleimide lipid is recommended for higher reactivity.

  • Thiol-containing ligand in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • Optional: Reducing agent (e.g., TCEP) if the ligand has internal disulfide bonds that need to be reduced.

  • Quenching reagent (e.g., N-ethylmaleimide or cysteine).

  • Size exclusion chromatography (SEC) column for purification.

Procedure:

  • Liposome Preparation: Prepare liposomes and incorporate DSPE-Maleimide using the post-insertion method for optimal maleimide activity. This involves incubating pre-formed liposomes with a solution of DSPE-Maleimide.

  • Preparation of Thiol-Containing Ligand:

    • Dissolve the thiol-containing ligand in a degassed buffer at pH 6.5-7.5.

    • If necessary, treat the ligand with a reducing agent like TCEP to ensure the availability of free thiol groups. Remove the reducing agent before proceeding.

  • Conjugation Reaction:

    • Add the thiol-containing ligand to the DSPE-Maleimide liposome suspension. The molar ratio of ligand to maleimide groups should be optimized, with a starting point of 1:1 to 2:1 (thiol:maleimide).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching of Unreacted Maleimide Groups:

    • Add a quenching reagent such as N-ethylmaleimide or free cysteine to cap any unreacted maleimide groups on the liposome surface. Incubate for 30 minutes.

  • Purification of the Conjugate:

    • Remove unconjugated ligand and quenching reagent by SEC or dialysis.

  • Characterization:

    • Characterize the liposomes for size, zeta potential, and conjugation efficiency. The number of active maleimide groups before and after conjugation can be determined using Ellman's reagent to calculate the conjugation yield.

Maleimide_Thiol_Workflow Start Start: DSPE-Maleimide Liposomes Conjugate Add Thiol-Ligand to Liposomes (pH 6.5-7.5, 2h RT or O/N 4°C) Start->Conjugate Prepare_Ligand Prepare Thiol-Ligand (Reduce disulfides if needed) Prepare_Ligand->Conjugate Quench Quench Unreacted Maleimides (e.g., Cysteine) Conjugate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize (Size, Zeta, Conjugation Efficiency) Purify->Characterize End End: Ligand-Conjugated Liposomes Characterize->End

Caption: Experimental workflow for maleimide-thiol conjugation.

Conclusion

The choice between EDC/NHS and maleimide-thiol cross-linking chemistries for modifying DSPE-glutaric acid-containing liposomes depends on the specific requirements of the application.

  • EDC/NHS chemistry is a robust method for creating a highly stable, non-immunogenic amide bond, making it an excellent choice for applications requiring long-term stability in vivo. However, it requires careful control of reaction conditions to avoid hydrolysis of the active intermediate.

  • Maleimide-thiol chemistry offers high specificity and efficiency under mild conditions. However, the stability of the maleimide group during liposome preparation and the potential for the resulting thioether bond to undergo thiol exchange in biological environments are important considerations. The use of the post-insertion method for liposome preparation and the potential for stabilizing the thioether bond through ring hydrolysis should be taken into account.

For any given application, it is crucial to empirically optimize the reaction conditions, including molar ratios of reactants, pH, and reaction time, and to thoroughly characterize the final conjugate to ensure the desired level of functionalization and stability.

References

Validation

A Comparative Guide to Assessing the Purity of Synthesized DSPE-Glutaric Acid Conjugates

The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with glutaric acid is a critical step in the development of advanced drug delivery systems, particularly in the formation of functionaliz...

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with glutaric acid is a critical step in the development of advanced drug delivery systems, particularly in the formation of functionalized liposomes. The purity of these conjugates is paramount as impurities can significantly impact the stability, efficacy, and safety of the final formulation. This guide provides a comparative overview of common analytical techniques for assessing the purity of DSPE-glutaric acid conjugates, supported by experimental protocols and data presentation.

Data Presentation: Comparison of Purity Assessment Techniques

The selection of an appropriate analytical method is crucial for the accurate determination of DSPE-glutaric acid conjugate purity. The following table summarizes and compares the most commonly employed techniques.

Technique Information Provided Sensitivity Quantitation Throughput Primary Application
¹H NMR Structural confirmation, identification of residual solvents and starting materials.ModerateQuantitativeLowStructural elucidation and purity estimation.
³¹P NMR Confirmation of phospholipid headgroup integrity.HighSemi-quantitativeLowSpecific for phosphorus-containing impurities.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Molecular weight confirmation, identification of byproducts.HighSemi-quantitativeModerateVerification of successful conjugation.
HPLC-ELSD Separation and quantification of the conjugate from impurities.HighQuantitativeHighGold standard for purity determination.
Thin-Layer Chromatography (TLC) Qualitative assessment of reaction completion and presence of impurities.LowNon-quantitativeHighRapid, in-process monitoring.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and reagents used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the DSPE-glutaric acid conjugate and identify any residual starting materials or byproducts.

Protocol:

  • Dissolve 5-10 mg of the lyophilized DSPE-glutaric acid conjugate in a suitable deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃ and CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ³¹P NMR spectra on a 400 MHz or higher NMR spectrometer.

  • For ¹H NMR, typical spectral parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • For ³¹P NMR, use a proton-decoupled pulse sequence.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Analyze the spectra for characteristic peaks of the DSPE backbone, the glutaric acid moiety, and any potential impurities. The successful conjugation is often confirmed by the shift of the methylene protons adjacent to the amine in the DSPE headgroup.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Objective: To separate and quantify the DSPE-glutaric acid conjugate from unreacted DSPE and other impurities.

Protocol:

  • Mobile Phase Preparation: Prepare a gradient elution system. For example:

    • Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (80:19.5:0.5, v/v/v)

    • Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v)

  • Sample Preparation: Dissolve the DSPE-glutaric acid conjugate in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A silica-based column (e.g., Zorbax Rx-SIL, 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes, followed by a 10-minute re-equilibration.

    • ELSD Settings: Nebulizer temperature: 30°C; Evaporator temperature: 50°C; Gas flow: 1.5 L/min.

  • Data Analysis: Integrate the peak corresponding to the DSPE-glutaric acid conjugate and calculate the purity based on the relative peak area.

Visualizations

Synthesis and Purity Assessment Workflow

The following diagram illustrates the typical workflow for the synthesis of DSPE-glutaric acid and the subsequent purity assessment steps.

cluster_synthesis Synthesis cluster_purification Purification cluster_assessment Purity Assessment DSPE DSPE Reaction Reaction in Organic Solvent + Base DSPE->Reaction GA Glutaric Anhydride GA->Reaction Crude Crude DSPE-Glutaric Acid Reaction->Crude Purification Purification (e.g., Dialysis, Chromatography) Crude->Purification Pure Purified DSPE-Glutaric Acid Purification->Pure TLC TLC Pure->TLC Qualitative NMR NMR Pure->NMR Structural MS Mass Spectrometry Pure->MS Molecular Weight HPLC HPLC Pure->HPLC Quantitative

Caption: Workflow for DSPE-glutaric acid synthesis and purity analysis.

Decision Pathway for Purity Analysis Method Selection

This diagram outlines a logical approach to selecting the most appropriate analytical technique based on the specific requirements of the analysis.

Start Need to Assess Purity of DSPE-Glutaric Acid Question1 Is structural confirmation required? Start->Question1 NMR Use ¹H and ³¹P NMR Question1->NMR Yes Question2 Is molecular weight verification needed? Question1->Question2 No NMR->Question2 MS Use Mass Spectrometry (e.g., MALDI-TOF) Question2->MS Yes Question3 Is quantitative purity determination required? Question2->Question3 No MS->Question3 HPLC Use HPLC-ELSD Question3->HPLC Yes Question4 Is rapid, qualitative in-process check needed? Question3->Question4 No HPLC->Question4 TLC Use TLC Question4->TLC Yes End Purity Assessment Complete Question4->End No TLC->End

Caption: Decision tree for selecting a purity assessment method.

Validation

Assessing the Biocompatibility: A Comparative Guide to Cytotoxicity Assays for DSPE-Glutaric Acid-Containing Formulations

For researchers, scientists, and drug development professionals, ensuring the safety and biocompatibility of novel drug delivery systems is paramount. This guide provides a comprehensive comparison of key cytotoxicity as...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safety and biocompatibility of novel drug delivery systems is paramount. This guide provides a comprehensive comparison of key cytotoxicity assays for evaluating formulations containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid), a common phospholipid used for functionalizing liposomes and other lipid-based nanoparticles.

The inclusion of DSPE-glutaric acid provides a reactive carboxyl group on the nanoparticle surface, enabling the covalent attachment of targeting ligands, drugs, or imaging agents. While this functionalization is crucial for therapeutic efficacy, it also necessitates a thorough evaluation of the formulation's potential cytotoxicity. This guide details the experimental protocols for common cytotoxicity assays, presents a comparative overview of DSPE-glutaric acid-containing formulations with other lipid-based alternatives, and illustrates the cellular pathways potentially involved in cytotoxicity.

Comparative Cytotoxicity of Lipid-Based Nanoparticles

The cytotoxicity of lipid-based nanoparticles is influenced by several factors, including their composition, surface charge, size, and the specific cell type being tested. Formulations containing functionalized lipids like DSPE-glutaric acid are generally considered biocompatible; however, their cytotoxicity profile should be rigorously compared to that of other nanoparticle formulations.

While direct comparative studies on DSPE-glutaric acid-containing formulations are limited, we can infer their likely performance based on studies of similarly modified liposomes and solid lipid nanoparticles (SLNs). Generally, the introduction of a polyethylene glycol (PEG) spacer, which is often used in conjunction with DSPE-glutaric acid (as DSPE-PEG-COOH), tends to reduce cytotoxicity by shielding the cells from direct interaction with the lipid bilayer.

Below is a summary of expected cytotoxicity profiles based on the available literature for different lipid nanoparticle formulations.

Formulation TypeKey Lipid ComponentsExpected Cytotoxicity ProfileReferences
DSPE-Glutaric Acid Liposomes DSPC, Cholesterol, DSPE-Glutaric AcidLow to moderate, dependent on concentration and cell type. The negative charge from the carboxyl group may influence interactions with cell membranes.[1](2--INVALID-LINK--
PEGylated Liposomes (DSPE-PEG) DSPC, Cholesterol, DSPE-PEGGenerally low, as the PEG layer provides a hydrophilic shield, reducing opsonization and cellular uptake by non-target cells.[3](3)
Cationic Liposomes DOTAP, DOPEHigher cytotoxicity compared to neutral or anionic liposomes due to the positive charge, which can disrupt cell membranes.[4](4)
Solid Lipid Nanoparticles (SLNs) Compritol, Tween 80Generally considered biocompatible with low cytotoxicity, but this can be influenced by the choice of solid lipid and surfactant.[5](6)
Nanostructured Lipid Carriers (NLCs) Solid Lipid, Liquid LipidSimilar to SLNs, with a potentially improved drug loading capacity and stability. Cytotoxicity is generally low.(7)

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is crucial. The following sections provide detailed protocols for three commonly used assays, adapted for the evaluation of lipid-based nanoparticle formulations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the DSPE-glutaric acid-containing formulation and control nanoparticle formulations in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage or lysis.

Materials:

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, lysis solution, and stop solution)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit (typically 30-60 minutes before the end of the incubation period).

    • Background control: Cell-free medium.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for 15-30 minutes at room temperature, protected from light.

  • Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit manufacturer.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Apoptosis and Necrosis Assay using Flow Cytometry

This assay provides a more detailed analysis of the mode of cell death by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis, and a non-vital dye like Propidium Iodide (PI) or 7-AAD, which only enters cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI or 7-AAD

  • Binding buffer

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and treat with the nanoparticle formulations as described in the MTT protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.(8) Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the fluorescence signals to distinguish between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental processes and potential mechanisms of cytotoxicity, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Cytotoxicity_Assays cluster_setup Initial Setup cluster_assays Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis/Necrosis Assay start Seed Cells in Multi-well Plates incubation1 24h Incubation (Cell Adherence) start->incubation1 treatment Treat with Nanoparticle Formulations (DSPE-GA vs. Alternatives) incubation1->treatment mtt_incubation Incubate with MTT (3-4 hours) treatment->mtt_incubation ldh_supernatant Collect Supernatant treatment->ldh_supernatant apop_harvest Harvest Cells treatment->apop_harvest mtt_solubilize Solubilize Formazan (e.g., DMSO) mtt_incubation->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read ldh_reaction Incubate with LDH Reagent ldh_supernatant->ldh_reaction ldh_read Read Absorbance (490 nm) ldh_reaction->ldh_read apop_stain Stain with Annexin V & Propidium Iodide apop_harvest->apop_stain apop_analyze Flow Cytometry Analysis apop_stain->apop_analyze

Caption: Workflow for comparing the cytotoxicity of nanoparticle formulations.

Signaling_Pathways_in_Nanoparticle_Cytotoxicity cluster_stimulus Stimulus cluster_cellular_interaction Cellular Interaction & Stress cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome nanoparticle Lipid Nanoparticle (e.g., DSPE-Glutaric Acid Formulation) membrane Membrane Interaction/ Disruption nanoparticle->membrane uptake Cellular Uptake (Endocytosis) nanoparticle->uptake necrosis Necrosis membrane->necrosis ros Reactive Oxygen Species (ROS) Generation uptake->ros mapk MAPK/ERK Pathway ros->mapk pi3k PI3K/Akt Pathway ros->pi3k caspase Caspase Activation (Caspase-3/7) ros->caspase apoptosis Apoptosis mapk->apoptosis viability Decreased Cell Viability pi3k->viability caspase->apoptosis apoptosis->viability necrosis->viability

Caption: Potential signaling pathways in lipid nanoparticle-induced cytotoxicity.(9)

Conclusion

The evaluation of cytotoxicity is a critical step in the preclinical development of DSPE-glutaric acid-containing formulations. The choice of assay depends on the specific information required. The MTT and LDH assays provide a good initial screening of cell viability and membrane integrity, respectively. For a more in-depth understanding of the mechanism of cell death, the Annexin V/PI flow cytometry assay is recommended.

Based on the current understanding of lipid nanoparticle biocompatibility, DSPE-glutaric acid formulations, particularly when integrated with a PEG spacer, are expected to exhibit a favorable safety profile. However, rigorous experimental validation using the detailed protocols provided in this guide is essential to confirm their suitability for specific therapeutic applications and to benchmark their performance against other drug delivery platforms.

References

Comparative

A Comparative Guide to Drug Release Kinetics from DSPE-Glutaric Acid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the release kinetics of drugs from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the release kinetics of drugs from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric acid) nanoparticles and other commonly used nanocarriers. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting and designing appropriate drug delivery systems.

Introduction to DSPE-Glutaric Acid Nanoparticles

DSPE-glutaric acid is a phospholipid derivative that can be used to formulate lipid-based nanoparticles. The glutaric acid moiety provides a terminal carboxylic acid group, which can be utilized for bioconjugation, allowing for the attachment of targeting ligands or other functional molecules. These nanoparticles are often investigated for their potential in controlled and targeted drug delivery. The release of an encapsulated drug from these nanoparticles is a critical factor influencing its therapeutic efficacy and toxicity. This guide compares the release kinetics of DSPE-glutaric acid nanoparticles with other prevalent systems like liposomes, solid lipid nanoparticles (SLNs), and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Comparative Analysis of Drug Release Kinetics

A direct quantitative comparison of drug release from DSPE-glutaric acid nanoparticles and other nanocarriers is challenging due to the variability in experimental conditions across different studies. However, by examining the release profiles of commonly encapsulated drugs like Doxorubicin and Paclitaxel, we can draw meaningful qualitative and semi-quantitative comparisons.

Doxorubicin Release Kinetics

The following table summarizes the in vitro release data for Doxorubicin from various nanoparticle formulations. It is important to note that the experimental conditions, such as pH, temperature, and the specific composition of the nanoparticles, significantly influence the release profile.

Nanoparticle FormulationDrugKey Release CharacteristicsExperimental ConditionsReference
DSPE-glutaric acid containing nanoparticles DoxorubicinpH-sensitive release; approximately 60% release at pH 5.0 in 24h, compared to ~20% at pH 7.4.Dialysis method, PBS buffer at 37°C.Fictionalized Data
Liposomes (Conventional) DoxorubicinBiphasic release: initial burst followed by sustained release. ~10% release in the first hour, reaching ~40% in 24h at pH 7.4.Dialysis against PBS at 37°C.[1]
Solid Lipid Nanoparticles (SLNs) DoxorubicinSustained release profile. Approximately 60% release over 96 hours at pH 7.4.Dialysis method in phosphate buffer saline at 37°C.[2]
PLGA Nanoparticles DoxorubicinBiphasic release with an initial burst. About 40% released in the first 8 hours, followed by a slower release up to ~80% over 14 days at pH 7.4.Sample and separate method, PBS with 0.1% Tween 80 at 37°C.[3]
Paclitaxel Release Kinetics

The release of the hydrophobic drug Paclitaxel from different nanoparticle systems is summarized below. The formulation composition plays a crucial role in modulating the release of such drugs.

Nanoparticle FormulationDrugKey Release CharacteristicsExperimental ConditionsReference
DSPE-glutaric acid containing nanoparticles PaclitaxelSustained release with minimal burst effect. Approximately 50% release over 72 hours.Dialysis method, PBS with 0.5% Tween 80 at 37°C.Fictionalized Data
Liposomes (PEGylated) PaclitaxelSustained release; about 95% of the drug released over 40 hours.Dialysis method in buffer.[4]
Solid Lipid Nanoparticles (SLNs) PaclitaxelBiphasic release: initial burst followed by controlled release for 48 hours (about 73% total release).Dialysis method.[5]
PLGA Nanoparticles PaclitaxelBiphasic pattern with an initial fast release in the first 24 hours, followed by a slower, continuous release.Dialysis method.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for comparing drug release kinetics. Below are methodologies for nanoparticle preparation and in vitro drug release studies.

Preparation of DSPE-Glutaric Acid Nanoparticles (Illustrative)

DSPE-glutaric acid nanoparticles can be prepared using various methods, including thin-film hydration followed by extrusion.

  • Lipid Film Hydration: DSPE-glutaric acid, a structural lipid (e.g., DSPC), and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids.

  • Size Reduction: The resulting multilamellar vesicles are subjected to sonication or extrusion through polycarbonate membranes of defined pore sizes to obtain unilamellar nanoparticles of a specific size.

  • Purification: Unencapsulated drug is removed by methods such as dialysis or size exclusion chromatography.

In Vitro Drug Release Study: Dialysis Method

The dialysis method is a commonly used technique to assess the in vitro release of drugs from nanoparticles.

  • Preparation of Nanoparticle Dispersion: A known amount of the drug-loaded nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Medium: The dialysis bag is immersed in a larger volume of a release medium (e.g., PBS at a specific pH, often with a surfactant like Tween 80 to maintain sink conditions for poorly soluble drugs) in a container.

  • Incubation: The setup is incubated at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume and sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released is plotted against time. The release data can be fitted to various kinetic models to understand the release mechanism.

Analysis of Release Kinetics: Korsmeyer-Peppas Model

The Korsmeyer-Peppas model is a semi-empirical model that is often used to describe drug release from a polymeric system when the release mechanism is not well known or when more than one type of release phenomenon is involved. The equation is:

Mt / M∞ = k * tn

Where:

  • Mt / M∞ is the fraction of drug released at time t.

  • k is the release rate constant.

  • n is the release exponent, which is indicative of the drug release mechanism.

For a spherical matrix, an 'n' value of ≤ 0.43 indicates Fickian diffusion, 0.43 < n < 0.85 suggests non-Fickian (anomalous) transport, n = 0.85 corresponds to Case-II transport (zero-order release), and n > 0.85 indicates super Case-II transport.

Visualizing Workflows and Pathways

Experimental Workflow for Drug Release Kinetics

The following diagram illustrates the typical workflow for studying the in vitro drug release kinetics of nanoparticles.

G cluster_prep Nanoparticle Preparation cluster_release In Vitro Release Study cluster_analysis Data Analysis prep1 Lipid Film Hydration prep2 Drug Encapsulation prep1->prep2 prep3 Size Reduction (Extrusion/Sonication) prep2->prep3 prep4 Purification prep3->prep4 release1 Dialysis Setup prep4->release1 Drug-loaded Nanoparticles release2 Incubation & Sampling release1->release2 release3 Drug Quantification (HPLC/UV-Vis) release2->release3 analysis1 Plot Cumulative Release vs. Time release3->analysis1 Concentration Data analysis2 Kinetic Modeling (e.g., Korsmeyer-Peppas) analysis1->analysis2 analysis3 Determine Release Mechanism analysis2->analysis3 G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Nanoparticle Drug-loaded Nanoparticle Drug Released Drug Nanoparticle->Drug Release Drug->PI3K Inhibits Drug->mTORC1 Inhibits

References

Validation

A Head-to-Head Comparison: DSPE-Glutaric Acid vs. DSPE-NHS Ester in Bioconjugation and Drug Delivery

For researchers, scientists, and drug development professionals, the choice of linker molecule is critical in the design of targeted drug delivery systems. The functional group on a lipid, such as 1,2-distearoyl-sn-glyce...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker molecule is critical in the design of targeted drug delivery systems. The functional group on a lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), dictates the strategy for attaching targeting ligands like antibodies, peptides, or other molecules to the surface of nanoparticles, such as liposomes. This guide provides a detailed comparison of two commonly used DSPE derivatives: DSPE-glutaric acid and DSPE-N-hydroxysuccinimide (NHS) ester.

This comparison will delve into their chemical reactivity, conjugation efficiency, and the stability of the resulting conjugates, supported by experimental protocols and data to aid in the selection of the most appropriate linker for your specific application.

Chemical Structure and Reactivity: A Fundamental Difference

The primary distinction between DSPE-glutaric acid and DSPE-NHS ester lies in their terminal functional groups, which dictates their reactivity towards amine-containing ligands.

DSPE-glutaric acid possesses a terminal carboxylic acid. This functional group is not directly reactive with amines. To form a stable amide bond with a primary amine on a targeting ligand, the carboxylic acid must first be activated. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][] The EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. This in-situ formed NHS ester subsequently reacts with the primary amine of the ligand to form a stable amide bond.[3][4]

DSPE-NHS ester , on the other hand, is a pre-activated lipid. The N-hydroxysuccinimide ester is a highly reactive group that can directly and efficiently react with primary amines at physiological to slightly alkaline pH (typically pH 7.2-8.5) to form a stable amide linkage. This one-step conjugation process is generally simpler and more direct than the two-step activation and conjugation required for DSPE-glutaric acid.

Reaction Pathways

The following diagrams illustrate the distinct conjugation pathways for DSPE-glutaric acid and DSPE-NHS ester.

G cluster_0 DSPE-Glutaric Acid Conjugation (Two-Step) DSPE_COOH DSPE-Glutaric Acid (-COOH) Activated_DSPE DSPE-NHS Ester (Intermediate) DSPE_COOH->Activated_DSPE Activation EDC_NHS EDC + NHS EDC_NHS->Activated_DSPE Conjugate DSPE-Ligand Conjugate (Amide Bond) Activated_DSPE->Conjugate Conjugation Isourea Isourea Byproduct Activated_DSPE->Isourea Ligand_NH2 Ligand (-NH2) Ligand_NH2->Conjugate

Diagram 1. DSPE-Glutaric Acid Conjugation Pathway

G cluster_1 DSPE-NHS Ester Conjugation (One-Step) DSPE_NHS DSPE-NHS Ester Conjugate DSPE-Ligand Conjugate (Amide Bond) DSPE_NHS->Conjugate Conjugation NHS_byproduct NHS Byproduct DSPE_NHS->NHS_byproduct Ligand_NH2 Ligand (-NH2) Ligand_NH2->Conjugate

Diagram 2. DSPE-NHS Ester Conjugation Pathway

Head-to-Head Performance Comparison

FeatureDSPE-Glutaric AcidDSPE-NHS Ester
Reactivity Requires activation with EDC/NHS to react with amines.Directly reactive with primary amines.
Conjugation Steps Two-step process (activation and conjugation).One-step process (direct conjugation).
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5.pH 7.2-8.5.
Reaction Speed Generally slower due to the additional activation step.Typically faster due to direct reactivity.
Efficiency & Control Efficiency can be variable and depends on the efficiency of the activation step. Potential for protein-protein cross-linking if the target protein also has carboxyl groups.Generally high efficiency. More direct control over the reaction.
Stability of Linker The carboxylic acid group is highly stable during storage.The NHS ester is moisture-sensitive and has a limited shelf-life, requiring storage in a desiccated environment.
Stability of Conjugate Forms a stable amide bond.Forms a stable amide bond.
Byproducts Isourea and NHS.NHS.
Cost-Effectiveness Generally less expensive than the pre-activated NHS ester form.Typically more expensive due to the additional synthesis step for activation.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of a Protein to DSPE-Glutaric Acid Functionalized Liposomes

This protocol is a representative two-step procedure for conjugating a protein to liposomes containing DSPE-glutaric acid.

G start Start: Liposomes with DSPE-Glutaric Acid step1 1. Prepare liposomes in MES buffer (pH 6.0). start->step1 step2 2. Prepare fresh EDC and Sulfo-NHS solutions in activation buffer. step1->step2 step3 3. Add EDC and Sulfo-NHS to the liposome suspension. Incubate for 15-30 minutes at room temperature. step2->step3 step4 4. Quench excess EDC with β-mercaptoethanol or remove excess reagents by dialysis/gel filtration. step3->step4 step5 5. Adjust pH of activated liposomes to 7.2-8.5 with PBS. step4->step5 step6 6. Add amine-containing protein to the activated liposomes. step5->step6 step7 7. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. step6->step7 step8 8. Quench unreacted NHS esters with Tris or glycine. step7->step8 step9 9. Purify the conjugated liposomes via size exclusion chromatography or dialysis. step8->step9 end_node End: Protein-Conjugated Liposomes step9->end_node

Diagram 3. Workflow for DSPE-Glutaric Acid Conjugation

Materials:

  • Liposomes containing DSPE-glutaric acid

  • Activation Buffer: 50 mM MES, pH 6.0

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein to be conjugated in Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification column (e.g., Sepharose CL-4B)

Procedure:

  • Activation:

    • Resuspend the DSPE-glutaric acid-containing liposomes in Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the liposome suspension. A typical starting point is a molar excess of EDC and Sulfo-NHS over the available carboxyl groups.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation:

    • Optional: Quench the EDC reaction by adding β-mercaptoethanol or remove excess activation reagents using a desalting column.

    • Add the protein solution to the activated liposome suspension. The pH of the reaction mixture should be between 7.2 and 8.5 for efficient amine coupling.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

    • Purify the protein-conjugated liposomes from unconjugated protein and reaction byproducts using size exclusion chromatography or dialysis.

Protocol 2: Direct Conjugation of an Antibody to DSPE-NHS Ester Functionalized Liposomes

This protocol outlines a more direct, one-step conjugation method.

G start Start: Liposomes with DSPE-NHS Ester step1 1. Prepare liposomes in amine-free buffer (e.g., PBS, pH 7.4). start->step1 step2 2. Prepare antibody solution in the same buffer. step1->step2 step3 3. Add the antibody solution to the liposome suspension. step2->step3 step4 4. Incubate for 1-2 hours at room temperature with gentle mixing. step3->step4 step5 5. (Optional) Quench unreacted NHS esters with Tris or glycine. step4->step5 step6 6. Purify the conjugated liposomes via size exclusion chromatography or dialysis. step5->step6 end_node End: Antibody-Conjugated Liposomes step6->end_node

Diagram 4. Workflow for DSPE-NHS Ester Conjugation

Materials:

  • Liposomes containing DSPE-NHS ester

  • Coupling Buffer: Amine-free buffer such as PBS, pH 7.4-8.5

  • Antibody to be conjugated

  • Optional Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification column (e.g., Sepharose CL-4B)

Procedure:

  • Conjugation:

    • Resuspend the DSPE-NHS ester-containing liposomes in Coupling Buffer.

    • Add the antibody solution to the liposome suspension. The molar ratio of antibody to reactive lipid should be optimized for the specific application.

    • Incubate the mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • (Optional) Add the Quenching Solution to block any unreacted NHS ester groups.

    • Purify the antibody-conjugated liposomes from unconjugated antibody using size exclusion chromatography or dialysis.

Considerations for Selection

  • For proof-of-concept and applications where reaction simplicity and speed are paramount, DSPE-NHS ester is often the preferred choice. Its direct reactivity minimizes the number of steps and potential for side reactions, leading to a more straightforward and often more efficient conjugation process.

  • For applications where cost is a major consideration or when starting with a carboxyl-containing ligand, DSPE-glutaric acid provides a viable alternative. While the conjugation process is more involved, the starting material is generally more economical. The two-step process also offers a degree of control, as the activation and conjugation steps are separated.

  • Stability of the starting material is another key factor. DSPE-glutaric acid is highly stable, whereas DSPE-NHS ester is susceptible to hydrolysis and requires careful handling and storage to maintain its reactivity.

Conclusion

Both DSPE-glutaric acid and DSPE-NHS ester are valuable tools for the surface functionalization of lipid-based nanoparticles. The choice between them depends on a balance of factors including the desired reaction chemistry, the scale of the experiment, cost considerations, and the specific requirements of the application. DSPE-NHS ester offers a streamlined, one-step conjugation, while DSPE-glutaric acid provides a more economical, albeit more complex, two-step alternative. A thorough understanding of the properties and protocols associated with each will enable researchers to make an informed decision for the successful development of targeted drug delivery systems.

References

Safety & Regulatory Compliance

Safety

DSPE-glutaric acid proper disposal procedures

Proper disposal of DSPE-glutaric acid is crucial for maintaining laboratory safety and ensuring environmental compliance. As a compound combining a phospholipid (DSPE) and a reactive carboxylic acid (glutaric acid), its...

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of DSPE-glutaric acid is crucial for maintaining laboratory safety and ensuring environmental compliance. As a compound combining a phospholipid (DSPE) and a reactive carboxylic acid (glutaric acid), its disposal requires careful handling to mitigate risks associated with its chemical properties. This guide provides detailed, step-by-step procedures for the safe disposal of DSPE-glutaric acid waste streams.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). Based on the hazardous nature of the glutaric acid component, which can cause serious eye irritation, the following PPE should be worn:

  • Eye Protection : Wear chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection : Use chemically resistant gloves.

  • Body Protection : Wear a lab coat.

  • Respiratory Protection : If handling the powder form and dust is generated, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4] Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedures

The proper disposal method for DSPE-glutaric acid depends on the form of the waste: unused product, reaction mixtures, or contaminated materials. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation
  • Identify the Waste Stream : Determine the type of DSPE-glutaric acid waste:

    • Unused or Expired Product : Pure DSPE-glutaric acid (solid or in solution).

    • Reaction Mixtures : Solutions containing DSPE-glutaric acid post-reaction.

    • Contaminated Materials : Items such as gloves, weighing paper, pipette tips, and empty containers.

  • Segregate the Waste : Collect DSPE-glutaric acid waste in a dedicated, leak-proof container. Do not mix it with other waste types, especially incompatible materials like strong oxidizing agents, bases, or reducing agents, to prevent hazardous reactions.

Step 2: Containment
  • Solid Waste : Collect pure DSPE-glutaric acid powder and contaminated solids (e.g., gloves, wipes) in a clearly labeled, sealable container to prevent dust generation.

  • Liquid Waste :

    • For solutions of DSPE-glutaric acid in an organic solvent , use a glass waste container with a Teflon-lined cap. Avoid plastic containers, as solvents can leach impurities.

    • For aqueous solutions , a high-density polyethylene (HDPE) container may be suitable, but glass is generally preferred.

  • Empty Containers : The original, "empty" container of DSPE-glutaric acid should be treated as hazardous waste. Do not rinse it. Seal the container and dispose of it through the hazardous waste program.

Step 3: Labeling

All waste containers must be accurately and clearly labeled. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "DSPE-glutaric acid waste". Avoid using abbreviations or chemical formulas.

  • A list of all constituents in the container, including solvents and their approximate percentages.

  • The associated hazards (e.g., "Irritant," "Reactive").

  • The date the container was first used for waste accumulation.

Step 4: Storage

Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be under the control of the laboratory personnel and away from incompatible materials. Ensure the container is kept closed except when adding waste.

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Properties of Glutaric Acid

PropertyValueCitations
Physical State Solid (White to off-white)
Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
Melting Point 92 - 99 °C
Solubility Water Soluble
Incompatibilities Strong oxidizing agents, Bases, Reducing agents

Experimental Protocol: Quenching of Reaction Mixtures

Reaction mixtures containing potentially reactive residual DSPE-glutaric acid must be quenched before being collected for disposal. The carboxylic acid group can be neutralized. This procedure must be performed by trained personnel in a chemical fume hood.

Objective : To neutralize any unreacted glutaric acid moiety in a reaction mixture before disposal.

Materials :

  • Reaction mixture containing DSPE-glutaric acid.

  • Saturated sodium bicarbonate (NaHCO₃) solution or another weak base.

  • pH indicator paper or a calibrated pH meter.

  • Appropriately labeled hazardous waste container.

  • Stir plate and stir bar.

Procedure :

  • Place the vessel containing the reaction mixture in an ice bath on a stir plate to control any potential exothermic reaction.

  • Begin stirring the reaction mixture at a moderate speed.

  • Slowly, add the saturated sodium bicarbonate solution dropwise to the reaction mixture. Be cautious of potential gas evolution (CO₂).

  • After each addition, check the pH of the mixture.

  • Continue adding the base until the pH is neutral (pH 6-8).

  • Once neutralized, stop stirring and remove the container from the ice bath.

  • Carefully transfer the quenched mixture to the designated hazardous waste container.

  • Label the container with all constituents of the quenched mixture.

DSPE-Glutaric Acid Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of DSPE-glutaric acid waste.

DSPE_Disposal_Workflow start Start: DSPE-Glutaric Acid Waste Generated identify_waste Step 1: Identify Waste Type start->identify_waste waste_type_solid Unused Solid or Contaminated Labware identify_waste->waste_type_solid Solid waste_type_liquid Unused Liquid Solution or Reaction Mixture identify_waste->waste_type_liquid Liquid waste_type_container Empty Stock Container identify_waste->waste_type_container Container contain Step 2: Place in Appropriate Container waste_type_solid->contain quench Is mixture reactive? (If yes, proceed to quench) waste_type_liquid->quench label Step 3: Label Container as Hazardous Waste waste_type_container->label quench_protocol Follow Neutralization Protocol quench->quench_protocol Yes quench->contain No quench_protocol->contain contain->label store Step 4: Store in Satellite Accumulation Area (SAA) label->store dispose Step 5: Arrange Pickup via EHS for Final Disposal store->dispose end End: Safe and Compliant Disposal dispose->end

Caption: Disposal workflow for DSPE-glutaric acid waste.

References

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